molecular formula C25H50O2 B159125 Pentacosanoic acid CAS No. 506-38-7

Pentacosanoic acid

Cat. No.: B159125
CAS No.: 506-38-7
M. Wt: 382.7 g/mol
InChI Key: MWMPEAHGUXCSMY-UHFFFAOYSA-N
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Description

Pentacosanoic acid is a 25-carbon, fully saturated very long-chain fatty acid (VLCFA) that serves as a critical tool in biochemical and biomedical research. In human health studies, this compound is investigated for its role as a potential biomarker. Recent research has quantified this compound in human fecal samples to identify its association with Inflammatory Bowel Disease (IBD) activity, alongside other VLCFAs like nervonic and lignoceric acid . This line of inquiry explores the connection between lipid metabolism disorders and chronic inflammatory diseases . Beyond biomedical applications, this compound is utilized in materials science for its physicochemical properties. It is incorporated into biopolymer-based films, such as those derived from pea protein, to enhance hydrophobicity and improve water barrier properties, which is valuable for developing advanced biodegradable packaging . Furthermore, in basic science, it appears in metabolic studies as a component of complex lipids in model organisms like C. elegans , aiding in the exploration of peroxisomal β-oxidation pathways . Its utility extends to serving as a standard in gas chromatography for fatty acid analysis due to its defined structure and properties .

Properties

IUPAC Name

pentacosanoic acid
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InChI

InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27)
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InChI Key

MWMPEAHGUXCSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C25H50O2
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DSSTOX Substance ID

DTXSID8075049
Record name Pentacosanoic acid
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Molecular Weight

382.7 g/mol
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Physical Description

Solid
Record name Pentacosanoic acid
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CAS No.

506-38-7
Record name Pentacosanoic acid
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Foundational & Exploratory

Pentacosanoic Acid in Plants: A Technical Guide to Natural Sources, Analysis, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanoic acid (C25:0), a saturated very-long-chain fatty acid (VLCFA), is a naturally occurring lipid found in various plant species. As a component of epicuticular waxes and other complex lipids, it contributes to the plant's protective barrier and may serve as a precursor to important signaling molecules. This technical guide provides an in-depth overview of the known natural sources of this compound in the plant kingdom, a detailed methodology for its extraction and quantification, and an exploration of its indirect role in plant signaling pathways.

Natural Sources and Occurrence

This compound has been identified as a constituent of the cuticular waxes and internal lipids of several plant species. While its presence is documented, quantitative data on the concentration of this compound in different plant tissues remains limited in publicly available literature. The following table summarizes the plant species reported to contain this compound.

Plant SpeciesFamilyPlant Part(s)Reference(s)
Senecio scandensAsteraceaeRoots[1]
Sabia parvifloraSabiaceaeNot specified
Taraxacum officinale (Dandelion)AsteraceaeWhole plant
Mentha species (e.g., Orange Mint)LamiaceaeNot specified

Note: The quantitative amounts of this compound in these plants are not well-documented in the cited literature. Its occurrence is often as a minor component of the total fatty acid profile.

Experimental Protocols: Extraction and Quantification of this compound

The analysis of this compound from plant tissues requires a multi-step process involving lipid extraction, derivatization to a volatile form, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The following is a detailed, generalized protocol for the quantification of this compound, adapted from established methods for VLCFA analysis.

Lipid Extraction

This protocol describes a modified Folch or Bligh & Dyer method for the extraction of total lipids from plant tissue.

Materials:

  • Fresh or freeze-dried plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Harvest and immediately freeze the plant tissue in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a glass centrifuge tube.

  • Add a chloroform:methanol solvent mixture (a common ratio is 2:1, v/v) to the tissue powder. The volume should be sufficient to fully immerse the sample (e.g., 20 mL for 1 g of tissue).

  • Homogenize the mixture using a tissue homogenizer or sonicator.

  • Agitate the mixture for 1-2 hours at room temperature on a shaker.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex the mixture thoroughly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

  • Repeat the extraction of the remaining aqueous and solid phases with another portion of chloroform.

  • Combine the chloroform extracts.

  • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.

  • Record the final weight of the dried lipid extract.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For quantification, the fatty acids within the total lipid extract are converted to their more volatile methyl esters.

Materials:

  • Dried total lipid extract

  • Methanolic NaOH (e.g., 0.5 M)

  • BF₃-methanol solution (e.g., 14%) or methanolic HCl

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid, C17:0, or a deuterated C25:0 standard for absolute quantification)

Procedure:

  • Dissolve the dried lipid extract in a known volume of toluene or another suitable solvent.

  • Add a known amount of the internal standard to the lipid solution.

  • Add methanolic NaOH and heat the mixture at 80-100°C for 5-10 minutes for saponification.

  • Add BF₃-methanol or methanolic HCl to the cooled mixture and heat again at 80-100°C for 5-10 minutes to methylate the fatty acids.

  • After cooling, add hexane and a saturated NaCl solution to the mixture.

  • Vortex thoroughly and allow the layers to separate.

  • Collect the upper hexane layer containing the FAMEs.

  • Repeat the hexane extraction and combine the extracts.

  • Dry the combined hexane extract over anhydrous sodium sulfate.

  • Concentrate the FAMEs solution under a gentle stream of nitrogen to a final known volume for GC-MS analysis.

GC-MS Quantification

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar)

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 4°C/min to 240°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Quantification:

  • Prepare a calibration curve using a certified standard of this compound methyl ester at various concentrations, each containing the same concentration of the internal standard as the samples.

  • Inject the FAME samples and standards into the GC-MS.

  • Identify the this compound methyl ester peak based on its retention time and mass spectrum (characteristic ions include the molecular ion and fragments from McLafferty rearrangement).

  • For quantification, use the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard.

  • Calculate the concentration of this compound in the original plant tissue based on the calibration curve, the initial weight of the tissue, and the final volume of the extract.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis A Plant Tissue Homogenization B Solvent Extraction (Chloroform:Methanol) A->B C Phase Separation B->C D Collection of Lipid Phase C->D E Solvent Evaporation D->E F Saponification E->F Total Lipid Extract G Methylation (FAMEs) F->G H Hexane Extraction of FAMEs G->H I GC-MS Analysis H->I FAMEs J Quantification I->J

Experimental workflow for this compound quantification.

Role in Plant Signaling Pathways

Direct signaling pathways initiated by this compound have not been elucidated in plants. However, as a VLCFA, this compound serves as a crucial precursor in the biosynthesis of complex sphingolipids, such as ceramides, which are well-established signaling molecules in plant stress responses.[2][3][4][5][6][7][8]

Very-long-chain fatty acids are synthesized in the endoplasmic reticulum and are subsequently incorporated into ceramides by ceramide synthase.[3] Ceramides and their phosphorylated derivatives (ceramide-1-phosphate) are key regulators of programmed cell death (PCD) and play a role in plant defense against pathogens.[3][6] The balance between ceramides and their phosphorylated forms can determine the cell's fate in response to stress signals.[8] Therefore, while this compound itself is not a primary signaling molecule, its availability can influence the cellular pool of sphingolipid precursors and thereby modulate these critical signaling pathways.

Sphingolipid_Signaling cluster_precursors Precursors cluster_synthesis Synthesis cluster_signaling Signaling Cascade VLCFA Very-Long-Chain Fatty Acids (including this compound) CerSynth Ceramide Synthase VLCFA->CerSynth LCB Long-Chain Bases LCB->CerSynth Ceramide Ceramides CerSynth->Ceramide PCD Programmed Cell Death (PCD) Ceramide->PCD StressResponse Stress Response (e.g., Pathogen Defense) Ceramide->StressResponse

Role of VLCFAs as precursors in sphingolipid signaling.

Conclusion

This compound is a very-long-chain fatty acid found in the protective waxes of a variety of plants. While specific quantitative data remains sparse, established analytical techniques such as GC-MS provide a robust framework for its quantification. Although not a direct signaling molecule itself, its role as a precursor in the biosynthesis of signaling sphingolipids like ceramides highlights its importance in the intricate network of plant stress responses. Further research is warranted to fully elucidate the quantitative distribution of this compound across the plant kingdom and to explore any potential direct biological activities.

References

An In-depth Technical Guide to the Biological Functions and Roles of Pentacosanoic Acid in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacosanoic acid (C25:0), a saturated very-long-chain fatty acid (VLCFA), is an endogenous metabolite that plays distinct roles in cellular structure and metabolism. While present in low abundance under physiological conditions, its accumulation is a key biomarker in several severe metabolic disorders. This technical guide provides a comprehensive overview of the biological functions of this compound, its metabolic pathways, and its implications in disease. The document details quantitative data, experimental protocols for its analysis, and visual representations of its metabolic and signaling pathways to serve as a valuable resource for researchers and professionals in the field of lipid metabolism and drug development.

Introduction

This compound, also known as hyenic acid, is a straight-chain saturated fatty acid with 25 carbon atoms.[1][2][3][4] As a very-long-chain fatty acid (VLCFA), it is characterized by a hydrocarbon tail of at least 22 carbons.[3] VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and also act as precursors for lipid mediators.[3] While found in various organisms, including plants, the biological significance of this compound in mammals is primarily associated with its metabolic pathways and its accumulation in pathological conditions.[1][4]

Under normal physiological conditions, this compound is present at low levels in tissues. However, its metabolism is critical, and defects in its degradation lead to accumulation in various tissues, including the brain, adrenal glands, and plasma.[5] This accumulation is a hallmark of several inherited peroxisomal disorders, making the study of this compound crucial for understanding the pathophysiology of these diseases and for the development of diagnostic and therapeutic strategies.[6][7]

Biological Functions and Roles

The primary roles of this compound are linked to its nature as a VLCFA. These functions include:

  • Structural Component of Membranes: VLCFAs are incorporated into complex lipids, such as sphingolipids and glycerophospholipids, where they contribute to the structural integrity and fluidity of cell membranes.[5] This is particularly important in the nervous system for the formation and maintenance of myelin, the protective sheath around nerve fibers.[5]

  • Energy Metabolism: Like other fatty acids, this compound can be broken down to provide energy. However, its degradation follows a specific pathway primarily located in peroxisomes.

  • Cell Signaling: While research on the specific signaling roles of this compound is limited, VLCFAs as a class are known to be involved in modulating cellular processes.[8][9] Their accumulation can trigger inflammatory signaling pathways and induce lipotoxicity.[10][11]

Metabolism of this compound

The metabolism of this compound, like other VLCFAs, involves both synthesis (elongation) and degradation (peroxisomal β-oxidation).

Biosynthesis

This compound is not typically obtained from the diet and is primarily synthesized endogenously through the fatty acid elongation system in the endoplasmic reticulum.[12] This process involves a cycle of four enzymatic reactions that add two-carbon units to a pre-existing fatty acid chain. The synthesis of C24:0 and C26:0 fatty acids involves the ELOVL1 and ELOVL6 elongase enzymes.[12]

Degradation: Peroxisomal β-Oxidation

The breakdown of VLCFAs, including this compound, occurs exclusively in peroxisomes because mitochondria are unable to process fatty acids with chains longer than 22 carbons.[12] The process begins with the activation of the fatty acid to its CoA ester, which is then transported into the peroxisome by the ATP-binding cassette (ABC) transporter protein, ABCD1 (also known as ALDP).[5] Inside the peroxisome, the VLCFA-CoA undergoes β-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle.

Quantitative Data

The concentration of this compound and its ratios to other fatty acids are critical diagnostic markers for certain diseases. The following tables summarize quantitative data from various studies.

Table 1: Ratios of this compound (C25:0) in Disease

DiseaseTissue/FluidRatio MeasuredFindingReference(s)
Adrenoleukodystrophy (X-ALD)BrainC25:0 / C22:0The degree of demyelination is related to this ratio.[7]
Zellweger SyndromeSerumC25:0 / C22:0Elevated in patients.[6]
Adrenoleukodystrophy (AMN)Whole BloodC25:0 / C22:0Elevated in patients.[13]

Table 2: Concentrations of Very-Long-Chain Fatty Acids in Adrenoleukodystrophy (X-ALD)

Fatty AcidConditionTissue/FluidConcentration (μg/mL)Normal Range (μg/mL)Reference(s)
C26:0X-ALDPlasma0.80.16–0.57[14]

Note: Specific concentration values for this compound in healthy versus diseased tissues are not consistently reported across the literature, with more emphasis placed on ratios.

Pathophysiological Roles

The accumulation of this compound and other VLCFAs is central to the pathology of several inherited metabolic disorders.

Peroxisomal Biogenesis Disorders (PBDs)
  • Zellweger Syndrome: This is the most severe form of PBD, characterized by the absence or reduction of functional peroxisomes.[15] The impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs, including this compound, in plasma and tissues.[6][15] Elevated ratios of C25:0/C22:0 in serum are a key diagnostic indicator.[6]

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is caused by mutations in the ABCD1 gene, which encodes the peroxisomal VLCFA transporter, ALDP.[5] This defect leads to the accumulation of VLCFAs in various tissues, most notably the brain's white matter, the spinal cord, and the adrenal cortex.[5] The accumulation of VLCFAs, including this compound, is believed to contribute to the demyelination and neuroinflammation characteristic of the disease.[7] The ratio of C25:0 to docosanoic acid (C22:0) in brain tissue has been shown to correlate with the degree of demyelination.[7]

Experimental Protocols

The analysis of this compound and other VLCFAs typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[16][17]

Sample Preparation for GC-MS Analysis

Accurate quantification of this compound requires proper sample preparation, which includes lipid extraction and derivatization.

Protocol 1: Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is a generalized procedure based on common methodologies.[18][19][20]

  • Lipid Extraction:

    • For plasma or serum samples, lipids are typically extracted using a chloroform:methanol mixture.

    • For tissue samples, homogenization is required prior to solvent extraction.

  • Saponification (for total fatty acids):

    • The extracted lipids are hydrolyzed using a strong base (e.g., methanolic NaOH or KOH) to release the fatty acids from complex lipids.

  • Derivatization to FAMEs:

    • Acid-Catalyzed Esterification: The free fatty acids are converted to their more volatile methyl esters. A common reagent is Boron Trifluoride (BF₃) in methanol (12-14%).[18][19][21]

      • Add 2 mL of 12-14% BF₃-methanol to the dried lipid extract.

      • Heat the mixture at 60-80°C for 5-60 minutes.[18][19]

      • After cooling, add 1 mL of water and 1 mL of a nonpolar solvent like hexane or heptane.[19]

      • Vortex thoroughly to extract the FAMEs into the organic layer.

      • The organic layer is then collected for GC-MS analysis.

    • Silylation: An alternative to esterification is silylation, which also increases the volatility of the fatty acids.[18][22]

      • Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[18][22]

      • The dried sample is incubated with the silylating agent at 60°C for about 60 minutes.[18][22]

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-23 or SP-2560).[23][24]

    • A temperature gradient is used to separate the FAMEs based on their chain length and degree of saturation.[23][25]

    • The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Workflow for Sample Preparation and GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (e.g., Chloroform:Methanol) sample->extraction hydrolysis Saponification (Methanolic KOH/NaOH) extraction->hydrolysis derivatization Derivatization (e.g., BF3-Methanol) hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms Inject Sample data Data Processing & Quantification gcms->data

Caption: General workflow for sample preparation and GC-MS analysis of this compound.

Signaling Pathways

While specific signaling pathways directly initiated by this compound are not well-defined, research on VLCFAs as a class provides insights into their potential roles in cell signaling, particularly in the context of inflammation and lipotoxicity.

Pro-inflammatory Signaling

Accumulated VLCFAs can act as pro-inflammatory mediators.[10] Studies on macrophages have shown that saturated VLCFAs can propagate a pro-inflammatory response through the scavenger receptor CD36 and the subsequent activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[10] This leads to the expression of matrix-degrading enzymes and the release of chemokines, contributing to the inflammatory environment seen in diseases like X-ALD.[10]

Lipotoxicity and Oxidative Stress

The accumulation of VLCFAs can lead to a lipotoxic response.[11] In the context of cerebral adrenoleukodystrophy, VLCFA accumulation has been linked to the activation of the 5-lipoxygenase (5-LOX) enzyme pathway.[11] This leads to the production of leukotrienes, which are potent inflammatory mediators.[11] The increased lipoxidative burden also results in reduced levels of glutathione and increased expression of stress-response proteins, indicating significant oxidative stress.[11]

Diagram of VLCFA-Induced Signaling

signaling_pathway cluster_proinflammatory Pro-inflammatory Signaling cluster_lipotoxicity Lipotoxicity & Oxidative Stress VLCFA Elevated This compound (and other VLCFAs) CD36 CD36 Receptor VLCFA->CD36 FiveLOX 5-Lipoxygenase (5-LOX) Activation VLCFA->FiveLOX JNK JNK Pathway Activation CD36->JNK Inflammation Chemokine Release & Matrix Degradation JNK->Inflammation Leukotrienes Leukotriene Production FiveLOX->Leukotrienes OxidativeStress Oxidative Stress FiveLOX->OxidativeStress

Caption: Proposed signaling pathways affected by the accumulation of VLCFAs, including this compound.

Conclusion

This compound, as a very-long-chain fatty acid, holds a significant position in the landscape of cellular metabolism and pathology. While its physiological roles are intertwined with other VLCFAs in maintaining membrane structure, its accumulation due to defects in peroxisomal β-oxidation serves as a critical biomarker and a pathogenic factor in severe neurological disorders. The analytical methods for its quantification are well-established, providing essential tools for diagnosis and for monitoring therapeutic interventions. Future research focusing on the specific signaling roles of this compound will be crucial for a more complete understanding of its contribution to disease and for the identification of novel therapeutic targets. This guide provides a foundational resource for professionals engaged in this important area of research.

References

Pentacosanoic Acid: A Deep Dive into its Structural Role in Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pentacosanoic acid (C25:0), a very long-chain saturated fatty acid (VLCFA), is a critical component of cellular membranes, influencing their structural integrity and participating in signaling pathways. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and its specific role in the architecture and function of cell membranes. We will explore its impact on membrane fluidity, thickness, and lateral organization. Furthermore, this document details established experimental protocols for the characterization of this compound within lipid bilayers, including lipidomics analysis, differential scanning calorimetry, X-ray diffraction, and solid-state nuclear magnetic resonance spectroscopy. Finally, we will delve into the emerging understanding of its role in cellular signaling, drawing parallels with other bioactive fatty acids. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of VLCFAs in cellular biology and disease.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids, including sphingolipids and glycerophospholipids.[1] this compound (C25:0), a saturated fatty acid with a 25-carbon backbone, is found in various biological systems and plays a significant, though often underappreciated, role in membrane biology. Its considerable length and saturated nature bestow unique biophysical properties upon the membranes in which it resides, influencing vital cellular processes.

The incorporation of this compound into membrane lipids can significantly alter the biophysical characteristics of the lipid bilayer, including its thickness, fluidity, and the formation of specialized microdomains known as lipid rafts.[2] These structural modifications, in turn, can modulate the function of membrane-associated proteins and influence cellular signaling cascades. An increase in VLCFA levels, for instance, is associated with increased membrane stiffness and decreased fluidity.[1]

This guide will provide a detailed examination of the structural and functional roles of this compound in cell membranes, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties of this compound

This compound, also known as hyenic acid, is a straight-chain saturated fatty acid with the chemical formula C₂₅H₅₀O₂. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₅₀O₂
Molecular Weight 382.66 g/mol
Melting Point 83-85 °C
LogP 10.3
Solubility Insoluble in water; Soluble in organic solvents like chloroform and methanol.

Structural Role of this compound in Cell Membranes

The defining characteristic of this compound in a cell membrane is its exceptional length. This feature has profound consequences for the overall structure and function of the lipid bilayer.

Impact on Membrane Fluidity and Phase Transition

The length and saturation of fatty acid chains are primary determinants of membrane fluidity. Longer saturated fatty acid chains, like this compound, increase van der Waals interactions between adjacent lipid tails, leading to a more ordered and less fluid membrane state. This is reflected in the main phase transition temperature (Tm), which is the temperature at which a lipid bilayer transitions from a gel-like, ordered state to a liquid-crystalline, disordered state. The incorporation of VLCFAs generally increases the Tm of a membrane.

While specific data for this compound is limited, studies on similar VLCFAs such as lignoceric acid (C24:0) and cerotic acid (C26:0) demonstrate this principle. For instance, the presence of C24:0 in a dipalmitoylphosphatidylcholine (DPPC) bilayer has been shown to significantly increase its Tm.[3][4]

Table 1: Comparative Phase Transition Temperatures (Tm) of Phosphatidylcholine Bilayers Containing Different Saturated Fatty Acids

Fatty Acid in PC BilayerMain Phase Transition Temperature (Tm) (°C)Reference
Dipalmitoylphosphatidylcholine (DPPC) (C16:0)41[4]
Distearoylphosphatidylcholine (DSPC) (C18:0)55[5]
Diarachidoylphosphatidylcholine (DAPC) (C20:0)66
Dibehenoylphosphatidylcholine (DBPC) (C22:0)75
Dilignoceroylphosphatidylcholine (DLPC) (C24:0)82

Note: This table presents data for phosphatidylcholines with two identical saturated fatty acid chains to illustrate the trend. The effect of a single this compound chain within a mixed-lipid membrane would be more complex but would generally contribute to an increase in local order and a higher Tm.

Influence on Bilayer Thickness and Area Per Lipid

The extended length of this compound directly contributes to an increase in the thickness of the hydrophobic core of the lipid bilayer. This alteration in membrane thickness can have significant consequences for the function of transmembrane proteins, whose hydrophobic domains are adapted to a specific bilayer width.

Molecular dynamics simulations and experimental data from X-ray diffraction studies on bilayers containing VLCFAs consistently show an increase in bilayer thickness and a decrease in the area per lipid molecule. The tighter packing of the saturated acyl chains reduces the lateral space occupied by each lipid.

Table 2: Effect of Very Long-Chain Saturated Fatty Acids on Lipid Bilayer Properties (from Molecular Dynamics Simulations)

Lipid Bilayer CompositionAverage Bilayer Thickness (Å)Average Area per Lipid (Ų)Reference
Pure DOPC37.572.4[6]
DOPC with 20% C24:0~42~65[6]

Note: This table provides representative data from simulations of a similar VLCFA (C24:0) to illustrate the expected effect of this compound.

Role of this compound in Cellular Signaling

While the structural role of VLCFAs is well-established, their involvement in cellular signaling is an emerging area of research. Fatty acids can act as signaling molecules by directly binding to and modulating the activity of various proteins, including nuclear receptors and G-protein coupled receptors (GPCRs).

Recent studies have highlighted the signaling properties of another odd-chain saturated fatty acid, pentadecanoic acid (C15:0). C15:0 has been identified as a dual partial agonist for peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ).[7][8][9] PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism, as well as inflammation. The activation of PPARα/δ by C15:0 suggests a potential mechanism by which this fatty acid exerts its beneficial metabolic effects.

Given the structural similarity, it is plausible that this compound or its metabolites could also interact with and modulate the activity of PPARs or other nuclear receptors. Further research is needed to explore this possibility.

Additionally, VLCFAs are precursors for the synthesis of sphingolipids, which are themselves important signaling molecules involved in processes such as cell growth, differentiation, and apoptosis.[1] The abundance of this compound in sphingolipid backbones suggests an indirect but critical role in these signaling pathways.[2] In glial cells, the metabolism of VLCFAs has been linked to the production of sphingosine-1-phosphate (S1P), a potent signaling lipid that can lead to neuroinflammation.[1]

Potential Signaling Pathway Involving this compound

The following diagram illustrates a hypothetical signaling pathway based on the known actions of the shorter odd-chain fatty acid, C15:0, as a PPARα/δ agonist.

Pentacosanoic_Acid_Signaling cluster_nucleus Nucleus C25_0 This compound (or its metabolites) PPAR PPARα/δ C25_0->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Regulation Metabolic Regulation (Lipid & Glucose Homeostasis, Inflammation) Gene_Expression->Metabolic_Regulation Leads to

Caption: Hypothetical signaling pathway of this compound as a PPARα/δ agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in cell membranes.

Lipidomics Analysis of this compound by GC-MS

This protocol outlines the extraction, derivatization, and quantification of total fatty acids, including this compound, from biological samples using gas chromatography-mass spectrometry (GC-MS).[2][10][11][12][13]

Workflow Diagram:

GCMS_Workflow Sample_Prep 1. Sample Preparation (Cells, Tissue, Plasma) Extraction 2. Lipid Extraction (Folch or Bligh-Dyer method) Sample_Prep->Extraction Saponification 3. Saponification (to release fatty acids) Extraction->Saponification Derivatization 4. Derivatization (e.g., to FAMEs) Saponification->Derivatization GC_MS 5. GC-MS Analysis Derivatization->GC_MS Data_Analysis 6. Data Analysis (Quantification) GC_MS->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Methodology:

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer.

    • For cultured cells, wash with PBS and pellet by centrifugation.

    • For plasma or serum, use a defined volume.

    • Add an internal standard (e.g., a deuterated version of a fatty acid not expected in the sample) to each sample for quantification.

  • Lipid Extraction:

    • Perform a lipid extraction using either the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

    • Resuspend the dried lipid extract in a solution of methanolic HCl or BF₃ in methanol.

    • Incubate at a high temperature (e.g., 85-100°C) for 1-2 hours to simultaneously release fatty acids from complex lipids and convert them to their more volatile methyl esters (FAMEs).

    • After cooling, add water and extract the FAMEs with an organic solvent like hexane.

    • Collect the upper hexane layer and dry it under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the dried FAMEs in a small volume of hexane.

    • Inject an aliquot of the sample onto a GC column suitable for FAME analysis (e.g., a polar capillary column).

    • Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.

    • Detect the eluting FAMEs using a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve of known concentrations of this compound methyl ester.

Differential Scanning Calorimetry (DSC) of Lipid Bilayers

DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[3]

Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture containing the desired concentration of this compound (or a phospholipid containing it) and a host lipid (e.g., DPPC) in an organic solvent.

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen followed by desiccation under vacuum.

    • Hydrate the lipid film with a buffer solution by vortexing above the expected Tm to form multilamellar vesicles (MLVs).

  • DSC Analysis:

    • Load a precise amount of the MLV suspension into a DSC sample pan.

    • Load an equal volume of buffer into a reference pan.

    • Place both pans in the DSC instrument.

    • Heat the sample and reference pans at a constant rate (e.g., 1-2°C/min) over a temperature range that encompasses the expected phase transition.

    • Record the differential heat flow between the sample and reference as a function of temperature.

  • Data Analysis:

    • The Tm is determined as the peak temperature of the endothermic transition.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

X-ray Diffraction for Bilayer Thickness Measurement

Small-angle X-ray scattering (SAXS) can be used to determine the lamellar repeat distance (d-spacing) of a lipid bilayer, from which the bilayer thickness can be derived.[14]

Methodology:

  • Sample Preparation:

    • Prepare oriented lipid multilayers on a solid substrate or unilamellar vesicles in solution containing this compound.

    • Ensure the sample is fully hydrated.

  • X-ray Diffraction Measurement:

    • Mount the sample in an X-ray beam.

    • Collect the scattered X-rays on a 2D detector.

    • For oriented samples, the diffraction pattern will consist of a series of sharp Bragg peaks. For vesicles in solution, it will be a circular diffraction pattern.

  • Data Analysis:

    • Determine the positions of the diffraction peaks.

    • Calculate the lamellar repeat distance (d) using Bragg's law (nλ = 2d sinθ).

    • The bilayer thickness can then be estimated from the d-spacing, taking into account the thickness of the water layer between bilayers.

Solid-State NMR Spectroscopy for Membrane Structure and Dynamics

Solid-state NMR (ssNMR) provides detailed information on the structure, orientation, and dynamics of lipids within a bilayer. Deuterium (²H) NMR is particularly powerful for studying the order of lipid acyl chains.[15][16][17][18][19][20]

Methodology:

  • Sample Preparation:

    • Synthesize or purchase phospholipids containing deuterated this compound at specific positions along the acyl chain.

    • Prepare multilamellar vesicles (MLVs) or oriented bilayers containing the deuterated lipid.

  • Solid-State NMR Spectroscopy:

    • Pack the lipid sample into an NMR rotor.

    • Acquire ²H NMR spectra at a specific temperature. For MLVs, a Pake doublet powder pattern is obtained.

  • Data Analysis:

    • The quadrupolar splitting of the Pake doublet is directly proportional to the order parameter (S_CD) of the C-²H bond.

    • A larger quadrupolar splitting indicates a higher degree of order and restricted motion of that segment of the acyl chain.

    • By analyzing the order parameters along the chain, a detailed profile of the effect of this compound on membrane order can be constructed.

Conclusion

This compound, as a very long-chain saturated fatty acid, is a significant modulator of cell membrane structure and function. Its incorporation into membrane lipids leads to a more ordered, less fluid bilayer with an increased thickness. These biophysical changes have important implications for the function of membrane proteins and can influence cellular signaling pathways. While the direct signaling roles of this compound are still under investigation, its structural similarity to other bioactive fatty acids and its role as a precursor for signaling sphingolipids suggest a complex and multifaceted involvement in cellular communication. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the precise roles of this compound and other VLCFAs in health and disease, paving the way for potential therapeutic interventions targeting VLCFA metabolism and function.

References

Unraveling the History and Isolation of Pentacosanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanoic acid, a saturated very-long-chain fatty acid (VLCFA) with a 25-carbon backbone, has been a subject of scientific interest due to its presence in various natural sources and its association with several physiological and pathological processes. Also known by the trivial name hyenic acid, its discovery and the evolution of its isolation methods provide a fascinating glimpse into the history of natural product chemistry. This technical guide delves into the historical context of this compound's discovery, details the methodologies for its isolation, and presents relevant quantitative data for researchers in the field.

Historical Perspective: The Discovery of a Long-Chain Fatty Acid

The precise first isolation of this compound is not definitively documented in readily available modern literature. However, the history of fatty acid chemistry dates back to the early 19th century with the pioneering work of French chemist Michel Eugène Chevreul.[1] Chevreul's meticulous research on fats and saponification laid the groundwork for the isolation and characterization of various fatty acids, initially relying on techniques such as fractional solubility, crystallization, and the determination of melting points to assess purity.[1]

The name "hyenic acid" suggests a historical connection to an animal source, potentially from the secretions or tissues of hyenas, though early scientific literature to definitively confirm this is scarce. The identification of this compound in various plant species, such as Senecio scandens, Sabia parviflora, and Rhizophora apiculata, occurred later with the advancement of phytochemical analysis techniques.[2]

Natural Sources of this compound

This compound is found, typically as a minor component, in the lipid fractions of a variety of plants. Documented sources include:

  • Senecio scandens : A plant used in traditional Chinese medicine.[2]

  • Sabia parviflora : Another plant utilized in traditional medicine in Asia.[2]

  • Rhizophora apiculata : A species of mangrove tree.

While these are confirmed sources, the quantitative abundance of this compound in these plants can vary based on factors such as geographical location, climate, and the specific part of the plant being analyzed.

Methodologies for Isolation and Purification

The isolation of this compound from natural sources involves a multi-step process that has evolved significantly over time. Early methods were laborious and often yielded products of uncertain purity, while modern techniques offer high resolution and purity.

Classical Isolation Methods (Pre-20th Century)

The foundational methods for separating fatty acids relied on their differential physical properties.

Experimental Protocol: Fractional Crystallization from a Solvent

  • Extraction of Total Lipids: The dried and powdered plant material is subjected to solvent extraction, typically using a nonpolar solvent like petroleum ether or hexane, in a Soxhlet apparatus to obtain a crude lipid extract.

  • Saponification: The crude lipid extract is then saponified by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). This process hydrolyzes the triglycerides and esters, yielding a mixture of free fatty acids and glycerol.

  • Liberation of Free Fatty Acids: The saponified mixture is acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to protonate the fatty acid salts, causing the free fatty acids to precipitate or separate as an oily layer.

  • Separation of Saturated and Unsaturated Fatty Acids: The mixture of free fatty acids is dissolved in a suitable solvent, such as ethanol or acetone. The solution is then cooled to a low temperature. The less soluble saturated fatty acids, including this compound, will crystallize out of the solution while the more soluble unsaturated fatty acids remain in the filtrate.

  • Repeated Crystallization: The collected crystals are then redissolved in a fresh portion of the solvent and the crystallization process is repeated multiple times to improve the purity of the saturated fatty acid fraction. The purity at each stage would have been historically assessed by measuring the melting point of the crystalline solid.

Modern Isolation and Analytical Techniques

Contemporary methods for the isolation and analysis of this compound offer significantly improved specificity, sensitivity, and speed.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Lipid Extraction: A small amount of the dried and ground plant material is extracted with a solvent mixture, such as chloroform:methanol (2:1, v/v), to efficiently extract a broad range of lipids.

  • Transesterification: The extracted lipids are transesterified to their corresponding fatty acid methyl esters (FAMEs). This is a critical step for GC analysis as it increases the volatility of the fatty acids. A common method involves heating the lipid extract with a reagent like boron trifluoride in methanol (BF3-methanol) or methanolic HCl.

  • Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using a nonpolar solvent like hexane.

  • GC-MS Analysis: The hexane extract containing the FAMEs is injected into a gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a DB-WAX or FFAP column). The retention time of the this compound methyl ester is compared to that of a known standard for identification.[3][4][5]

    • Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are detected by the mass spectrometer. The mass spectrum of the this compound methyl ester will show a characteristic fragmentation pattern, including a molecular ion peak, which provides definitive structural confirmation.[3][4][5]

Quantitative Data

Historical quantitative data on the isolation of this compound is scarce and likely to be of questionable accuracy due to the limitations of the analytical methods of the time. Modern chromatographic techniques, however, allow for precise quantification. The following table presents hypothetical quantitative data that could be obtained from the GC-MS analysis of a plant extract.

Natural Source (Plant Part)Extraction MethodQuantification MethodThis compound Content (% of total fatty acids)Purity of Isolated Fraction (%)
Senecio scandens (leaves)Soxhlet (Hexane)GC-FID0.5 - 1.5>98 (preparative GC)
Sabia parviflora (stems)Ultrasonic (Methanol)GC-MS0.2 - 1.0>98 (preparative GC)
Rhizophora apiculata (bark)Supercritical CO2HPLC-ELSD0.1 - 0.8>99 (preparative HPLC)

Biological Role and Signaling Pathways

Very-long-chain fatty acids, including this compound, are essential components of various cellular structures and play roles in signaling pathways.

  • Membrane Structure: VLCFAs are integral components of sphingolipids and ceramides, which are important for the structure and function of cellular membranes, particularly the plasma membrane.[6][7] They contribute to the formation of lipid rafts, which are microdomains involved in signal transduction.[8]

  • Cuticle Formation: In plants, VLCFAs are precursors to the waxes that form the cuticle, a protective layer on the epidermis that prevents water loss and protects against environmental stresses.[7]

  • Stress Signaling: There is growing evidence that VLCFAs and their derivatives are involved in plant responses to both biotic and abiotic stress.[6][7] Changes in the levels of specific VLCFAs can trigger downstream signaling cascades that lead to the activation of defense mechanisms.[6][7]

Diagram of VLCFA Involvement in Plant Stress Signaling

VLCFA_Signaling cluster_environment Environmental Stress cluster_cell Plant Cell Biotic Stress Biotic Stress VLCFA_Biosynthesis VLCFA Biosynthesis Biotic Stress->VLCFA_Biosynthesis Abiotic Stress Abiotic Stress Abiotic Stress->VLCFA_Biosynthesis Sphingolipids Sphingolipid Synthesis VLCFA_Biosynthesis->Sphingolipids Cuticular_Waxes Cuticular Wax Formation VLCFA_Biosynthesis->Cuticular_Waxes Membrane_Modification Membrane Modification Sphingolipids->Membrane_Modification Signaling_Molecules Generation of Signaling Molecules Sphingolipids->Signaling_Molecules Defense_Response Stress/Defense Response Cuticular_Waxes->Defense_Response Physical Barrier Membrane_Modification->Defense_Response Signal Perception Signaling_Molecules->Defense_Response Signal Transduction

Caption: Role of VLCFAs in plant stress response.

Experimental Workflow for this compound Isolation and Analysis

Isolation_Workflow Start Plant Material (e.g., Senecio scandens) Drying Drying and Grinding Start->Drying Extraction Soxhlet Extraction (Hexane) Drying->Extraction Saponification Saponification (Alcoholic KOH) Extraction->Saponification Acidification Acidification (HCl) Saponification->Acidification Fatty_Acid_Mix Crude Fatty Acid Mixture Acidification->Fatty_Acid_Mix Transesterification Transesterification to FAMEs (BF3-Methanol) Fatty_Acid_Mix->Transesterification FAME_Extraction Extraction of FAMEs (Hexane) Transesterification->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: Modern workflow for this compound analysis.

Conclusion

The study of this compound, from its likely discovery in the 19th century under the name "hyenic acid" to its modern analysis using sophisticated chromatographic techniques, reflects the broader advancements in natural product chemistry. While the initial isolation methods were based on fundamental chemical principles of solubility and crystallization, contemporary approaches provide unparalleled precision and sensitivity. For researchers and drug development professionals, understanding the historical context, natural sources, and detailed methodologies for isolating and analyzing this compound is crucial for exploring its full therapeutic and biological potential. Further research into its specific roles in cellular signaling may unveil new opportunities for pharmacological intervention.

References

An In-depth Technical Guide to Pentacosanoic Acid: Properties, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanoic acid, a very-long-chain saturated fatty acid (VLCFA), is a critical molecule in lipid biochemistry. While not as abundant as its shorter-chain counterparts, its role in cellular structure and metabolism, particularly in the context of certain metabolic disorders, makes it a subject of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, biological significance, and detailed analytical methodologies.

Chemical Identity and Synonyms

The standard nomenclature and identifiers for this compound are crucial for accurate scientific communication and database searches.

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 506-38-7[1][2][3][4][5]
Synonyms Hyenic acid, n-Pentacosanoic acid, Pentacosylic acid[1][3][5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C₂₅H₅₀O₂[3]
Molecular Weight 382.66 g/mol [3]
Appearance White to off-white solidMedChemExpress
Melting Point 77-79 °CSigma-Aldrich
Boiling Point 265 °C at 10 mmHgSigma-Aldrich
Solubility Soluble in chloroform and hot benzene. Insoluble in water.Cayman Chemical

Biological Significance and Metabolism

This compound is a naturally occurring fatty acid found in various plant and animal lipids.[5] As a very-long-chain fatty acid, its metabolism is primarily confined to peroxisomes, a key distinction from the mitochondrial beta-oxidation of shorter-chain fatty acids.

The metabolism of this compound and other VLCFAs is critical for maintaining cellular homeostasis. A defect in the transport of VLCFAs into the peroxisome, caused by mutations in the ABCD1 gene, leads to a rare and serious genetic disorder called X-linked adrenoleukodystrophy (X-ALD). In X-ALD, the accumulation of VLCFAs, including this compound, in tissues and body fluids, particularly in the brain and adrenal glands, is a key pathogenic feature. This accumulation is believed to contribute to the demyelination and neuroinflammation characteristic of the disease.

Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids

The breakdown of this compound occurs via the peroxisomal beta-oxidation pathway. This process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.

Peroxisomal_Beta_Oxidation VLCFA This compound (VLCFA) VLCFA_CoA Pentacosanoyl-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport Beta_Oxidation Peroxisomal Beta-Oxidation (multiple cycles) ABCD1->Beta_Oxidation Shortened_Acyl_CoA Shortened Acyl-CoA Beta_Oxidation->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA GCMS_Workflow Plasma_Sample Plasma Sample + Internal Standard (C27:0) Extraction_Derivatization Simultaneous Extraction & Transesterification (Toluene, Acetyl Chloride, 100°C) Plasma_Sample->Extraction_Derivatization Phase_Separation Phase Separation (Hexane, K2CO3) Extraction_Derivatization->Phase_Separation Hexane_Layer Collect Hexane Layer (contains FAMEs) Phase_Separation->Hexane_Layer Drying Dry with Na2SO4 Hexane_Layer->Drying GCMS_Analysis GC-MS Analysis (SIM Mode) Drying->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

References

A Technical Guide to Very Long-Chain Saturated Fatty Acids and Their Kin: Structure, Metabolism, and Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain saturated fatty acids (VLSFAs) are a unique class of lipids, defined as saturated fatty acids with a carbon chain length of 22 carbons or greater. While less abundant than their shorter-chain counterparts like palmitic acid (C16:0) and stearic acid (C18:0), VLSFAs play critical roles in numerous biological processes, from maintaining the integrity of cellular membranes to participating in complex signaling pathways. This technical guide provides an in-depth exploration of VLSFAs, with a particular focus on those structurally and functionally similar to pentacosanoic acid (C25:0), an odd-chain VLSFA. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these molecules, their metabolism, and their implications in health and disease.

Core Concepts: Structure and Properties of VLSFAs

VLSFAs are characterized by their long, unbranched hydrocarbon chains, which impart distinct physical and chemical properties. These properties, in turn, dictate their biological functions.

Physical and Chemical Properties

The extended aliphatic tails of VLSFAs result in high melting points and low solubility in aqueous solutions. These characteristics are crucial for their roles in forming stable membrane domains and contributing to the barrier function of tissues like the skin.

Fatty AcidSystematic NameChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)
Behenic AcidDocosanoic acidC22H44O2340.5879.9
Tricosanoic AcidTricosanoic acidC23H46O2354.6279.1
Lignoceric AcidTetracosanoic acidC24H48O2368.6584.2
This compound This compound C25H50O2 382.67 82 - 85 [1]
Cerotic AcidHexacosanoic acidC26H52O2396.7087.7
Tissue Distribution and Concentration

VLSFAs are found in various tissues throughout the body, with particularly high concentrations in the brain, skin, and myelin sheaths. Their levels can be altered in certain disease states, making them potential biomarkers. While even-chain VLSFAs are more extensively studied, odd-chain VLSFAs like this compound are also present and have distinct metabolic origins and roles.

Fatty AcidTissueConcentration Range (Healthy)Associated Disease States (and changes in concentration)
Lignoceric Acid (C24:0)BrainEnriched in myelinX-linked Adrenoleukodystrophy (elevated)[2]
SkinComponent of ceramidesSkin barrier disorders
Plasma1.4% of total plasma phospholipid fatty acidsInverse association with heart failure and atrial fibrillation risk[3]
This compound (C25:0) BrainPresent in glycosphingolipids[2]Adrenoleukodystrophy (elevated)[4][5]
SkinComponent of ceramidesData not readily available
PlasmaDetected, but at low levelsInverse association with adiposity[6]
Cerotic Acid (C26:0)BrainEnriched in myelinX-linked Adrenoleukodystrophy (elevated)
SkinComponent of ceramidesSkin barrier disorders
PlasmaLow abundanceX-linked Adrenoleukodystrophy (elevated)

Metabolism of Very Long-Chain Saturated Fatty Acids

The metabolism of VLSFAs involves a coordinated interplay of synthesis (elongation) and degradation (peroxisomal β-oxidation). Dysregulation of these pathways can lead to the accumulation of VLSFAs, which is a hallmark of several severe genetic disorders.

Biosynthesis: The Elongase Superfamily

VLSFAs are synthesized in the endoplasmic reticulum through a cyclical process of fatty acid elongation. This process is catalyzed by a family of enzymes known as elongases (ELOVLs). Each ELOVL enzyme exhibits specificity for fatty acyl-CoAs of different chain lengths and degrees of saturation. The biosynthesis of even-chain VLSFAs begins with acetyl-CoA, while the synthesis of odd-chain VLSFAs, such as this compound, is initiated with propionyl-CoA.[3]

VLSFA_Biosynthesis cluster_elongation Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Acetyl-CoA (C2) Acetyl-CoA (C2) Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Acetyl-CoA (C2)->Palmitoyl-CoA (C16:0) Fatty Acid Synthase Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) Palmitoyl-CoA (C16:0)->Stearoyl-CoA (C18:0) ELOVL6 Propionyl-CoA (C3) Propionyl-CoA (C3) Pentadecanoyl-CoA (C15:0) Pentadecanoyl-CoA (C15:0) Propionyl-CoA (C3)->Pentadecanoyl-CoA (C15:0) Fatty Acid Synthase Heptadecanoyl-CoA (C17:0) Heptadecanoyl-CoA (C17:0) Pentadecanoyl-CoA (C15:0)->Heptadecanoyl-CoA (C17:0) ELOVL Arachidoyl-CoA (C20:0) Arachidoyl-CoA (C20:0) Stearoyl-CoA (C18:0)->Arachidoyl-CoA (C20:0) ELOVL1/7 Behenoyl-CoA (C22:0) Behenoyl-CoA (C22:0) Arachidoyl-CoA (C20:0)->Behenoyl-CoA (C22:0) ELOVL1/7 Lignoceroyl-CoA (C24:0) Lignoceroyl-CoA (C24:0) Behenoyl-CoA (C22:0)->Lignoceroyl-CoA (C24:0) ELOVL1/3/7 Cerotoyl-CoA (C26:0) Cerotoyl-CoA (C26:0) Lignoceroyl-CoA (C24:0)->Cerotoyl-CoA (C26:0) ELOVL1/3 Nonadecanoyl-CoA (C19:0) Nonadecanoyl-CoA (C19:0) Heptadecanoyl-CoA (C17:0)->Nonadecanoyl-CoA (C19:0) ELOVL Heneicosanoyl-CoA (C21:0) Heneicosanoyl-CoA (C21:0) Nonadecanoyl-CoA (C19:0)->Heneicosanoyl-CoA (C21:0) ELOVL Tricosanoyl-CoA (C23:0) Tricosanoyl-CoA (C23:0) Heneicosanoyl-CoA (C21:0)->Tricosanoyl-CoA (C23:0) ELOVL Pentacosanoyl-CoA (C25:0) Pentacosanoyl-CoA (C25:0) Tricosanoyl-CoA (C23:0)->Pentacosanoyl-CoA (C25:0) ELOVL

Biosynthesis of Even- and Odd-Chain VLSFAs.
Degradation: Peroxisomal β-Oxidation

Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLSFAs undergo initial β-oxidation within peroxisomes. This pathway is essential for shortening the long hydrocarbon chains of VLSFAs to a length that can be further metabolized by mitochondria. Deficiencies in peroxisomal β-oxidation lead to the accumulation of VLSFAs, a key pathological feature of disorders like X-linked adrenoleukodystrophy and Zellweger syndrome. The degradation of odd-chain VLSFAs yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle, making these fatty acids glucogenic.[3][7]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_odd_chain Odd-Chain VLSFA Degradation VLSFA-CoA (Cn) VLSFA-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA VLSFA-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Oxidase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->3-Hydroxyacyl-CoA Bifunctional Enzyme 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Bifunctional Enzyme Shorter Acyl-CoA (Cn-2) + Acetyl-CoA Shorter Acyl-CoA (Cn-2) + Acetyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA (Cn-2) + Acetyl-CoA Thiolase Mitochondrial β-Oxidation Mitochondrial β-Oxidation Shorter Acyl-CoA (Cn-2) + Acetyl-CoA->Mitochondrial β-Oxidation Odd-VLSFA-CoA (C2n+1) Odd-VLSFA-CoA (C2n+1) Propionyl-CoA + n Acetyl-CoA Propionyl-CoA + n Acetyl-CoA Odd-VLSFA-CoA (C2n+1)->Propionyl-CoA + n Acetyl-CoA Peroxisomal β-Oxidation Propionyl-CoA Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Peroxisomal β-Oxidation of VLSFAs.

Cellular Functions and Signaling Pathways

VLSFAs are integral components of complex lipids, particularly sphingolipids like ceramides and sphingomyelin. The acyl chain length of these lipids significantly influences their biophysical properties and their roles in cellular signaling.

VLSFAs in Ceramides and Sphingolipids

Ceramides, composed of a sphingoid base and a fatty acid, are key signaling molecules involved in regulating cellular processes such as apoptosis, proliferation, and senescence. The incorporation of VLSFAs into ceramides, catalyzed by ceramide synthases (CerS), creates distinct ceramide species with specific functions. For instance, ceramides containing long-chain fatty acids (e.g., C16:0) are often pro-apoptotic, while those with very-long-chain fatty acids (e.g., C24:0) can have anti-apoptotic effects.[8][9][10]

VLSFA-Ceramide Signaling in Apoptosis

The acyl chain length of ceramides plays a critical role in their ability to modulate apoptotic signaling pathways. VLSFA-containing ceramides can influence the formation of membrane platforms that are crucial for the clustering of death receptors and the initiation of apoptotic cascades. The balance between different ceramide species can therefore determine the fate of a cell. While the precise mechanisms are still under investigation, it is clear that the specific VLSFA composition of ceramides is a key determinant of their signaling outcomes.[8][11][12]

Ceramide_Apoptosis_Signaling cluster_membrane Plasma Membrane Death Receptors (e.g., Fas, TNFR1) Death Receptors (e.g., Fas, TNFR1) VLSFA-Ceramide VLSFA-Ceramide Anti-Apoptotic Signaling Anti-Apoptotic Signaling VLSFA-Ceramide->Anti-Apoptotic Signaling LCFA-Ceramide LCFA-Ceramide Pro-Apoptotic Signaling Pro-Apoptotic Signaling LCFA-Ceramide->Pro-Apoptotic Signaling Stress Signals Stress Signals Sphingomyelinase Sphingomyelinase Stress Signals->Sphingomyelinase Sphingomyelinase->VLSFA-Ceramide hydrolysis Sphingomyelinase->LCFA-Ceramide hydrolysis Caspase Activation Caspase Activation Pro-Apoptotic Signaling->Caspase Activation Inhibition of Apoptosis Inhibition of Apoptosis Anti-Apoptotic Signaling->Inhibition of Apoptosis Apoptosis Apoptosis Caspase Activation->Apoptosis

Differential Signaling by LCFA- and VLSFA-Ceramides in Apoptosis.

Experimental Protocols

The accurate quantification and functional analysis of VLSFAs are essential for research and clinical diagnostics. This section provides detailed methodologies for key experiments.

Quantification of VLSFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of fatty acids. The following protocol outlines the steps for the quantification of VLSFAs in biological samples.

1. Lipid Extraction:

  • Homogenize tissue samples or pellet cells.

  • Extract total lipids using a chloroform:methanol (2:1, v/v) solution according to the Folch method.

  • Add an internal standard, such as heptadecanoic acid (C17:0) or tricosanoic acid (C23:0), for quantification.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

  • Evaporate the lipid extract to dryness under a stream of nitrogen.

  • Saponify the lipids by adding 0.5 M KOH in methanol and heating at 100°C for 5-10 minutes.

  • Methylate the fatty acids by adding 14% boron trifluoride (BF3) in methanol and heating at 100°C for 5-10 minutes.[3]

  • Alternatively, a one-step transesterification can be performed using 2% sulfuric acid in methanol at 50°C for 2 hours.

3. FAME Extraction:

  • Add hexane and water to the reaction mixture to extract the FAMEs into the hexane layer.

  • Collect the hexane layer and evaporate to dryness.

  • Reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

4. GC-MS Analysis:

  • Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23 or SP-2560).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/minute.

    • Ramp 2: Increase to 250°C at 5°C/minute, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Identification and Quantification: Identify FAMEs based on their retention times and mass spectra compared to known standards. Quantify using the peak area relative to the internal standard.

GCMS_Workflow Biological Sample Biological Sample Lipid Extraction\n(e.g., Folch method) Lipid Extraction (e.g., Folch method) Biological Sample->Lipid Extraction\n(e.g., Folch method) Saponification & Derivatization\n(to FAMEs) Saponification & Derivatization (to FAMEs) Lipid Extraction\n(e.g., Folch method)->Saponification & Derivatization\n(to FAMEs) FAME Extraction\n(with Hexane) FAME Extraction (with Hexane) Saponification & Derivatization\n(to FAMEs)->FAME Extraction\n(with Hexane) GC-MS Analysis GC-MS Analysis FAME Extraction\n(with Hexane)->GC-MS Analysis Data Analysis\n(Identification & Quantification) Data Analysis (Identification & Quantification) GC-MS Analysis->Data Analysis\n(Identification & Quantification)

Experimental Workflow for GC-MS Analysis of VLSFAs.
Measurement of Peroxisomal β-Oxidation Activity

This assay measures the rate of VLSFA degradation in cultured cells, providing a functional assessment of peroxisomal activity.

1. Cell Culture and Substrate Incubation:

  • Culture fibroblasts or other relevant cell types to near confluency.

  • Incubate the cells with a radiolabeled VLSFA substrate, such as [1-¹⁴C]-lignoceric acid (C24:0) or [1-¹⁴C]-hexacosanoic acid (C26:0), in serum-free medium for a defined period (e.g., 2-4 hours).

2. Measurement of Radiolabeled Water-Soluble Products:

  • After incubation, collect the culture medium.

  • Precipitate the remaining radiolabeled fatty acid substrate by adding perchloric acid.

  • Centrifuge to pellet the precipitate.

  • Measure the radioactivity in the supernatant, which contains the water-soluble products of β-oxidation (e.g., [¹⁴C]-acetyl-CoA).

3. Data Analysis:

  • Normalize the radioactivity in the supernatant to the total protein content of the cells in each well.

  • Express the peroxisomal β-oxidation activity as nmol of substrate oxidized per hour per mg of protein.

4. Controls:

  • Include a blank control (no cells) to account for non-enzymatic degradation of the substrate.

  • Use cells from a patient with a known peroxisomal disorder (e.g., Zellweger syndrome) as a negative control.

Conclusion and Future Directions

Very long-chain saturated fatty acids are emerging from the shadows of lipidology to be recognized as critical players in cellular function and disease. Their unique physical properties and metabolic pathways underscore their importance in maintaining cellular homeostasis. The intricate relationship between VLSFA-containing ceramides and signaling pathways, particularly in apoptosis, presents exciting opportunities for therapeutic intervention in a range of diseases, from genetic disorders of lipid metabolism to cancer.

Future research should focus on elucidating the precise molecular mechanisms by which VLSFAs and their derivatives exert their signaling functions. The development of more sensitive and high-throughput analytical methods will be crucial for advancing our understanding of the complex interplay of these lipids in health and disease. Furthermore, a deeper investigation into the roles of odd-chain VLSFAs, such as this compound, is warranted to fully comprehend the diversity and specificity of VLSFA biology. This knowledge will be instrumental for the development of novel diagnostic and therapeutic strategies targeting VLSFA metabolism and signaling.

References

Unveiling the Solvent Affinity of Pentacosanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of pentacosanoic acid (C25:0), a very-long-chain saturated fatty acid. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction

This compound, a 25-carbon saturated fatty acid, is a lipophilic molecule with characteristically low solubility in polar solvents. Understanding its solubility in various organic solvents is critical for a multitude of research and development applications, including the formulation of pharmaceuticals, the design of lipid-based drug delivery systems, and in the fields of metabolomics and nutritional science. This guide serves as a centralized resource for the solubility properties of this fatty acid.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₅H₅₀O₂
Molecular Weight 382.66 g/mol
Melting Point 83 °C[1]
LogP 11.2[2]
Water Solubility Practically Insoluble

Quantitative Solubility Data

The solubility of this compound, like other very-long-chain saturated fatty acids, is significantly influenced by the polarity of the solvent and the temperature. Generally, its solubility is favored in non-polar organic solvents and decreases with increasing solvent polarity. As specific quantitative data for this compound is limited, this section includes data for this compound where available, alongside data for closely related long-chain fatty acids, behenic acid (C22:0) and lignoceric acid (C24:0), to provide a comparative context. It is a well-established principle that for saturated fatty acids, solubility in organic solvents tends to decrease as the carbon chain length increases.[3]

Fatty AcidSolventTemperature (°C)Solubility
This compound (C25:0) ChloroformNot Specified2.5 mg/mL
This compound (C25:0) Dimethyl Sulfoxide (DMSO)Not Specified5 mg/mL (with sonication)[4]
This compound (C25:0) EthanolNot Specified< 1 mg/mL (insoluble)[4]
This compound (C25:0) 10% DMSO / 90% Corn OilNot Specified≥ 0.5 mg/mL[4]
This compound (C25:0) 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineNot Specified≥ 0.5 mg/mL[4]
Behenic Acid (C22:0) Chloroform25Soluble (50 mg/mL)[5][6]
Behenic Acid (C22:0) Ethanol252.18 mg/mL[5]
Behenic Acid (C22:0) MethanolNot SpecifiedSoluble (hot)[5]
Lignoceric Acid (C24:0) ChloroformNot SpecifiedSoluble (~2 mg/mL)[4]
Lignoceric Acid (C24:0) Tetrahydrofuran (THF)Not SpecifiedSoluble (25 mg/mL with sonication)[7]
Lignoceric Acid (C24:0) Diethyl EtherNot SpecifiedSoluble

Qualitative Solubility Data

Qualitative assessments provide additional context for solvent selection.

SolventSolubility Description
Chloroform Slightly Soluble[5]
Ethyl Acetate Slightly Soluble (with heating)[5]
Methanol Slightly Soluble[5]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[8]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research. The following are detailed methodologies for key experimental techniques used to ascertain the solubility of long-chain fatty acids like this compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker or water bath set to the desired experimental temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. To avoid aspirating any solid particles, the syringe can be pre-warmed to the experimental temperature.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

  • Quantification: Accurately weigh the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid this compound. The solubility can then be calculated in terms of mg/mL or g/100g of solvent. Alternatively, the concentration of this compound in the filtered solution can be determined using a validated HPLC or GC method with an appropriate calibration curve.

Determination of Solubility by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry offers a thermal analysis approach to determine solubility, particularly useful for understanding the temperature-dependent behavior.

Objective: To determine the solubility of this compound in a solvent as a function of temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Differential Scanning Calorimeter (DSC) with hermetically sealed pans

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare a series of mixtures of this compound and the solvent with varying compositions by weight in hermetically sealed DSC pans.

  • Thermal Analysis: Place the sealed pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above the expected dissolution point. Then, cool the sample at a controlled rate (e.g., 1 °C/min) until crystallization or precipitation is observed as an exothermic event.

  • Data Interpretation: The onset temperature of the exothermic peak during the cooling scan corresponds to the saturation temperature for that specific composition.

  • Solubility Curve Construction: By plotting the saturation temperature against the composition of the various prepared mixtures, a solubility curve can be constructed, providing a detailed profile of solubility over a range of temperatures.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh Excess This compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Allow Solids to Settle C->D E Withdraw Supernatant D->E F Filter Aliquot (0.22 µm) E->F G Gravimetric Analysis (Solvent Evaporation) F->G H Chromatographic Analysis (HPLC/GC) F->H I Calculate Solubility G->I H->I

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The compiled data, though limited for C25:0 itself, demonstrates a clear trend of increased solubility in less polar organic solvents, a characteristic feature of very-long-chain saturated fatty acids. The detailed experimental protocols for the isothermal shake-flask method and differential scanning calorimetry offer robust frameworks for researchers to generate precise and reliable solubility data tailored to their specific applications. The provided workflow diagram further clarifies the key steps in the most common solubility determination method. This guide is intended to be a valuable resource for scientists and developers working with this compound and other long-chain fatty acids, facilitating more informed decisions in experimental design and formulation development.

References

Methodological & Application

Analytical Methods for the Detection of Pentacosanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanoic acid (C25:0) is a very-long-chain saturated fatty acid (VLCFA). The quantification of this compound and other VLCFAs in biological matrices is crucial for the diagnosis and monitoring of certain metabolic disorders, particularly peroxisomal biogenesis disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD). In these conditions, impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs in plasma and tissues. Accurate and robust analytical methods are therefore essential for clinical diagnostics and for research into the pathophysiology of these diseases and the development of novel therapies.

These application notes provide detailed protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a classic and widely used technique for the analysis of fatty acids. To improve volatility and chromatographic performance, fatty acids are typically derivatized to form fatty acid methyl esters (FAMEs) or other esters.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the steps for the analysis of total this compound in plasma or serum.

1. Sample Preparation and Lipid Extraction:

  • Materials:

    • Plasma or serum sample

    • Internal Standard (IS): Deuterated this compound (C25:0-d4) or another suitable odd-chain fatty acid.

    • Chloroform/Methanol mixture (2:1, v/v)

    • 0.9% NaCl solution

    • Glass centrifuge tubes with PTFE-lined caps

  • Procedure:

    • Pipette 200 µL of plasma or serum into a glass centrifuge tube.

    • Add a known amount of the internal standard.

    • Add 3 mL of chloroform/methanol (2:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Add 0.6 mL of 0.9% NaCl solution.

    • Vortex for another 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen at 40°C.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Materials:

    • 0.5 M NaOH in methanol

    • 14% Boron trifluoride (BF3) in methanol

    • Hexane

    • Saturated NaCl solution

  • Procedure:

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Cap the tube tightly and heat at 100°C for 10 minutes to saponify the lipids.

    • Cool the tube to room temperature.

    • Add 2 mL of 14% BF3 in methanol.

    • Cap the tube and heat at 100°C for 5 minutes for methylation.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 2 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-MS Instrumental Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 250°C.

      • Ramp 2: 5°C/min to 320°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for this compound methyl ester and the internal standard.

Quantitative Data Summary (GC-MS)

The following table summarizes typical performance characteristics for the analysis of very-long-chain fatty acids using GC-MS. Specific values for this compound may vary depending on the exact methodology and instrumentation.

ParameterTypical Value
Limit of Detection (LOD)0.01 - 0.1 µmol/L
Limit of Quantification (LOQ)0.05 - 0.5 µmol/L
Linearity (R²)> 0.99
Recovery85 - 115%
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%

Note: These are representative values for VLCFAs. Specific validation for this compound should be performed in the user's laboratory.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation, sometimes avoiding derivatization.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol describes a method for the direct analysis of this compound in plasma or serum without derivatization.

1. Sample Preparation and Protein Precipitation:

  • Materials:

    • Plasma or serum sample

    • Internal Standard (IS): Deuterated this compound (C25:0-d4)

    • Acetonitrile containing 0.1% formic acid

    • Microcentrifuge tubes

  • Procedure:

    • Pipette 50 µL of plasma or serum into a microcentrifuge tube.

    • Add a known amount of the internal standard.

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC vial for analysis.

2. LC-MS/MS Instrumental Analysis:

  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient:

      • Start at 60% B.

      • Linear gradient to 100% B over 8 minutes.

      • Hold at 100% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion [M-H]⁻ → Product ion (e.g., fragment corresponding to loss of CO2). The exact m/z values should be determined by direct infusion of a standard. For C25:0 (MW 382.66), the precursor would be m/z 381.7.

      • Internal Standard: Monitor the corresponding transition for the deuterated standard.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary (LC-MS/MS)

The following table summarizes typical performance characteristics for the analysis of very-long-chain fatty acids using LC-MS/MS.

ParameterTypical Value
Limit of Detection (LOD)0.005 - 0.05 µmol/L
Limit of Quantification (LOQ)0.02 - 0.2 µmol/L
Linearity (R²)> 0.995
Recovery90 - 110%
Intra-day Precision (%CV)< 5%
Inter-day Precision (%CV)< 10%

Note: These are representative values for VLCFAs. Specific validation for this compound should be performed in the user's laboratory.

III. Clinical Significance and Reference Intervals

The concentrations of this compound and other VLCFAs, as well as their ratios to other fatty acids, are important diagnostic markers. For instance, elevated ratios of C24:0/C22:0 and C26:0/C22:0 are indicative of peroxisomal disorders. While specific reference ranges for C25:0 are not as commonly cited as for C24:0 and C26:0, its measurement provides valuable information.

Analyte/RatioHealthy Control Range
C22:0 (Behenic Acid)32.0 - 73.4 µmol/L[1]
C24:0 (Lignoceric Acid)30.3 - 72.0 µmol/L[1]
C26:0 (Hexacosanoic Acid)0.20 - 0.71 µmol/L[1]
C24:0 / C22:0 Ratio0.75 - 1.28[1]
C26:0 / C22:0 Ratio0.005 - 0.0139[1]

IV. Visualizations

Diagrams of Experimental Workflows and Biological Pathways

GC_MS_Workflow sample Plasma/Serum Sample is_add Add Internal Standard sample->is_add extraction Lipid Extraction (Chloroform/Methanol) is_add->extraction drying1 Dry Down extraction->drying1 saponification Saponification (NaOH/Methanol) drying1->saponification methylation Methylation (BF3/Methanol) saponification->methylation fame_extraction FAME Extraction (Hexane) methylation->fame_extraction gcms_analysis GC-MS Analysis fame_extraction->gcms_analysis LC_MS_MS_Workflow sample Plasma/Serum Sample is_add Add Internal Standard sample->is_add precipitation Protein Precipitation (Acetonitrile) is_add->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_disease X-linked Adrenoleukodystrophy VLCFA VLCFA (e.g., C25:0) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport into Peroxisome blocked_transport Defective ABCD1 Transporter (Transport blocked) VLCFA_CoA->blocked_transport beta_oxidation β-Oxidation Cycle (shortens chain by C2) ABCD1->beta_oxidation medium_chain_fa Medium/Long-Chain Fatty Acyl-CoA beta_oxidation->medium_chain_fa Chain-shortened FA acetyl_coA Acetyl-CoA beta_oxidation->acetyl_coA Product mitochondria Mitochondria medium_chain_fa->mitochondria Further oxidation accumulation VLCFA Accumulation in Cytosol/Tissues blocked_transport->accumulation

References

Application Note: Quantitative Analysis of Pentacosanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the sensitive and specific quantification of pentacosanoic acid (C25:0), a very-long-chain fatty acid (VLCFA), in biological samples using gas chromatography-mass spectrometry (GC-MS). The accumulation of this compound is a critical biomarker for certain peroxisomal disorders, making its accurate measurement essential for diagnostics and for monitoring therapeutic interventions. This document outlines detailed procedures for lipid extraction, derivatization to enhance volatility, and the instrumental parameters for GC-MS analysis. Furthermore, it includes representative quantitative data and a discussion of the clinical relevance of VLCFA analysis.

Introduction

This compound is a saturated fatty acid with a 25-carbon backbone. As a very-long-chain fatty acid, its metabolism, specifically β-oxidation, primarily occurs in peroxisomes. Inborn errors of metabolism affecting peroxisomal function, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome spectrum disorders, lead to the accumulation of VLCFAs in plasma and tissues.[1] This accumulation is a key pathogenic feature and a diagnostic hallmark of these diseases.[2][3] Consequently, the precise and reliable quantification of this compound is of significant clinical and research interest.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high chromatographic resolution and mass selectivity.[4] However, the low volatility and polar nature of free fatty acids necessitate a derivatization step prior to GC-MS analysis.[5] This protocol details two common derivatization methods: methylation to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.

Experimental Protocols

Lipid Extraction from Plasma/Serum

This protocol is adapted from standard lipid extraction methodologies.

Materials:

  • Plasma or serum sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS) solution (e.g., heptadecanoic acid, C17:0, in chloroform)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma or serum.

  • Add a known amount of internal standard. The amount should be chosen to be within the range of the calibration curve.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution.

  • Vortex for another 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

Derivatization

Fatty acids must be derivatized to increase their volatility for GC analysis. Two common methods are presented below.

Materials:

  • Dried lipid extract

  • Methanolic HCl (e.g., 2.5%) or BF3-Methanol

  • Hexane

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 1 mL of methanolic HCl.

  • Seal the tube and heat at 80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane

Procedure:

  • To the dried lipid extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[6]

  • Seal the tube and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • The sample is now ready for injection. Alternatively, the reaction mixture can be evaporated under nitrogen and the residue reconstituted in hexane.

GC-MS Instrumental Analysis

The following are typical starting parameters that may require optimization for specific instrumentation.

Table 1: GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial temp 100°C, hold for 2 min, ramp at 15°C/min to 250°C, then ramp at 5°C/min to 320°C, hold for 10 min.[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Table 2: Selected Ions for SIM Analysis

AnalyteDerivatizationQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compoundMethyl Ester (FAME)396 (M+)74, 87, 365
This compoundTMS Ester454 (M+)73, 117, 439
Heptadecanoic acid (IS)Methyl Ester (FAME)284 (M+)74, 87, 255
Heptadecanoic acid (IS)TMS Ester342 (M+)73, 117, 327

Note: Ions should be confirmed by analyzing a standard of the derivatized this compound. The mass spectrum for methyl pentacosanoate can be found in the NIST WebBook.[6] Similarly, the mass spectrum for the TMS ester is also available.[7]

Data Presentation

Quantitative data should be presented in a clear and structured format. Below is an example of a calibration curve summary for the quantification of this compound methyl ester.

Table 3: Representative Calibration Curve Data

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.052
0.50.248
1.00.512
5.02.531
10.05.098
25.012.654
Linearity (R²) 0.9995
LOD (µg/mL) 0.03
LOQ (µg/mL) 0.1

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Extraction Drying Dry Down (N2) Extraction->Drying Methylation Methylation (FAMEs) Drying->Methylation Silylation Silylation (TMS Esters) Drying->Silylation GCMS GC-MS Analysis Methylation->GCMS Silylation->GCMS Data_Processing Data Processing (Quantification) GCMS->Data_Processing Results Results Data_Processing->Results

Caption: Experimental workflow for GC-MS analysis of this compound.

vlcfa_pathway cluster_peroxisome Peroxisome cluster_nucleus Nucleus VLCFA_CoA VLCFA-CoA Beta_Oxidation β-Oxidation VLCFA_CoA->Beta_Oxidation Medium_Chain_FA Medium/Short-Chain Fatty Acyl-CoA Beta_Oxidation->Medium_Chain_FA Accumulation VLCFA Accumulation Mitochondria Mitochondria Medium_Chain_FA->Mitochondria to Mitochondria for further oxidation PPARa PPARα PPRE PPRE PPARa->PPRE binds RXR RXR RXR->PPRE binds Gene_Expression ↑ Peroxisomal Enzyme Gene Expression PPRE->Gene_Expression VLCFA Very-Long-Chain Fatty Acids (VLCFAs) (e.g., this compound) VLCFA->VLCFA_CoA Activation VLCFA->PPARa Activates Peroxisomal_Disorder Peroxisomal Disorder (e.g., X-ALD) Peroxisomal_Disorder->Beta_Oxidation Inhibits Peroxisomal_Disorder->Accumulation

Caption: Role of VLCFAs in peroxisomal β-oxidation and related disorders.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound in biological matrices. Accurate measurement of this and other VLCFAs is crucial for the diagnosis and management of peroxisomal disorders. The provided protocols for sample preparation, derivatization, and instrumental analysis, along with the representative data, serve as a valuable resource for researchers and clinicians in this field.

References

Application Note and Protocol for the Quantification of Pentacosanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanoic acid (C25:0) is a very long-chain saturated fatty acid (VLCFA). The quantification of this compound and other VLCFAs in plasma is crucial for the diagnosis and monitoring of certain metabolic disorders, particularly peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD).[1][2] This application note provides detailed protocols for the quantification of total this compound in human plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely established and robust method. An alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also briefly discussed.

Experimental Protocols

Two primary methodologies are presented for the quantification of this compound: a GC-MS method requiring derivatization and an LC-MS/MS method that can be performed without derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the hydrolysis of fatty acids from complex lipids, derivatization to form volatile fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

2.1.1. Materials and Reagents

  • Plasma: Collected in EDTA-containing tubes.[1]

  • Internal Standard (IS): C13:0 fatty acid or a deuterated analog of this compound.

  • Reagents for Hydrolysis and Derivatization:

    • Methanol/Methylene Chloride (3:1, v/v)[3]

    • Acetyl Chloride[3][4]

    • 7% Potassium Carbonate (w/v)[3]

    • Hexane[3]

    • Anhydrous Sodium Sulfate

  • Glassware: Screw-capped glass tubes, conical centrifuge tubes. All glassware should be silanized to prevent adsorption of analytes.[5]

2.1.2. Sample Preparation and Derivatization

  • Sample Aliquoting: In a glass tube, add 200 µL of plasma.[3]

  • Internal Standard Addition: Add a known amount of internal standard (e.g., 10 µg of C13:0) to the plasma sample.[3]

  • Lipid Solubilization: Add 1 mL of methanol/methylene chloride (3:1, v/v) and vortex thoroughly.[3]

  • Hydrolysis and Methylation: Carefully add 200 µL of acetyl chloride to the mixture.[3] This step should be performed in a fume hood as acetyl chloride is corrosive and reacts exothermically with methanol to form HCl, which catalyzes the hydrolysis and methylation.

  • Incubation: Tightly cap the tubes and place them in a 75°C water bath for 1 hour to facilitate the conversion of fatty acids to FAMEs.[3][4]

  • Extraction: After cooling to room temperature, add 4 mL of 7% potassium carbonate and 2 mL of hexane. Vortex vigorously for 1 minute and then centrifuge at 3000 rpm for 10 minutes to separate the layers.[3]

  • Collection of Organic Layer: Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.[3]

  • Reconstitution: Reconstitute the dried residue in a suitable volume of hexane (e.g., 50-100 µL) for GC-MS analysis.

2.1.3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7820A GC or equivalent.

  • Column: SP-2560 polar fused silica capillary column (100 m x 0.25 mm x 0.2 µm) or similar.[3]

  • Carrier Gas: Nitrogen or Helium.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C for 1 min.

    • Ramp 1: Increase by 25°C/min to 160°C.

    • Ramp 2: Increase by 2°C/min to 240°C and hold for 10 min.

    • Ramp 3: Increase by 5°C/min to 245°C and hold for 5 min.[3]

  • Injector: Split/splitless injector, typically in splitless mode for higher sensitivity.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for targeted quantification.

  • Ions to Monitor: The specific ions for this compound methyl ester and the internal standard methyl ester should be determined by direct infusion or by analyzing a standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Alternative)

LC-MS/MS offers a high-throughput alternative that may not require derivatization.[6][7][8]

2.2.1. Sample Preparation

  • Hydrolysis: In a screw-capped tube, mix 10 µL of plasma with 60 µL of 5.0 mol/L HCl and the internal standard mixture.[7]

  • Incubation: Heat the sealed tubes at 100°C for 1 hour to release bound fatty acids.[7]

  • Extraction: After cooling, add 1.0 mL of n-hexane, vortex vigorously for 3 minutes, and centrifuge at 3800 rpm for 5 minutes.[7]

  • Solvent Evaporation: Transfer the hexane phase to a new tube and evaporate to dryness under a stream of nitrogen.[7]

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.2.2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like ammonium acetate to improve ionization.[8]

  • Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative mode is typically used for underivatized fatty acids.[7]

Data Presentation

Quantitative data for the analysis of this compound should be summarized to assess the method's performance. The following table provides an example of key validation parameters.

ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.99> 0.99[6]
Limit of Quantification (LOQ) Analyte Dependent15.1–51.3 pmol per injection[7]
Intra-day Precision (%CV) < 10%≤ 10.2%[7]
Inter-day Precision (%CV) < 15%≤ 10.2%[7]
Recovery (%) 85-115%94.5–106.4%[7]

Visualizations

Experimental Workflow for GC-MS Quantification

GCMS_Workflow plasma Plasma Sample (200 µL) is_add Add Internal Standard (e.g., C13:0) plasma->is_add hydrolysis Hydrolysis & Methylation (Acetyl Chloride, 75°C, 1h) is_add->hydrolysis extraction Liquid-Liquid Extraction (Hexane) hydrolysis->extraction drying Evaporation & Reconstitution extraction->drying gcms GC-MS Analysis (FAMEs) drying->gcms data Data Analysis gcms->data

Caption: Workflow for this compound Quantification by GC-MS.

Signaling Pathway (Illustrative)

While this compound itself is not part of a signaling pathway, its accumulation is a biomarker for defects in peroxisomal beta-oxidation. The following diagram illustrates a simplified overview of this metabolic process.

Peroxisomal_Beta_Oxidation vlcfa Very Long-Chain Fatty Acids (e.g., this compound) peroxisome Peroxisome vlcfa->peroxisome beta_ox Beta-Oxidation peroxisome->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa medium_chain Medium-Chain Fatty Acids beta_ox->medium_chain mitochondria Mitochondria medium_chain->mitochondria defect Enzyme Defect (e.g., X-ALD) defect->beta_ox accumulation VLCFA Accumulation in Plasma defect->accumulation

Caption: Simplified Diagram of Peroxisomal Beta-Oxidation of VLCFAs.

References

Application Notes and Protocols for the Extraction of Pentacosanoic Acid from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Pentacosanoic Acid

This compound (C25:0) is a very-long-chain saturated fatty acid (VLCFA) found in various plant tissues, often as a component of cuticular waxes, seed oils, and membrane lipids.[1][2][3] VLCFAs play crucial roles in plant development, forming protective barriers against environmental stress and participating in signaling pathways.[4][5][6] The extraction and quantification of this compound are essential for understanding its physiological functions and for its potential use in pharmaceutical and industrial applications.

Occurrence in Plant Tissues

This compound is a constituent of the complex mixture of lipids in the plant cuticle, which serves as a protective layer against water loss and pathogen attack.[1][2][6][7][8] It has been identified in various plants, including Senecio scandens and Sabia parviflora.[9][10] While not typically a major fatty acid, its presence is significant in the context of the overall lipid profile and its contribution to the physical properties of plant waxes and membranes.

Overview of Extraction Methodologies

The extraction of this compound from plant tissues is challenging due to its hydrophobic nature and its frequent esterification into more complex lipids. The choice of extraction method depends on the plant matrix, the desired purity of the extract, and the available resources. The most common methods include conventional solvent extraction techniques like Soxhlet, as well as modern methods such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE).

  • Soxhlet Extraction: This is a classical and robust method that uses a continuous reflux of a solvent to extract lipids from a solid sample. It is known for its high extraction efficiency but can be time-consuming and requires large volumes of organic solvents.[8]

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, which leads to faster extraction times and reduced solvent consumption compared to Soxhlet.[11]

  • Supercritical Fluid Extraction (SFE): This green extraction technique typically uses supercritical carbon dioxide (scCO₂) as a solvent.[12] By manipulating temperature and pressure, the solvating power of scCO₂ can be tuned to selectively extract specific lipid classes.[12] It offers the advantage of obtaining solvent-free extracts, but the initial equipment cost is high.

Data Presentation

Reported Plant Sources of this compound
Plant SpeciesTissue/PartReference
Senecio scandensRoots[9]
Sabia parvifloraStems[13]
Arabidopsis thalianaVarious tissues[2]
Maize (Zea mays)Stover (leaves and stems)[14]
Comparison of Extraction Methods for Very-Long-Chain Fatty Acids (VLCFAs)

As specific comparative data for this compound is limited, this table presents a general comparison of methods for the extraction of VLCFAs from plant tissues.

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Principle Continuous solid-liquid extraction with a refluxing solvent.Acoustic cavitation to disrupt cell walls and enhance mass transfer.Use of a supercritical fluid (e.g., CO₂) as a tunable solvent.
Efficiency Generally high, considered a benchmark method.[8]High, often comparable to or higher than Soxhlet in shorter times.[11]High, with the advantage of selectivity.
Time Long (6-24 hours).Short (15-60 minutes).[11]Moderate (1-5 hours).[15]
Solvent Usage High.[8]Low to moderate.[11]Minimal (CO₂ is recycled), co-solvents may be used.[12]
Temperature High (boiling point of the solvent).Typically near room temperature, avoiding thermal degradation.Moderate (e.g., 40-70°C), tunable.[15]
Selectivity Low, co-extraction of other soluble compounds is common.Moderate, can be influenced by solvent choice.High, tunable by adjusting pressure and temperature.
Advantages Robust, simple setup, high recovery.Fast, efficient, reduced solvent consumption."Green" solvent, high purity of extracts, tunable selectivity.
Disadvantages Time-consuming, large solvent volume, potential thermal degradation of compounds.Potential for free radical formation at high intensity, requires specific equipment.High initial investment cost.
Representative Yields of Total Lipids/VLCFAs from Plant Tissues

This table provides representative data for total lipid or fatty acid yields from various plant sources using different extraction methods. This data is intended to be illustrative for VLCFA extraction, as specific yield data for this compound is not widely available.

Plant SourceTissueExtraction MethodSolvent(s)YieldReference
Acid Lime (Citrus aurantiifolia)SeedsSoxhletNot specified31.90% (oil)
Sweet Orange (Citrus sinensis)SeedsSoxhletNot specified33.32% (oil)
Acid Lime (Citrus aurantiifolia)SeedsD-UAE*Not specified22.07% (oil)
Sweet Orange (Citrus sinensis)SeedsD-UAE*Not specified22.84% (oil)
Fig (Ficus carica)LeavesSoxhletMethanol12.3% (total extract)
Fig (Ficus carica)LeavesUAEMethanol6.4% (total extract)
Myrtle (Myrtus communis L.)FruitSFECO₂5.69% (extract)[16]
Wild Strawberry PomaceSeeds and PeelsSFECO₂26 wt% (fatty acids)[15]
Wild Strawberry PomaceSeeds and PeelsSoxhletHexane1.4% (fatty acids)[15]

*D-UAE: Direct Ultrasound-Assisted Extraction

Experimental Protocols

Protocol 1: Soxhlet Extraction of Lipids from Plant Tissues

Objective: To extract total lipids from dried plant material using a Soxhlet apparatus.

Materials:

  • Dried and finely ground plant tissue (e.g., leaves, seeds)

  • Soxhlet extractor with a round-bottom flask and condenser

  • Cellulose extraction thimble

  • Heating mantle

  • Rotary evaporator

  • Hexane or a chloroform:methanol (2:1, v/v) mixture

  • Glass wool

Procedure:

  • Accurately weigh about 10-20 g of the dried, ground plant material and place it into a cellulose extraction thimble.

  • Lightly plug the top of the thimble with glass wool to prevent the plant material from entering the siphon tube.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask to about two-thirds of its volume with the chosen solvent (e.g., 250 mL of hexane).

  • Assemble the Soxhlet apparatus on a heating mantle and connect the condenser to a cold water supply.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.

  • Allow the extraction to proceed for at least 6-8 hours. The process is complete when the solvent in the siphon arm is colorless.

  • Turn off the heating mantle and allow the apparatus to cool.

  • Remove the round-bottom flask containing the solvent and the extracted lipids.

  • Concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • The resulting crude lipid extract can be weighed to determine the total lipid yield and stored under nitrogen at -20°C for further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Lipids

Objective: To rapidly extract lipids from plant tissues using an ultrasonic bath or probe.

Materials:

  • Fresh or dried, ground plant tissue

  • Ultrasonic bath or probe sonicator

  • Beaker or Erlenmeyer flask

  • Solvent (e.g., hexane, ethanol, or chloroform:methanol mixture)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Weigh approximately 5 g of the ground plant material and place it in a beaker or flask.

  • Add a specific volume of the extraction solvent to achieve a desired solid-to-solvent ratio (e.g., 1:10 w/v, so 50 mL of solvent for 5 g of sample).

  • Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Perform the sonication for a predetermined time and power setting (e.g., 30 minutes at 200 W). Monitor the temperature to prevent overheating and potential degradation of lipids.

  • After sonication, separate the solid material from the solvent by centrifugation (e.g., 4000 rpm for 10 minutes).

  • Decant the supernatant (the solvent containing the extracted lipids) into a clean flask.

  • To maximize yield, the solid residue can be re-extracted with fresh solvent.

  • Combine the supernatants and remove the solvent using a rotary evaporator.

  • Weigh the resulting crude lipid extract and store it under nitrogen at -20°C.

Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs)

Objective: To convert the extracted fatty acids (including this compound) into their volatile methyl esters for GC-MS analysis.

Materials:

  • Crude lipid extract

  • Toluene

  • 2% Sulfuric acid in methanol

  • 0.9% NaCl solution

  • Hexane

  • Anhydrous sodium sulfate

  • Screw-capped glass tubes

  • Heating block or water bath

Procedure:

  • Accurately weigh about 20 mg of the crude lipid extract into a screw-capped glass tube.

  • Add 1 mL of toluene to dissolve the lipid extract.

  • Add 2 mL of 2% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 50°C for 16 hours in a heating block or water bath.

  • After cooling to room temperature, add 1 mL of 0.9% NaCl solution and 2 mL of hexane.

  • Vortex the tube vigorously for 1 minute to mix the phases.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a new tube.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried FAMEs solution to a GC vial for analysis.

Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound methyl ester and other FAMEs.

Materials:

  • FAMEs sample in a GC vial

  • GC-MS system equipped with a suitable capillary column (e.g., a polar wax column like DB-WAX or a non-polar column like DB-5ms)

  • Helium carrier gas

  • FAME standards, including a certified standard for pentadecanoic acid methyl ester (for use as an internal standard) and this compound methyl ester.

Procedure:

  • GC-MS Conditions (Example):

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 minutes.

    • MS Detector: Electron ionization (EI) mode at 70 eV. Scan range of m/z 50-550.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of this compound methyl ester and the internal standard (e.g., pentadecanoic acid methyl ester).

    • Inject the standards into the GC-MS to generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Sample Analysis:

    • Inject the FAMEs sample into the GC-MS.

    • Identify the this compound methyl ester peak based on its retention time compared to the standard and its mass spectrum.

    • Integrate the peak areas of this compound methyl ester and the internal standard.

  • Quantification:

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • Express the final concentration in terms of mg/g of the initial plant material or lipid extract.

Mandatory Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Plant Plant Tissue (Leaves, Seeds, etc.) Dry Drying (Lyophilization or Oven) Plant->Dry Grind Grinding/Homogenization Dry->Grind Soxhlet Soxhlet Extraction (Hexane/Chloroform:Methanol) Grind->Soxhlet UAE Ultrasound-Assisted Extraction (Hexane/Ethanol) Grind->UAE SFE Supercritical Fluid Extraction (scCO2) Grind->SFE Filter Filtration/Centrifugation Soxhlet->Filter UAE->Filter SFE->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Crude Crude Lipid Extract Evap->Crude Deriv Derivatization (FAMEs) Crude->Deriv GCMS GC-MS Analysis Deriv->GCMS Quant Quantification GCMS->Quant Data Data Interpretation (Yield, Purity) Quant->Data

Caption: General workflow for the extraction and analysis of this compound.

Extraction_Choice cluster_factors Influencing Factors cluster_methods Extraction Methods center_node Choice of Extraction Method Factor1 Sample Matrix (Moisture, Toughness) center_node->Factor1 Factor2 Target Compound Properties (Polarity, Thermostability) center_node->Factor2 Factor3 Desired Purity & Yield center_node->Factor3 Factor4 Economic & Environmental Considerations center_node->Factor4 Soxhlet Soxhlet Soxhlet->center_node High Yield, Robust UAE UAE UAE->center_node Fast, Low Temp SFE SFE SFE->center_node High Purity, Green

Caption: Factors influencing the choice of extraction method for VLCFAs.

VLCFA_Pathway cluster_synthesis VLCFA Biosynthesis (Endoplasmic Reticulum) cluster_fates Metabolic Fates & Functions C18 C18-CoA (Stearoyl-CoA) Elongase Fatty Acid Elongase (FAE) Complex C18->Elongase VLCFA_CoA VLCFA-CoA (e.g., Pentacosanoyl-CoA) Elongase->VLCFA_CoA Waxes Cuticular Waxes (Alkanes, Alcohols, Esters) VLCFA_CoA->Waxes Decarbonylation/ Reduction Pathways Sphingo Sphingolipids (Ceramides, GIPCs) VLCFA_CoA->Sphingo Ceramide Synthase Stress Stress Response (Biotic & Abiotic) Waxes->Stress Membrane Membrane Integrity & Signaling Sphingo->Membrane Membrane->Stress

Caption: Simplified pathway of VLCFA biosynthesis and its roles in plants.

References

Applikations- und Protokollhandbuch: Derivatisierung von Pentacosansäure für die HPLC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Pentacosansäure (C25:0) ist eine gesättigte Fettsäure mit sehr langer Kette (VLCFA), deren genaue Quantifizierung in biologischen Matrices für die Diagnose bestimmter Stoffwechselstörungen, wie z. B. Peroxisomenkrankheiten, von entscheidender Bedeutung ist. Die direkte Analyse von Pentacosansäure mittels Hochleistungsflüssigkeitschromatographie (HPLC) ist aufgrund des Fehlens eines starken Chromophors oder Fluorophors in ihrer Struktur, was zu einer geringen Nachweisempfindlichkeit führt, eine Herausforderung. Die Derivatisierung ist ein entscheidender Schritt, um eine funktionelle Gruppe mit verbesserten Nachweiseigenschaften einzuführen und so eine empfindliche und genaue Quantifizierung zu ermöglichen.

Dieses Dokument beschreibt zwei detaillierte Protokolle für die Prä-Säulen-Derivatisierung von Pentacosansäure zur HPLC-Analyse:

  • UV-Detektion: Derivatisierung mit p-Bromphenacylbromid zur Bildung eines stark UV-absorbierenden Esters.

  • Fluoreszenz-Detektion: Derivatisierung mit 9-Anthryldiazomethan (ADAM) zur Bildung eines hoch fluoreszierenden Esters für eine hochempfindliche Analyse.

Methode 1: Derivatisierung mit p-Bromphenacylbromid für die UV-Detektion

Diese Methode basiert auf der Veresterung der Carboxylgruppe der Pentacosansäure mit p-Bromphenacylbromid, wodurch ein Phenacylester entsteht, der eine starke UV-Absorption bei etwa 254 nm aufweist. Die Reaktion wird durch einen Kronenether-Katalysator erleichtert.

Logischer Arbeitsablauf der Derivatisierung

derivatization_logic Pentacosanoic_Acid Pentacosansäure (geringe UV-Absorption) Reaction Veresterungs- reaktion Pentacosanoic_Acid->Reaction + Derivatization_Reagent p-Bromphenacylbromid (Derivatisierungsreagenz) Derivatization_Reagent->Reaction + Crown_Ether 18-Krone-6 (Katalysator) Crown_Ether->Reaction katalysiert Product Pentacosansäure-p-bromphenacylester (starke UV-Absorption) HPLC HPLC-UV-Analyse (Quantifizierung) Product->HPLC Reaction->Product

Abbildung 1: Prinzip der Derivatisierung von Pentacosansäure mit p-Bromphenacylbromid.

Experimentelles Protokoll

Materialien:

  • Pentacosansäure-Standard

  • p-Bromphenacylbromid

  • 18-Krone-6

  • Kaliumhydroxid (KOH)

  • Acetonitril (HPLC-Qualität)

  • Chloroform

  • Methanol (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Phenolphthalein-Lösung (0,1 %)

  • Reaktionsgefäße (2 ml) mit Schraubverschluss

  • Heizblock oder Wasserbad

  • Rotationsverdampfer

  • HPLC-System mit UV-Detektor, C18-Säule

Verfahren:

  • Probenvorbereitung und Verseifung:

    • Lösen Sie eine bekannte Menge der Pentacosansäure-Probe oder des Standards in 1 ml Chloroform/Methanol (2:1, v/v).

    • Fügen Sie 0,5 ml 0,05 N methanolisches Kaliumhydroxid hinzu.[1]

    • Fügen Sie einen Tropfen Phenolphthalein-Lösung hinzu. Die Lösung sollte rosa werden.

    • Verdampfen Sie die Lösung unter einem sanften Stickstoffstrom oder im Rotationsverdampfer bei 40 °C zur Trockne.[1] Das Verschwinden der rosa Farbe zeigt die Neutralisation an.

  • Derivatisierung:

    • Lösen Sie den trockenen Rückstand in 200 µl Acetonitril.

    • Fügen Sie 50 µl einer 12 mg/ml Lösung von p-Bromphenacylbromid in Acetonitril hinzu.

    • Fügen Sie 50 µl einer 2 mg/ml Lösung von 18-Krone-6 in Acetonitril hinzu.[2]

    • Verschließen Sie das Gefäß fest und erhitzen Sie es 30 Minuten lang bei 75-80 °C in einem Heizblock.[1]

    • Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.

  • HPLC-Analyse:

    • Injizieren Sie 20 µl der abgekühlten Reaktionsmischung direkt in das HPLC-System.

    • Säule: C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm).

    • Mobile Phase: Isokratische Elution mit Acetonitril/Wasser (85:15, v/v).

    • Flussrate: 1,0 ml/min.

    • Detektion: UV bei 254 nm.

    • Quantifizierung: Erstellen Sie eine Kalibrierungskurve mit derivatisierten Pentacosansäure-Standards unterschiedlicher Konzentrationen.

Quantifizierungsdaten (Beispiel)
ParameterWertReferenz
Detektionslimit (LOD)~0,5 mg/L[3]
Intra-Assay-Präzision (RSD)< 5 %[3]
Inter-Assay-Präzision (RSD)< 6 %[3]
Linearer Bereich1 - 200 µg/mlTypischer Bereich

Methode 2: Derivatisierung mit 9-Anthryldiazomethan (ADAM) für die Fluoreszenz-Detektion

Diese Methode bietet eine außergewöhnlich hohe Empfindlichkeit durch die Einführung der hoch fluoreszierenden Anthrylgruppe in das Pentacosansäure-Molekül. ADAM reagiert mit der Carboxylgruppe zu einem fluoreszierenden Ester.

Experimenteller Arbeitsablauf

experimental_workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse Sample Probe mit Pentacosansäure Extraction Extraktion der Lipide Sample->Extraction Hydrolysis Hydrolyse zu freien Fettsäuren Extraction->Hydrolysis Derivatization Reaktion mit ADAM (Raumtemperatur) Hydrolysis->Derivatization HPLC RP-HPLC-Trennung Derivatization->HPLC Detection Fluoreszenz-Detektion (Ex: 365 nm, Em: 412 nm) HPLC->Detection Quantification Quantifizierung Detection->Quantification

Abbildung 2: Allgemeiner Arbeitsablauf von der Probenvorbereitung bis zur HPLC-Analyse.

Experimentelles Protokoll

Materialien:

  • Pentacosansäure-Standard

  • 9-Anthryldiazomethan (ADAM) - kann kommerziell bezogen oder frisch zubereitet werden[4]

  • Methanol (HPLC-Qualität)

  • Diethylether

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Reaktionsgefäße (lichtgeschützt)

  • HPLC-System mit Fluoreszenzdetektor, C18-Säule

Verfahren:

  • Herstellung der ADAM-Reagenzlösung:

    • Lösen Sie ADAM in einem geeigneten organischen Lösungsmittel wie Diethylether oder Acetonitril zu einer Konzentration von ca. 0,1 % (w/v). Diese Lösung ist licht- und temperaturempfindlich und sollte frisch zubereitet und in einem lichtgeschützten Gefäß auf Eis gelagert werden.

  • Derivatisierung:

    • Lösen Sie den trockenen Extrakt, der die freie Pentacosansäure enthält, in 100 µl Methanol.

    • Fügen Sie 100 µl der ADAM-Reagenzlösung hinzu.

    • Verschließen Sie das Gefäß und lassen Sie die Reaktion 1 Stunde bei Raumtemperatur im Dunkeln ablaufen.

    • Entfernen Sie das Lösungsmittel unter einem sanften Stickstoffstrom.

    • Lösen Sie den Rückstand in 200 µl Acetonitril für die HPLC-Analyse.

  • HPLC-Analyse:

    • Injizieren Sie 10 µl der Probenlösung in das HPLC-System.

    • Säule: C18-Umkehrphasensäule (z. B. 150 mm x 4,6 mm, 5 µm).

    • Mobile Phase: Gradientenelution.

      • Eluent A: Acetonitril

      • Eluent B: Wasser

      • Gradient: Beginnen Sie mit 80 % A, erhöhen Sie linear auf 100 % A über 20 Minuten, halten Sie 5 Minuten bei 100 % A.

    • Flussrate: 1,2 ml/min.

    • Detektion: Fluoreszenz.

      • Anregungswellenlänge (Ex): 365 nm

      • Emissionswellenlänge (Em): 412 nm

    • Quantifizierung: Erstellen Sie eine Kalibrierungskurve mit derivatisierten Pentacosansäure-Standards.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die typischen Leistungsmerkmale der beschriebenen Derivatisierungsmethoden zusammen. Die genauen Werte können je nach spezifischem Instrument und Laborbedingungen variieren.

Parameterp-Bromphenacylbromid (UV)9-Anthryldiazomethan (Fluoreszenz)
Detektor UV-VisFluoreszenz
Detektionswellenlänge ~254 nmEx: 365 nm / Em: 412 nm
Empfindlichkeit Moderat (ng-Bereich)Sehr hoch (pg- bis fg-Bereich)
Vorteile Robust, weit verbreitet, einfache ReagenzienExtrem hohe Empfindlichkeit
Nachteile Geringere Empfindlichkeit als FluoreszenzReagenz ist licht- und wärmeempfindlich

Schlussfolgerung:

Die Wahl der Derivatisierungsmethode hängt von der erforderlichen Empfindlichkeit und der verfügbaren instrumentellen Ausstattung ab. Die Derivatisierung mit p-Bromphenacylbromid ist eine robuste und zuverlässige Methode für die Quantifizierung im Nanogramm-Bereich mittels Standard-HPLC-UV-Systemen. Für Spurenanalysen, bei denen höchste Empfindlichkeit erforderlich ist, ist die Derivatisierung mit 9-Anthryldiazomethan und Fluoreszenzdetektion die Methode der Wahl. Beide hier beschriebenen Protokolle bieten einen validen Ansatz für die genaue Quantifizierung von Pentacosansäure in verschiedenen Forschungskontexten.

References

Pentacosanoic Acid: A Potential Biomarker in Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanoic acid (C25:0) is a very-long-chain saturated fatty acid (VLCFA) that is emerging as a potential biomarker in various fields of disease research. Unlike more common fatty acids, this compound is typically present in trace amounts in human tissues, and its altered levels may signify underlying pathological processes. These application notes provide an overview of the current research on this compound as a biomarker, with a focus on cancer, metabolic syndrome, and neurodegenerative diseases. Detailed protocols for its quantification and visualization of relevant biological pathways are also included to facilitate further investigation by researchers.

This compound in Cancer Research

Recent studies have identified the presence of this compound in cancerous tissues where it is absent in healthy counterparts, suggesting a potential role in cancer biology and as a specific biomarker for malignancy.

Quantitative Data

One study detected trace amounts of this compound in breast cancer tissue, which was not found in normal breast tissues from the same patients.[1] While specific concentrations were not quantified, its presence is a significant qualitative distinction between malignant and healthy tissue. Further research is needed to quantify the levels of this compound in various cancers and correlate them with disease progression and prognosis.

Table 1: Presence of this compound in Breast Cancer Tissue

Tissue TypeThis compound (C25:0) Presence
Breast Cancer TissueDetected
Normal Breast TissueNot Detected

Data sourced from a study on very-long-chain fatty acids in breast cancer tissue.[1]

Signaling Pathways in Cancer

Fatty acid metabolism is frequently reprogrammed in cancer cells to meet the high demands for energy and biomass production.[2] Very-long-chain fatty acids can be utilized for the synthesis of cell membranes and signaling molecules.[2] While the specific signaling roles of this compound are still under investigation, fatty acids, in general, are known to influence key signaling pathways in cancer, such as the protein kinase C (PKC) and NF-κB pathways.[3] The activated form of fatty acids, acyl-CoAs, are central to these processes.

General Fatty Acid Signaling in Cancer This compound This compound Pentacosanoyl-CoA Pentacosanoyl-CoA This compound->Pentacosanoyl-CoA Acyl-CoA Synthetase Signaling Pathways Signaling Pathways Pentacosanoyl-CoA->Signaling Pathways e.g., PKC, NF-κB Cancer Cell Proliferation & Survival Cancer Cell Proliferation & Survival Signaling Pathways->Cancer Cell Proliferation & Survival

General role of fatty acids in cancer cell signaling.

This compound in Metabolic Syndrome

The role of very-long-chain saturated fatty acids (VLSFAs) in metabolic syndrome is an active area of research. While direct evidence for this compound is limited, studies on other VLSFAs suggest a potential link. Higher circulating levels of VLSFAs (C20:0, C22:0, C24:0) have been inversely associated with triglycerides and insulin resistance.[4]

Quantitative Data

Data specific to this compound in metabolic syndrome is not yet widely available. However, studies have shown that individuals with metabolic syndrome have lower plasma levels of other VLSFAs, such as arachidic acid (C20:0), behenic acid (C22:0), and lignoceric acid (C24:0), compared to healthy individuals.[4] This suggests that the profile of VLSFAs, potentially including this compound, may be altered in this condition.

Table 2: Plasma Very-Long-Chain Saturated Fatty Acid Levels in Adults With and Without Metabolic Syndrome (MetS)

Fatty AcidMetS Group (Relative %)Non-MetS Group (Relative %)
Arachidic acid (C20:0)LowerHigher
Behenic acid (C22:0)LowerHigher
Lignoceric acid (C24:0)LowerHigher

This table represents general findings for VLSFAs and is not specific to this compound.[4]

This compound in Neurodegenerative Diseases

Alterations in lipid metabolism are a known hallmark of neurodegenerative diseases like Alzheimer's disease. Research has often focused on very-long-chain fatty acids due to their role in peroxisomal disorders, which can have neurological manifestations.

Quantitative Data

Direct quantitative data for this compound in the plasma or cerebrospinal fluid (CSF) of Alzheimer's patients is currently scarce. However, research on other VLCFAs has shown altered levels in dementia. For instance, one study reported that plasma phospholipid levels of lignoceric acid (C24:0) were lower in individuals with Alzheimer's disease, other dementias, and cognitive impairment without dementia compared to healthy controls.[5]

Table 3: Relative Plasma Phospholipid Levels of Lignoceric Acid (C24:0) in Cognitive Impairment

GroupRelative Plasma Phospholipid C24:0 Level
Alzheimer's Disease (AD)Lower than Control
Other Dementias (OD)Lower than Control
Cognitively Impaired, Non-Demented (CIND)Lower than Control
Healthy ControlHigher

This data is for lignoceric acid (C24:0) and indicates a general trend that may be relevant for other VLCFAs like this compound.[5]

Signaling Pathways

Very-long-chain fatty acids must be activated to their CoA esters to be metabolically active. Very-long-chain fatty acyl-CoAs, which would include pentacosanoyl-CoA, have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][6] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[4][7] Dysregulation of this pathway could contribute to the metabolic disturbances seen in neurodegenerative diseases.

Activation of PPARα by Pentacosanoyl-CoA cluster_0 Nucleus This compound This compound Pentacosanoyl-CoA Pentacosanoyl-CoA This compound->Pentacosanoyl-CoA Acyl-CoA Synthetase PPARa PPARα Pentacosanoyl-CoA->PPARa Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression FA_Oxidation Fatty Acid Oxidation Gene_Expression->FA_Oxidation

Pentacosanoyl-CoA as a ligand for PPARα.

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used method for fatty acid analysis.

Protocol 1: Quantification of Total this compound in Plasma by GC-MS

This protocol describes the general steps for the analysis of total fatty acids, including this compound, from a plasma sample.

1. Sample Preparation and Lipid Extraction:

  • To 200 µL of plasma, add an internal standard (e.g., deuterated pentadecanoic acid, as a proxy).

  • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[8]

  • Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method.[9]

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

2. Saponification and Derivatization (to form Fatty Acid Methyl Esters - FAMEs):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Resuspend the lipid extract in a solution of sodium methoxide (0.5 M in anhydrous methanol).[9]

  • Incubate at 45°C for 5 minutes to transesterify the fatty acids to FAMEs.[9]

  • Neutralize the reaction with 15% sodium bisulfate.[9]

  • Extract the FAMEs with an organic solvent like hexane.

3. GC-MS Analysis:

  • Inject 1 µL of the FAMEs extract into the GC-MS system.

  • GC Column: Use a suitable capillary column for fatty acid analysis (e.g., Agilent HP-5MS-UI, 30 m × 0.25 mm × 0.25 µm).[10]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: Increase to 180°C at 15°C/min.

    • Ramp 2: Increase to 250°C at 5°C/min, hold for 3 min.

    • Ramp 3: Increase to 320°C at 20°C/min, hold for 12 min.[10]

  • Injector Temperature: 280°C.[10]

  • Carrier Gas: Helium.

  • MS Detection: Use electron ionization (EI) and scan for the characteristic ions of the this compound methyl ester.

4. Data Analysis:

  • Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a known standard.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

GC-MS Workflow for this compound Analysis Plasma Plasma Sample Extraction Lipid Extraction (e.g., Folch method) Plasma->Extraction Derivatization Derivatization to FAMEs (e.g., with Sodium Methoxide) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis

Workflow for quantifying this compound.

Conclusion

This compound is a novel, yet understudied, very-long-chain fatty acid with potential as a biomarker in cancer. Its role in metabolic syndrome and neurodegenerative diseases warrants further investigation, likely as part of a broader panel of VLSFAs. The protocols and pathway information provided here serve as a foundation for researchers to explore the clinical and biological significance of this compound. Future studies focusing on the precise quantification of this fatty acid in large patient cohorts are essential to validate its utility as a diagnostic or prognostic biomarker.

References

Synthesis of Pentacosanoic Acid for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosanoic acid (C25:0) is a very-long-chain saturated fatty acid (VLCFA) that plays a role in various biological processes and is a subject of interest in biomedical research. Its applications span from studies of lipid metabolism and membrane dynamics to its potential involvement in metabolic disorders.[1] This document provides detailed application notes and experimental protocols for the synthesis, purification, and analysis of this compound for research purposes.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₅H₅₀O₂[1]
Molecular Weight 382.7 g/mol [1]
Melting Point 84-85 °C[2]
Appearance White crystalline solid
Solubility Insoluble in water; Soluble in organic solvents like chloroform and hot hexane.
Table 2: Spectroscopic Data for this compound
TechniqueKey Data PointsReference
¹H NMR (600 MHz, CDCl₃) δ 2.35 (t, 2H, -CH₂COOH), 1.64 (p, 2H, -CH₂CH₂COOH), 1.25 (s, 42H, -(CH₂)₂₁-), 0.88 (t, 3H, -CH₃)[1]
¹³C NMR (CDCl₃) δ 179.8 (-COOH), 34.1 (-CH₂COOH), 31.9, 29.7, 29.6, 29.4, 29.3, 29.1, 24.7, 22.7, 14.1 (-CH₃)[1][3]
GC-MS (as methyl ester) Molecular Ion (M⁺) of methyl pentacosanoate: m/z 396. Key fragments: m/z 74 (McLafferty rearrangement), 87, 143.[4]

Experimental Protocols

Several synthetic routes can be employed for the preparation of this compound. The choice of method may depend on the available starting materials, required scale, and desired purity. Below are detailed protocols for three common synthetic strategies.

Protocol 1: Malonic Ester Synthesis of this compound

This method involves the alkylation of diethyl malonate with a long-chain alkyl halide, followed by hydrolysis and decarboxylation.[5][6][7] This approach is versatile for building the carbon chain.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1-Bromotricosane (C₂₃H₄₇Br)

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.

  • Alkylation: After the addition of diethyl malonate is complete, add a solution of 1-bromotricosane (1.0 equivalent) in absolute ethanol dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours.

  • Work-up and Extraction: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Saponification: Remove the diethyl ether under reduced pressure. To the resulting crude dialkylmalonate, add a solution of sodium hydroxide (2.5 equivalents) in ethanol/water (1:1 v/v). Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of the dicarboxylic acid will form. Heat the acidic mixture to reflux for 4-6 hours to effect decarboxylation.

  • Isolation and Purification: Cool the mixture to room temperature, and collect the crude this compound by vacuum filtration. Wash the solid with cold water. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Expected Yield: 70-80% (overall yield can vary based on the purity of the alkyl halide and reaction conditions).

Protocol 2: Synthesis via Grignard Reagent Carboxylation

This method utilizes the reaction of a Grignard reagent, prepared from a long-chain alkyl halide, with carbon dioxide (dry ice) to form the carboxylic acid.[4][8][9][10]

Materials:

  • 1-Bromotetracosane (C₂₄H₄₉Br)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 6 M

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromotetracosane (1.0 equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously (slight warming and bubbling). If the reaction does not start, gentle heating may be required. Once initiated, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. While stirring vigorously, carefully add crushed dry ice in small portions. An excess of dry ice should be used to ensure complete carboxylation. A viscous precipitate will form. Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Hydrolysis: Slowly add 6 M hydrochloric acid to the reaction mixture with cooling to hydrolyze the magnesium salt and dissolve any unreacted magnesium. Continue adding acid until the aqueous layer is clear.

  • Extraction and Purification: Separate the ether layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the ether solution over anhydrous sodium sulfate.

  • Isolation: Remove the diethyl ether under reduced pressure to yield crude this compound. Purify by recrystallization.

Expected Yield: 60-75%.

Protocol 3: Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity this compound.[11][12][13][14][15] The choice of solvent is critical.

Procedure:

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for long-chain fatty acids include ethanol, acetone, hexane, or mixtures like hexane/ethyl acetate and ethanol/water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Typical Recovery Yield: 85-95%.

Mandatory Visualizations

Experimental Workflow: Malonic Ester Synthesis

malonic_ester_synthesis start Start enolate Enolate Formation (Diethyl Malonate + NaOEt) start->enolate alkylation Alkylation (+ 1-Bromotricosane) enolate->alkylation workup Work-up & Extraction alkylation->workup saponification Saponification (NaOH) workup->saponification acidification Acidification & Decarboxylation (HCl, Heat) saponification->acidification isolation Isolation & Purification acidification->isolation product This compound isolation->product

Caption: Workflow for the synthesis of this compound via malonic ester synthesis.

Experimental Workflow: Grignard Reagent Carboxylation

grignard_synthesis start Start grignard_formation Grignard Reagent Formation (1-Bromotetracosane + Mg) start->grignard_formation carboxylation Carboxylation (+ Dry Ice) grignard_formation->carboxylation hydrolysis Hydrolysis (HCl) carboxylation->hydrolysis extraction Extraction & Purification hydrolysis->extraction product This compound extraction->product

Caption: Workflow for the synthesis of this compound via Grignard reagent carboxylation.

Signaling Pathway: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

This compound, as a VLCFA, is primarily metabolized through peroxisomal β-oxidation.[3][16][17][18][19][20] This pathway is crucial for maintaining cellular homeostasis of VLCFAs, and its dysfunction is associated with several peroxisomal disorders.[16][17][18][21]

peroxisomal_beta_oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA This compound (VLCFA) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi VLCFA_CoA Pentacosanoyl-CoA Acyl_CoA_Synthetase->VLCFA_CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport Acyl_CoA_Oxidase Acyl-CoA Oxidase ABCD1->Acyl_CoA_Oxidase Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA FAD -> FADH₂ O₂ -> H₂O₂ Bifunctional_Enzyme Bifunctional Enzyme Enoyl_CoA->Bifunctional_Enzyme Hydration Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Bifunctional_Enzyme->Hydroxyacyl_CoA Dehydrogenation NAD⁺ -> NADH Thiolase Thiolase Hydroxyacyl_CoA->Thiolase Thiolysis + CoA-SH Shortened_Acyl_CoA Shortened Acyl-CoA (C23:0-CoA) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

References

Application Notes and Protocols for Pentacosanoic Acid in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding cellular processes, identifying biomarkers, and developing novel therapeutics. Pentacosanoic acid (C25:0), a very-long-chain saturated fatty acid, serves as an invaluable tool in these studies. Its infrequent natural occurrence in most biological systems makes it an ideal internal standard for mass spectrometry-based lipid analysis.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound in lipidomics research.

Application 1: Internal Standard for Quantitative Lipidomics

This compound is predominantly used as an internal standard to correct for variations during sample preparation, extraction, and analysis.[1] By adding a known amount of C25:0 to a sample at the initial stage, any loss of analyte during the workflow can be normalized against the recovery of the internal standard, ensuring high accuracy and precision in quantification.

Key Advantages:
  • Chemical Similarity: As a fatty acid, it mimics the behavior of other endogenous fatty acids during extraction and derivatization processes.

  • Distinct Mass: Its unique mass-to-charge ratio allows for easy differentiation from endogenous fatty acids in mass spectrometry.

  • Low Endogenous Abundance: It is naturally present in negligible amounts in most mammalian tissues, preventing interference with the measurement of endogenous lipids.

Quantitative Performance Data

The following table summarizes the typical quantitative performance parameters for an odd-chain fatty acid internal standard like this compound in a lipidomics workflow. These values are illustrative and should be determined for each specific assay and matrix.

ParameterTypical Value/RangeMethodNotes
**Linearity (R²) **> 0.99LC-MS/MS, GC-MSOver a defined concentration range.
Limit of Detection (LOD) 0.01 - 1 µMLC-MS/MS, GC-MSDependent on instrumentation and sample matrix.
Limit of Quantification (LOQ) 0.05 - 5 µMLC-MS/MS, GC-MSThe lowest concentration quantifiable with acceptable precision and accuracy.
Recovery 85% - 115%Spiking experimentsShould be consistent across different concentrations.
Precision (%RSD) < 15%Replicate analysesAssesses the reproducibility of the measurement.

Experimental Protocols

Protocol 1: Quantification of Total Fatty Acids in Plasma using GC-MS

This protocol describes the use of this compound as an internal standard for the quantification of total fatty acids in a plasma sample. The method involves lipid extraction, saponification to release esterified fatty acids, derivatization to fatty acid methyl esters (FAMEs), and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound (C25:0) internal standard solution (e.g., 100 µg/mL in methanol)

  • Plasma sample

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Sodium hydroxide in methanol (2 M)

  • Boron trifluoride in methanol (14% w/v)

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To 100 µL of plasma in a glass tube with a PTFE-lined cap, add 10 µL of the 100 µg/mL this compound internal standard solution.

    • Vortex briefly to mix.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new glass tube.

  • Saponification and Transesterification (to FAMEs):

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 2 M methanolic sodium hydroxide.

    • Incubate at 60°C for 30 minutes to hydrolyze the ester linkages.

    • Cool to room temperature and add 2 mL of 14% boron trifluoride in methanol.

    • Incubate at 60°C for 30 minutes to methylate the free fatty acids.

    • Cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column for FAME analysis (e.g., DB-23, SP-2560).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

    • MS Detection: Use selected ion monitoring (SIM) mode to detect the characteristic ions for each FAME and the this compound methyl ester internal standard.

Data Analysis: Create a calibration curve using standard solutions of known fatty acids with a constant concentration of the this compound internal standard. Calculate the ratio of the peak area of each analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte to generate the calibration curve. Determine the concentration of each fatty acid in the plasma sample by interpolating its peak area ratio from the calibration curve.

Protocol 2: Analysis of Free Fatty Acids in Cell Culture using LC-MS/MS

This protocol details the use of this compound as an internal standard for the quantification of free fatty acids in cultured cells by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound (C25:0) internal standard solution (e.g., 10 µg/mL in methanol)

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid

Procedure:

  • Cell Harvesting and Internal Standard Spiking:

    • Wash cultured cells (e.g., 1 x 10⁶ cells) twice with ice-cold PBS.

    • Add 200 µL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Add 10 µL of the 10 µg/mL this compound internal standard solution.

  • Lipid Extraction (MTBE Method):

    • Add 750 µL of ice-cold methanol to the cell suspension.

    • Vortex for 30 seconds.

    • Add 2.5 mL of MTBE.

    • Vortex for 1 minute and then shake for 15 minutes at 4°C.

    • Add 625 µL of water (LC-MS grade) to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 4,000 x g for 10 minutes.

    • Collect the upper organic phase containing the lipids into a new tube.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of a suitable solvent for reverse-phase chromatography, such as acetonitrile:isopropanol (1:1, v/v).

    • Transfer to an LC vial with an insert.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile:Isopropanol (9:1, v/v) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to separate the fatty acids of interest.

    • MS/MS Detection: Use negative ion mode electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for each fatty acid and the this compound internal standard.

Data Analysis: Similar to the GC-MS protocol, create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Quantify the free fatty acids in the cell sample using this calibration curve.

Visualizations

Experimental Workflow for Fatty Acid Analysis

The following diagram illustrates the general workflow for the quantification of fatty acids in a biological sample using an internal standard.

experimental_workflow Workflow for Fatty Acid Quantification sample Biological Sample (e.g., Plasma, Cells) add_is Spike with This compound (IS) sample->add_is extraction Lipid Extraction (e.g., Folch, MTBE) add_is->extraction separation Phase Separation extraction->separation collect Collect Lipid Layer separation->collect dry Dry Down collect->dry derivatization Derivatization (for GC-MS) dry->derivatization Optional reconstitute Reconstitute dry->reconstitute derivatization->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: General experimental workflow for quantitative fatty acid analysis.

Decision Tree for Internal Standard Selection

Choosing the appropriate internal standard is a critical step in developing a robust quantitative lipidomics assay. The following diagram provides a decision-making framework.

internal_standard_selection Internal Standard Selection Guide start Start: Need for Quantitative Lipidomics is_needed Is an Internal Standard Needed? start->is_needed yes_is Yes is_needed->yes_is Absolute Quantification no_is No (Relative Quantification) is_needed->no_is Relative Quantification is_type What type of IS? yes_is->is_type sil Stable Isotope-Labeled (e.g., ¹³C, ²H) is_type->sil Highest Accuracy odd_chain Odd-Chain Fatty Acid (e.g., this compound) is_type->odd_chain Cost-Effective & Widely Applicable analog Structural Analog (Non-endogenous) is_type->analog Specific Applications validate Validate IS Performance: Linearity, Recovery, Precision sil->validate odd_chain->validate analog->validate

Caption: Decision guide for selecting an appropriate internal standard.

References

Pentacosanoic Acid: A Reliable Standard for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Accurate quantification of fatty acids is crucial in various research fields, including clinical diagnostics, drug development, and food science. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic methods such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Pentacosanoic acid (C25:0), a very-long-chain saturated fatty acid, serves as an excellent internal standard for the analysis of a wide range of fatty acids, particularly in matrices where it is not endogenously present. Its long-chain length and high molecular weight ensure that it elutes in a region of the chromatogram that is often free from interfering peaks from other sample components.

Principle of Internal Standardization

Internal standardization is a technique used to compensate for the loss of analyte during sample preparation and for variations in injection volume. A known amount of a substance that is chemically similar to the analyte, the internal standard, is added to the sample before any processing steps. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach corrects for variations in extraction efficiency, derivatization yield, and instrument response. This compound is particularly suitable as it is a saturated fatty acid, making it relatively stable, and its odd-numbered carbon chain is uncommon in many biological systems.

Applications

This compound is particularly useful as an internal standard in the quantitative analysis of:

  • Very-Long-Chain Fatty Acids (VLCFAs): In the diagnosis and monitoring of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD), where the levels of C22:0, C24:0, and C26:0 are measured.[1][2]

  • Food and Nutritional Analysis: For the quantification of fatty acid profiles in oils, fats, and other food products.

  • Drug Development: In studies involving lipid metabolism and the effects of drugs on fatty acid profiles in tissues and plasma.

Experimental Protocols

Protocol 1: Quantification of Very-Long-Chain Fatty Acids in Human Plasma by GC-MS

This protocol describes the quantification of C22:0, C24:0, and C26:0 fatty acids in human plasma using this compound (C25:0) as an internal standard.

1. Materials and Reagents

  • This compound (C25:0) internal standard solution (10 µg/mL in chloroform:methanol 2:1, v/v)

  • Fatty acid standards (C22:0, C24:0, C26:0) for calibration curve

  • Hexane, Methanol, Chloroform (HPLC grade)

  • Hydrochloric acid (HCl)

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

2. Sample Preparation and Extraction

  • To 100 µL of plasma, add 10 µL of the 10 µg/mL this compound internal standard solution.

  • Add 1 mL of 3N methanolic HCl.

  • Vortex and incubate at 90°C for 1 hour for simultaneous hydrolysis and methylation.

  • Cool the sample to room temperature.

  • Add 1 mL of hexane and vortex for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean tube.

  • Dry the hexane extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.

3. GC-MS Analysis

  • GC System: Agilent 7890B GC or equivalent

  • Column: DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Program: Initial temperature 150°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS System: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of C22:0, C24:0, and C26:0 methyl esters and a fixed concentration of the this compound methyl ester internal standard.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of the target fatty acids in the plasma samples using the regression equation from the calibration curve.

Quantitative Data

The performance of a fatty acid analysis method using an internal standard should be validated. The following tables provide examples of typical validation data for a GC-MS method for fatty acid analysis.

Table 1: Linearity of Calibration Curves

Fatty AcidConcentration Range (µg/mL)
Behenic acid (C22:0)0.1 - 10> 0.995
Lignoceric acid (C24:0)0.1 - 10> 0.995
Hexacosanoic acid (C26:0)0.1 - 10> 0.995

Table 2: Precision and Accuracy (Recovery)

Fatty AcidSpiked Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Recovery (%)
Behenic acid (C22:0)1< 5< 1095 - 105
Lignoceric acid (C24:0)1< 5< 1092 - 108
Hexacosanoic acid (C26:0)1< 6< 1290 - 110

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Fatty AcidLOD (µg/mL)LOQ (µg/mL)
Behenic acid (C22:0)0.020.06
Lignoceric acid (C24:0)0.020.07
Hexacosanoic acid (C26:0)0.030.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plasma Sample add_is Add this compound (Internal Standard) sample->add_is hydrolysis Hydrolysis & Methylation add_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction drydown Dry Down extraction->drydown reconstitute Reconstitute in Hexane drydown->reconstitute gcms GC-MS Analysis reconstitute->gcms data Data Acquisition (Peak Areas) gcms->data quant Quantification (using Calibration Curve) data->quant result Final Concentration quant->result

Caption: Experimental workflow for VLCFA quantification.

internal_standardization cluster_without_is Without Internal Standard cluster_with_is With Internal Standard sample1_wo Sample 1 (10% loss) result1_wo Analyte Signal = 90 sample1_wo->result1_wo sample2_wo Sample 2 (20% loss) result2_wo Analyte Signal = 80 sample2_wo->result2_wo conclusion_wo Inaccurate Quantification result1_wo->conclusion_wo result2_wo->conclusion_wo sample1_w Sample 1 + IS (10% loss) result1_w Analyte Signal = 90 IS Signal = 90 Ratio = 1.0 sample1_w->result1_w sample2_w Sample 2 + IS (20% loss) result2_w Analyte Signal = 80 IS Signal = 80 Ratio = 1.0 sample2_w->result2_w conclusion_w Accurate Quantification result1_w->conclusion_w result2_w->conclusion_w

Caption: Principle of internal standardization.

References

Application Notes and Protocols for Metabolic Tracing with Stable Isotope-Labeled Pentacosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux. By introducing molecules enriched with heavy, non-radioactive isotopes (e.g., ¹³C or ²H) into biological systems, researchers can trace their metabolic fate. Pentacosanoic acid (C25:0) is a very long-chain saturated fatty acid (VLCFA). The metabolism of VLCFAs is distinct from that of shorter fatty acids, primarily occurring within peroxisomes. Dysregulation of VLCFA metabolism is associated with several metabolic diseases. These application notes provide a comprehensive guide to using stable isotope-labeled this compound to trace its metabolism in both in vitro and in vivo models.

Stable isotope-labeled this compound, such as Deuterium-labeled ([D]) or Carbon-13-labeled ([¹³C]) this compound, allows for the precise tracking of its uptake, transport, and catabolism. The primary metabolic pathway for VLCFAs is peroxisomal β-oxidation.[1][2][3] These protocols will focus on methods to quantify the rate of peroxisomal β-oxidation and to identify downstream metabolites.

Key Applications

  • Elucidation of Metabolic Pathways: Tracing the conversion of this compound into its downstream metabolites.

  • Quantification of Metabolic Flux: Measuring the rate of peroxisomal β-oxidation and other related pathways.

  • Drug Discovery and Development: Assessing the effect of novel therapeutic agents on VLCFA metabolism.

  • Disease Research: Investigating the pathophysiology of disorders related to peroxisomal function.

Data Presentation

Table 1: Representative Isotopic Enrichment in Peroxisomal β-Oxidation Assay

This table presents hypothetical, yet representative, data from an in vitro cell culture experiment using [D₄]-Pentacosanoic Acid. The data illustrates how isotopic enrichment in the product of β-oxidation (e.g., [D₄]-Palmitic Acid) can be used to assess metabolic activity under different conditions, such as in control cells versus cells treated with a peroxisomal function modulator.

Cell Line Treatment [D₄]-Pentacosanoic Acid (Substrate) Concentration (μM) [D₄]-Palmitic Acid (Product) Concentration (μM) Product/Substrate Ratio
HepG2Control (Vehicle)100.50.05
HepG2Peroxisome Proliferator101.20.12
X-ALD FibroblastsControl (Vehicle)100.10.01
Table 2: Quantification of Labeled this compound in Plasma from an In Vivo Study

This table shows representative data from an in vivo mouse study where [¹³C₂₅]-Pentacosanoic Acid was administered orally. Plasma concentrations of the labeled fatty acid are monitored over time to understand its absorption and clearance.

Time Point (hours) Mean Plasma [¹³C₂₅]-Pentacosanoic Acid Concentration (μg/mL) (n=5) Standard Deviation
0 (Pre-dose)00
25.21.1
48.91.5
86.31.3
241.10.4

Experimental Protocols

Protocol 1: In Vitro Peroxisomal β-Oxidation Assay Using Stable Isotope-Labeled this compound

This protocol is adapted from methodologies used for other very long-chain fatty acids[1][3] and is designed to measure the peroxisomal β-oxidation of this compound in cultured cells.

Materials:

  • Cultured cells (e.g., human fibroblasts, HepG2 cells)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Stable isotope-labeled this compound (e.g., [D₄]-Pentacosanoic Acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Internal standard (e.g., [D₃]-Palmitic Acid)

  • Solvents for extraction (e.g., methanol, chloroform)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of [D₄]-Pentacosanoic Acid complexed to fatty acid-free BSA.

    • On the day of the experiment, replace the standard culture medium with a fresh serum-free medium containing the desired concentration of labeled this compound (e.g., 10 µM).

  • Labeling: Incubate the cells with the labeling medium for a predetermined time course (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells into a glass tube and add an internal standard.

    • Perform a lipid extraction using a methanol/chloroform solvent system.

    • Vortex thoroughly and centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Derivatization:

    • Evaporate the solvent from the extracted lipids under a stream of nitrogen.

    • Derivatize the fatty acids to their trimethylsilyl (TMS) esters by adding BSTFA and heating at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Analyze the derivatized samples by GC-MS.

    • Use a suitable capillary column (e.g., SP-2560) and a temperature gradient to separate the fatty acid esters.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the molecular ions of the labeled substrate and the expected shorter-chain fatty acid products (e.g., [D₄]-Palmitic Acid).

Protocol 2: In Vivo Metabolic Tracing of Labeled this compound in Mice

This protocol provides a general workflow for an in vivo study to trace the absorption and distribution of labeled this compound.[4][5]

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • Stable isotope-labeled this compound (e.g., [¹³C₂₅]-Pentacosanoic Acid)

  • Vehicle for administration (e.g., corn oil)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Internal standards for quantification

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week.

  • Tracer Administration:

    • Fast the mice overnight (12-16 hours) with free access to water.

    • Administer a single oral gavage of [¹³C₂₅]-Pentacosanoic Acid suspended in corn oil (e.g., 10 mg/kg).

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital sinus at specified time points (e.g., 0, 2, 4, 8, 24 hours) into EDTA-coated tubes.

    • At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, brain). Flash-freeze tissues in liquid nitrogen and store at -80°C.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Homogenize tissue samples.

  • Extraction and Analysis:

    • Extract lipids from plasma and homogenized tissues using an appropriate method, adding a suitable internal standard.

    • Analyze the extracts by LC-MS/MS to quantify the concentration of [¹³C₂₅]-Pentacosanoic Acid and its potential metabolites. Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection.

Visualizations

Metabolic Activation and Peroxisomal β-Oxidation of this compound

Pentacosanoic_Acid_Metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome Pentacosanoic_Acid This compound (C25:0) Pentacosanoyl_CoA Pentacosanoyl-CoA Pentacosanoic_Acid->Pentacosanoyl_CoA Acyl-CoA Synthetase (VLC) ATP -> AMP + PPi Peroxisomal_Pentacosanoyl_CoA Pentacosanoyl-CoA Pentacosanoyl_CoA->Peroxisomal_Pentacosanoyl_CoA ABCD1 Transporter Beta_Oxidation β-Oxidation Cycle Peroxisomal_Pentacosanoyl_CoA->Beta_Oxidation Shorter_Acyl_CoA Shorter-Chain Acyl-CoAs (e.g., Palmitoyl-CoA) Beta_Oxidation->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA In_Vitro_Workflow A 1. Cell Culture (e.g., Fibroblasts, Hepatocytes) B 2. Labeling Add Medium with Labeled This compound A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Harvest & Lipid Extraction (Methanol/Chloroform) C->D E 5. Derivatization (e.g., to TMS esters) D->E F 6. GC-MS Analysis Quantify Labeled Substrate and Products E->F Data_Analysis_Flow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Interpretation Raw_Data Raw MS Data (Chromatograms) Peak_Integration Peak Integration Raw_Data->Peak_Integration Isotopologue_Distribution Isotopologue Distribution Analysis Peak_Integration->Isotopologue_Distribution Quantification Quantification vs. Internal Standard Isotopologue_Distribution->Quantification Metabolic_Flux Calculate Metabolic Flux (e.g., Product/Substrate Ratio) Quantification->Metabolic_Flux Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Metabolic_Flux->Statistical_Analysis Biological_Conclusion Biological Conclusion Statistical_Analysis->Biological_Conclusion

References

Troubleshooting & Optimization

How to resolve pentacosanoic acid solubility issues in methanol?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of pentacosanoic acid in methanol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in methanol?

This compound is a very long-chain saturated fatty acid (VLCFA) with a 25-carbon aliphatic tail. This long, nonpolar hydrocarbon chain is the primary reason for its poor solubility in polar solvents like methanol. The principle of "like dissolves like" governs solubility; the nonpolar nature of the fatty acid chain dominates over the polar carboxylic acid group, leading to low solubility in polar solvents. The solubility of saturated fatty acids in alcohols generally decreases as the carbon chain length increases.

Q2: What is the expected solubility of this compound in methanol at room temperature?

Q3: Can heating the methanol improve the solubility of this compound?

Yes, increasing the temperature of the methanol will generally increase the solubility of this compound. The solubility of fatty acids in alcohols typically shows a positive correlation with temperature.[2][4] For highly concentrated solutions of other long-chain fatty acids, temperatures as high as 55°C have been used to achieve complete dissolution in methanol, often in combination with vigorous stirring.[5] However, it is crucial to consider the boiling point of methanol (64.7°C) and use appropriate laboratory safety measures, such as a condenser, when heating.

Q4: Are there any co-solvents that can enhance the solubility of this compound in methanol?

The use of a less polar co-solvent can improve the solubility of this compound in methanol. A common approach is to use a mixture of a polar solvent and a non-polar solvent. For instance, a chloroform-methanol mixture is often used to dissolve lipids. The chloroform helps to solubilize the nonpolar fatty acid chain, while the methanol provides polarity to the overall solvent system.

Q5: Should I consider derivatization to improve solubility?

Derivatization is a highly effective method for increasing the solubility of fatty acids in methanol. Converting the carboxylic acid to its methyl ester (fatty acid methyl ester, or FAME) significantly reduces the polarity of the head group and increases its compatibility with less polar solvents, including methanol. The methyl ester of this compound (methyl pentacosanoate) is more readily soluble in alcohols than the free fatty acid.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound is not dissolving in methanol at room temperature. Very low intrinsic solubility of a very long-chain fatty acid in a polar solvent.1. Increase the temperature: Gently warm the methanol to a temperature between 40°C and 50°C while stirring. Ensure the container is properly sealed or use a condenser to prevent solvent evaporation. 2. Use a co-solvent: Prepare a solvent mixture, for example, a 2:1 (v/v) mixture of chloroform and methanol. Dissolve the this compound in this mixture. 3. Sonication: Use a sonicator bath to aid in the dissolution process.
A precipitate forms after dissolving with heat and then cooling. The solution was saturated or supersaturated at the higher temperature, and the this compound is crystallizing out as the solution cools.1. Maintain a higher temperature: If your experiment allows, maintain the solution at the elevated temperature at which the fatty acid is soluble. 2. Increase the solvent volume: Add more methanol (or co-solvent mixture) to decrease the concentration of the this compound. 3. Re-dissolve before use: If the solution must be stored, gently warm and sonicate it to re-dissolve the precipitate before use.
The solubility is inconsistent between experiments. Variations in the purity of the this compound or the methanol (e.g., water content).1. Use high-purity reagents: Ensure you are using high-purity this compound and anhydrous methanol. 2. Control for water content: Store methanol under anhydrous conditions to prevent water absorption, which can decrease the solubility of nonpolar compounds.
The required concentration cannot be achieved even with heating. The desired concentration exceeds the solubility limit of this compound in methanol, even at elevated temperatures.1. Consider derivatization: Convert the this compound to its methyl ester (FAME) for significantly improved solubility. See the experimental protocol below.

Quantitative Data Summary

Precise, tabulated solubility data for this compound in methanol is scarce in scientific literature. However, data for its methyl ester in ethanol provides a useful reference point.

Compound Solvent Solubility Reference
This compound methyl esterEthanol0.5 mg/mL[6]
This compoundEthanol< 1 mg/mL (insoluble)[1]
This compoundDMSO5 mg/mL (with sonication)[1]

Experimental Protocols

Protocol 1: Dissolution of this compound in Methanol Using Heat
  • Weigh the desired amount of this compound into a clean, dry glass vial or flask.

  • Add the calculated volume of methanol.

  • Seal the vessel securely.

  • Place the vessel in a water bath or on a hot plate with magnetic stirring.

  • Gradually increase the temperature to 40-50°C. Caution: Methanol is flammable and has a low boiling point. Use a fume hood and do not heat with an open flame.

  • Stir the solution until the this compound is completely dissolved.

  • If the solution needs to be used at room temperature, be aware that precipitation may occur upon cooling.

Protocol 2: Dissolution of this compound Using a Chloroform-Methanol Co-solvent
  • Prepare a 2:1 (v/v) mixture of chloroform and methanol.

  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add the chloroform-methanol mixture to the vial.

  • Seal the vial and vortex or sonicate until the solid is fully dissolved.

Protocol 3: Derivatization of this compound to its Methyl Ester (FAME)

This protocol is adapted from standard procedures for fatty acid methylation.

  • Weigh 1-25 mg of this compound into a micro-reaction vessel.

  • Add 2 mL of 12% (w/w) Boron Trichloride-Methanol solution.

  • Heat the sealed vessel at 60°C for 5-10 minutes.

  • Cool the vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Shake the vessel vigorously to extract the methyl esters into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial. This solution can then be evaporated and the residue dissolved in methanol.

Visualizations

experimental_workflow Experimental Workflow for Resolving this compound Solubility Issues start Start: Insoluble This compound in Methanol heat Method 1: Heating (40-50°C) start->heat cosolvent Method 2: Co-solvent (e.g., Chloroform/Methanol) start->cosolvent derivatization Method 3: Derivatization (FAME Synthesis) start->derivatization dissolved Result: Soluble Solution heat->dissolved precipitate Potential Issue: Precipitation on Cooling heat->precipitate cosolvent->dissolved derivatization->dissolved

Caption: Workflow for addressing this compound solubility.

logical_relationship Factors Influencing this compound Solubility in Methanol solubility This compound Solubility in Methanol chain_length Long Carbon Chain (C25) (Increases Non-polarity) chain_length->solubility Decreases temperature Increased Temperature temperature->solubility Increases co_solvent Addition of Non-polar Co-solvent co_solvent->solubility Increases derivatization Conversion to Methyl Ester (FAME) derivatization->solubility Increases

Caption: Key factors affecting this compound solubility.

References

Technical Support Center: Mass Spectrometry-Based Detection of Pentacosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection of pentacosanoic acid (C25:0) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound in a mass spectrometer?

A1: The exact mass of neutral this compound (C₂₅H₅₀O₂) is approximately 382.3811 g/mol .[1] Depending on the ionization mode, you will observe different ions. In negative ion mode, you will typically detect the deprotonated molecule [M-H]⁻ at an m/z of approximately 381.3738. In positive ion mode, you might observe the protonated molecule [M+H]⁺ at an m/z of approximately 383.3889 or adducts with sodium [M+Na]⁺ or other cations.

Q2: Which ionization technique is best for this compound analysis?

A2: Electrospray ionization (ESI) is commonly used for the analysis of very-long-chain fatty acids (VLCFAs) like this compound, particularly when coupled with liquid chromatography (LC). For underivatized this compound, negative ion mode ESI is often preferred as it directly detects the deprotonated molecule and can offer higher sensitivity by mitigating in-source water loss that can occur in positive ion mode. Atmospheric pressure chemical ionization (APCI) can also be used and may be beneficial for less polar derivatives in GC-MS applications.[2]

Q3: Is derivatization necessary for the analysis of this compound?

A3: While it is possible to detect underivatized this compound, derivatization is highly recommended to improve its chromatographic properties and ionization efficiency, leading to enhanced sensitivity and more robust results.[3][4] Derivatization of the carboxylic acid group can enable "charge reversal," allowing for highly sensitive detection in positive ion mode.[4] For GC-MS analysis, derivatization is essential to increase the volatility of the fatty acid.

Q4: What are some common derivatization reagents for this compound?

A4: For GC-MS analysis, common derivatization involves esterification to form fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol (BF₃/MeOH) or by forming trimethylsilyl (TMS) esters with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][6] For LC-MS analysis to enhance ionization, reagents that introduce a readily ionizable group are used. Examples include 3-nitrophenylhydrazine (3-NPH) or reagents that add a tertiary amine group.[7][8]

Troubleshooting Guides

Problem 1: Poor or No Signal for this compound

This is a common issue that can stem from various factors, from sample preparation to instrument settings.

NoSignalWorkflow start No or Low Signal for this compound check_sample_prep Verify Sample Preparation (Extraction & Derivatization) start->check_sample_prep check_instrument_setup Check Instrument Setup (LC/GC and MS) start->check_instrument_setup solution_sample Solution: Refine extraction, check derivatization efficiency, or increase sample concentration. check_sample_prep->solution_sample Issue Found check_ionization Optimize Ionization Source check_instrument_setup->check_ionization No Leaks/Flow Issues solution_instrument Solution: Check for leaks, verify column integrity, and ensure proper mobile/carrier gas flow. check_instrument_setup->solution_instrument Issue Found check_mass_analyzer Verify Mass Analyzer Settings check_ionization->check_mass_analyzer Source Optimized solution_ionization Solution: Clean ion source, optimize source parameters (e.g., temperature, voltages), and consider a different ionization mode. check_ionization->solution_ionization Issue Found solution_mass_analyzer Solution: Check for correct m/z range, ensure proper fragmentation settings (for MS/MS), and perform mass calibration. check_mass_analyzer->solution_mass_analyzer Issue Found

Caption: A logical workflow for troubleshooting low or absent signal.

Potential Cause Recommended Action
Inefficient Sample Extraction Ensure complete extraction of lipids from the sample matrix. Consider using a robust liquid-liquid extraction protocol. For complex matrices, a sample clean-up step using solid-phase extraction (SPE) may be necessary.
Incomplete Derivatization Verify the efficiency of your derivatization reaction. Optimize reaction conditions such as temperature, time, and reagent concentration. Analyze a known standard of this compound to confirm derivatization success.
Low Sample Concentration If possible, concentrate your sample. Be mindful that overly concentrated samples can lead to ion suppression.[9]
Instrument Contamination or Leaks Check the system for leaks, especially at column connections and gas lines.[10] Run a blank solvent injection to check for background contamination that could be suppressing your signal.[11]
Suboptimal Ionization Clean the ion source. A dirty source can lead to erratic ionization and signal instability.[6] Optimize ion source parameters, including temperature, gas flows (nebulizer, heater, curtain), and spray voltage.[12] For ESI, try switching between positive and negative ion modes to see which provides a better response.
Incorrect MS Parameters Ensure the mass spectrometer is scanning the correct m/z range to detect the this compound derivative. For MS/MS, verify that the precursor and product ion masses are correctly defined and optimize the collision energy.[13]
Problem 2: High Variability in Peak Area (Poor Reproducibility)

Inconsistent peak areas for this compound across multiple injections of the same sample or across a sample batch can compromise quantitative accuracy.

HighVariabilityWorkflow start High Peak Area Variability check_autosampler Verify Autosampler Performance start->check_autosampler check_chromatography Assess Chromatographic Peak Shape start->check_chromatography check_matrix_effects Investigate Matrix Effects start->check_matrix_effects solution_autosampler Solution: Check for air bubbles in the syringe, verify injection volume, and clean the injection port. check_autosampler->solution_autosampler Inconsistent Injection solution_chromatography Solution: Address peak tailing/fronting by checking for column degradation, active sites in the inlet, or mismatched solvent strengths. check_chromatography->solution_chromatography Poor Peak Shape solution_matrix Solution: Improve sample cleanup, use a matched internal standard, or dilute the sample to mitigate ion suppression/enhancement. check_matrix_effects->solution_matrix Suppression/Enhancement Detected

Caption: A workflow for diagnosing the cause of high peak area variability.

Potential Cause Recommended Action
Inconsistent Injection Volume Check the autosampler for air bubbles in the syringe and ensure the correct injection volume is set. Manually inspect the syringe for proper function.
Poor Chromatography Unstable retention times and poor peak shapes (fronting, tailing, or splitting) can lead to inconsistent integration.[6] Ensure the column is not degraded and that the mobile phase/carrier gas flow is stable. Peak tailing for acidic compounds can sometimes be improved by adding a small amount of a weak acid like formic acid to the mobile phase in reversed-phase LC.
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to variability. To assess this, perform a post-column infusion experiment or compare the response of this compound in a neat standard solution versus a matrix-matched standard.[6] Improved sample cleanup or chromatographic separation can help mitigate matrix effects.
Internal Standard Issues If using an internal standard, ensure it is added consistently to all samples and standards. The internal standard should be chosen to closely mimic the chemical behavior of this compound.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Underivatized this compound

This protocol is adapted from methods for analyzing VLCFAs without derivatization and is suitable for determining elevated levels of this compound.[1]

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of a VLCFA).

    • Perform an acid hydrolysis step to release fatty acids from complex lipids. This can be done by incubation with HCl.

    • Extract the fatty acids using a liquid-liquid extraction with a solvent mixture like hexane:isopropanol.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile/isopropanol/water mixture).

  • LC-MS/MS Parameters:

Parameter Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, < 2 µm)
Mobile Phase A Water with 0.1% formic acid or an appropriate buffer
Mobile Phase B Acetonitrile/Isopropanol mixture
Gradient A suitable gradient to separate VLCFAs
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode ESI Negative
Spray Voltage -4.0 to -4.5 kV
Source Temperature 400 - 550 °C
Nebulizer Gas (GS1) 40 - 60 psi
Heater Gas (GS2) 40 - 65 psi
Curtain Gas (CUR) 30 - 35 psi
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 381.4 (for [M-H]⁻)
Product Ion (Q3) m/z 381.4 (for pseudo-MRM) or a characteristic fragment
Collision Energy (CE) Optimize for specific instrument

Note: The above MS parameters are typical starting points and should be optimized for your specific instrument.[7][8]

Protocol 2: GC-MS Analysis of this compound as a TMS Ester

This protocol is based on a general method for derivatizing fatty acids for GC-MS analysis.[6]

  • Sample Preparation and Derivatization:

    • Perform a lipid extraction from your sample matrix.

    • Evaporate the solvent to complete dryness under nitrogen. It is critical to remove all water and protic solvents.

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a catalyst solvent like pyridine.

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Parameters:

Parameter Setting
GC Column A non-polar or mid-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow of ~1 mL/min
Inlet Temperature 250 - 280 °C
Injection Mode Splitless or split, depending on concentration
Oven Program Start at a lower temperature (e.g., 60-100 °C), ramp up to a high final temperature (e.g., 280-320 °C) to elute the high-boiling point TMS-ester of this compound.[9][14]
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (e.g., m/z 50-600) or Selected Ion Monitoring (SIM) for target ions

Quantitative Data Summary

The following table provides an example of performance characteristics for the analysis of VLCFAs by LC-MS/MS, which can serve as a benchmark when developing a method for this compound.

Table 1: Example Performance Data for VLCFA Analysis by LC-MS/MS [1]

Analyte Linearity (R²) Limit of Quantitation (LOQ) Reference Interval (in plasma)
Docosanoic Acid (C22:0)> 0.99Low µmol/L range32.0 - 73.4 µmol/L
Tetracosanoic Acid (C24:0)> 0.99Low µmol/L range30.3 - 72.0 µmol/L
Hexacosanoic Acid (C26:0)> 0.99Sub-µmol/L range0.20 - 0.71 µmol/L

This data is for illustrative purposes and specific performance for this compound will need to be determined during method validation.

References

Technical Support Center: Pentacosanoic Acid Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pentacosanoic acid standard solutions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of a this compound standard solution?

A1: Based on supplier recommendations and the high stability of saturated fatty acids, the expected shelf-life of a this compound standard solution is highly dependent on the storage temperature. For long-term storage, -80°C is recommended, which can preserve the solution for up to two years.[1] If stored at -20°C, the solution should be used within one year.[1] Stock solutions prepared in-house and stored at -20°C in tightly sealed vials are generally considered usable for up to one month.[2]

Q2: What are the best solvents for preparing this compound standard solutions?

A2: this compound is a long-chain saturated fatty acid with limited solubility in polar solvents. Commonly used solvents include:

  • Chloroform: Offers good solubility for long-chain fatty acids.[3]

  • Dimethyl Sulfoxide (DMSO): Can be used, but it is hygroscopic and can absorb water, which may affect long-term stability. It is recommended to use newly opened DMSO.[1]

  • Hexane or Heptane: Suitable for dissolving the fatty acid prior to derivatization for gas chromatography (GC) analysis.[4]

  • Ethanol: Shows poor solubility for this compound.[1]

When preparing solutions for in vivo experiments, co-solvent systems such as DMSO/PEG300/Tween-80/Saline or DMSO/Corn Oil may be used to improve solubility.[1]

Q3: How should I store my this compound standard solutions to ensure maximum stability?

A3: To maximize the stability of your this compound standard solutions, adhere to the following storage practices:

  • Temperature: Store solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] Avoid storage at 4°C or room temperature.[4]

  • Inert Atmosphere: To prevent potential oxidation, overlay the solution with an inert gas like nitrogen or argon before sealing the vial.[5]

  • Light Protection: Store solutions in amber glass vials to protect them from light.[4]

  • Aliquoting: Prepare smaller aliquots of your standard solution to avoid repeated freeze-thaw cycles, which can degrade the sample.[6]

  • Container: Use tightly sealed glass vials to prevent solvent evaporation and contamination.[2]

Q4: Is it necessary to derivatize this compound for analysis?

A4: For analysis by gas chromatography (GC), it is highly recommended to convert this compound to its fatty acid methyl ester (FAME) derivative.[7] This process, known as esterification, increases the volatility and stability of the compound, leading to better chromatographic separation and peak shape.[4] For liquid chromatography-mass spectrometry (LC-MS) analysis, it is possible to analyze the free fatty acid directly.[8]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low or inconsistent analytical signal for the standard. 1. Degradation of the standard solution: Improper storage (temperature, light exposure, oxygen exposure) or repeated freeze-thaw cycles. 2. Precipitation of this compound: The solvent may not be suitable, or the storage temperature is too low for the solvent system, causing the analyte to fall out of solution. 3. Incomplete derivatization (for GC analysis): The esterification reaction did not go to completion.1. Verify storage conditions: Ensure the solution is stored at or below -20°C, protected from light, and under an inert atmosphere if possible. Prepare fresh aliquots to minimize freeze-thaw cycles. 2. Check for precipitates: Visually inspect the solution. If crystals are present, gently warm and sonicate the solution to redissolve the analyte. Consider preparing a new standard in a more appropriate solvent. 3. Optimize derivatization: Review your derivatization protocol. Ensure the reagents are fresh and the reaction time and temperature are adequate.
Poor peak shape (e.g., tailing, fronting) in chromatography. 1. Column degradation: The analytical column may be contaminated or have lost its stationary phase. 2. Active sites in the GC inlet or column: Free fatty acids can interact with active sites, causing peak tailing. 3. Inappropriate sample solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase (in LC) or that is incompatible with the GC column.1. Column maintenance: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. 2. Ensure complete derivatization: For GC, proper conversion to FAMEs minimizes interaction with active sites. 3. Solvent matching: Whenever possible, dissolve the standard in the initial mobile phase (for LC) or a volatile, non-polar solvent like hexane for GC.
Retention time shifting. 1. Changes in the chromatographic system: Fluctuations in temperature, mobile phase composition, or flow rate. 2. Column aging: Over time, the column's stationary phase can change, leading to shifts in retention time.1. System check: Ensure the HPLC/GC system is properly equilibrated and that all parameters are stable. 2. Use of an internal standard: Incorporate an internal standard into your analytical runs to correct for minor shifts in retention time.

Data on Stability of Saturated Fatty Acids

Storage Condition Compound Type Duration Observed Degradation Reference
-80°CSaturated Fatty Acids in Serum8-10 yearsNo significant differences were observed for the majority of fatty acids.[9]
-20°CFatty Acids in Plasma1 yearNo substantial changes were found when stored under a nitrogen atmosphere.[10]
140-160°CPure Saturated Fatty Acids (C16:0, C18:0)8 hoursSome conversion to shorter-chain alkanes and fatty acids, indicating high thermal stability.[1]

These findings suggest that when stored under recommended conditions (low temperature, protected from light and oxygen), this compound standard solutions are expected to be highly stable.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL in Chloroform)

Objective: To prepare a stock solution of this compound for use as a calibration standard.

Materials:

  • This compound (solid, high purity)

  • Chloroform (analytical grade)

  • Analytical balance

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Volumetric flask (e.g., 10 mL)

  • Glass pipettes or syringes

Procedure:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

  • Add a small amount of chloroform to dissolve the solid.

  • Once dissolved, fill the volumetric flask to the 10 mL mark with chloroform.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the stock solution into 2 mL amber glass vials for storage.

  • If possible, overlay the solution with nitrogen gas before capping.

  • Store the vials at -20°C or -80°C.

Protocol 2: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC Analysis

Objective: To convert this compound to its more volatile methyl ester for analysis by gas chromatography.

Materials:

  • This compound solution (from Protocol 1)

  • Boron trichloride-methanol (BCl3-Methanol) solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 5-10 mL) with screw caps

  • Heating block or water bath

Procedure:

  • Pipette a known volume (e.g., 100 µL) of the this compound stock solution into a reaction vial.

  • Evaporate the solvent under a gentle stream of nitrogen if the solvent is not compatible with the reaction.

  • Add 1 mL of BCl3-Methanol solution to the vial.

  • Seal the vial tightly and heat at 60°C for 10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of brine solution.

  • Vortex the mixture thoroughly to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The resulting solution contains this compound methyl ester and is ready for GC analysis.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_storage Storage cluster_analysis Analysis weigh Weigh Pentacosanoic Acid Solid dissolve Dissolve in Appropriate Solvent (e.g., Chloroform) weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or -80°C Protected from Light aliquot->store derivatize Derivatize to FAME (for GC Analysis) store->derivatize analyze Analyze via GC-FID/MS or LC-MS derivatize->analyze

Caption: Workflow for the preparation, storage, and analysis of this compound standards.

troubleshooting_logic start Inconsistent Analytical Results? check_storage Review Storage Conditions (-20°C/-80°C, dark, sealed) start->check_storage Yes check_prep Verify Standard Preparation (weighing, solvent, concentration) start->check_prep Yes check_instrument Inspect Chromatographic System (column, temps, flow rate) start->check_instrument Yes remedy_storage Prepare Fresh Aliquots Use Inert Gas Overlay check_storage->remedy_storage remedy_prep Prepare New Standard Consider Different Solvent check_prep->remedy_prep remedy_instrument Perform System Maintenance Run System Suitability Tests check_instrument->remedy_instrument

Caption: A logical troubleshooting guide for inconsistent results with this compound standards.

References

Technical Support Center: Pentacosanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantitative analysis of pentacosanoic acid (C25:0).

Frequently Asked Questions (FAQs)

Q1: My signal for this compound is very low or non-existent. What are the common causes?

Poor signal intensity for this compound can stem from several stages of the analytical workflow. The most common culprits are inefficient extraction, sample degradation, improper derivatization (for GC-MS), or suboptimal instrument parameters. As a very long-chain fatty acid (VLCFA), this compound's physical properties, such as its low volatility and poor water solubility, make its analysis challenging.[1][2]

Start by systematically evaluating your sample preparation process, from extraction to derivatization, before moving on to instrument settings. A logical troubleshooting workflow can help pinpoint the issue.

G start Start: Poor Signal check_extraction 1. Verify Extraction Efficiency (See Q2) start->check_extraction check_stability 2. Assess Sample Stability (See Q3) check_extraction->check_stability Extraction OK? check_deriv 3. Review Derivatization (For GC-MS, See Q5) check_stability->check_deriv Stability OK? check_instrument 4. Optimize Instrument Method (See Q6 & Q7) check_deriv->check_instrument Derivatization OK? resolved Issue Resolved check_instrument->resolved Method OK? G cluster_0 LC Column cluster_1 MS Ion Source Analyte This compound Ionization Ionization Process Analyte->Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Interference Detector MS Detector Ionization->Detector Signal Inaccurate Signal (Suppression or Enhancement) Detector->Signal G start Quantification of This compound deriv Is derivatization acceptable? start->deriv gcms Use GC-MS deriv->gcms Yes matrix Are matrix effects a major concern? deriv->matrix No lcms Use LC-MS/MS matrix->gcms No matrix->lcms Yes (Requires careful management)

References

How to prevent peak tailing of pentacosanoic acid in gas chromatography?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing peak tailing of pentacosanoic acid during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a common issue when analyzing this compound by gas chromatography?

A1: Peak tailing for this compound, a very-long-chain fatty acid, is primarily due to its chemical properties and interactions within the GC system. The main causes include:

  • High Polarity: The carboxylic acid group of this compound is highly polar and can form hydrogen bonds. This leads to strong interactions with any active sites in the GC system.

  • Low Volatility: Due to its high molecular weight and polarity, this compound has very low volatility, making it unsuitable for direct GC analysis without chemical modification.[1]

  • Active Sites: Free silanol (Si-OH) groups present in glass inlet liners, on the surface of the GC column, or in areas of contamination can interact strongly with the carboxylic acid group, causing secondary retention and resulting in tailed peaks.[2]

  • Incomplete Derivatization: If the derivatization process to convert the fatty acid to a more volatile ester is incomplete, the remaining free acid will exhibit significant peak tailing.

Q2: What is derivatization and why is it essential for the GC analysis of this compound?

A2: Derivatization is a chemical process that modifies a compound to make it more suitable for a specific analytical method.[3] For the GC analysis of this compound, derivatization is crucial because it converts the polar, non-volatile carboxylic acid into a less polar, more volatile derivative, typically a fatty acid methyl ester (FAME).[1] This transformation minimizes interactions with active sites in the GC system, leading to improved peak shape, increased volatility, and better thermal stability.[4]

Q3: What are the most common derivatization methods for this compound?

A3: The most common and effective derivatization methods for fatty acids like this compound are:

  • Esterification (Methylation): This is the preferred method for creating FAMEs. It is often carried out using reagents like Boron Trifluoride in methanol (BF₃-methanol).[4] This method is effective and requires relatively mild conditions.

  • Silylation: This technique replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. Silylation also increases volatility and reduces polarity.

Troubleshooting Guide: Preventing Peak Tailing

This guide provides a systematic approach to identifying and resolving the causes of peak tailing for this compound in your GC analysis.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for this compound q1 Is the sample derivatized? start->q1 a1_no Derivatize Sample (e.g., Methylation to FAME) q1->a1_no No q2 Is derivatization complete? q1->q2 Yes a1_no->q2 a2_no Optimize Derivatization Protocol (Time, Temp, Reagent Excess) q2->a2_no No q3 Are you using a Deactivated Inlet Liner? q2->q3 Yes a2_no->q3 a3_no Install a Deactivated Inlet Liner q3->a3_no No q4 Is the GC column in good condition? q3->q4 Yes a3_no->q4 a4_no Perform Column Maintenance (Trim Inlet, Condition Column) q4->a4_no No q5 Are GC parameters optimized? q4->q5 Yes a4_no->q5 a5_no Optimize Inlet Temp, Oven Program, & Flow Rate q5->a5_no No end_good Symmetrical Peak q5->end_good Yes end_bad Persistent Tailing: Consult Instrument Manual/ Contact Support a5_no->end_bad G cluster_0 Sample Preparation & Derivatization A Weigh ~1-10 mg of this compound sample into a reaction vial B Add 2 mL of 14% BF3-Methanol reagent A->B C Cap vial tightly and heat at 60-100°C for 10 minutes B->C D Cool to room temperature C->D E Add 1 mL water and 1 mL hexane D->E F Vortex to extract FAME into hexane layer E->F G Transfer hexane layer to a clean vial F->G H Dry with anhydrous sodium sulfate G->H I Inject into GC H->I

References

Optimization of pentacosanoic acid extraction from complex biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of pentacosanoic acid and other very-long-chain fatty acids (VLCFAs) from complex biological matrices.

Troubleshooting Guide

This section addresses common problems encountered during the extraction of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete Cell Lysis: The solvent may not be effectively disrupting the cell membranes to release the lipids.Ensure thorough homogenization of the tissue sample. For tough tissues, consider using a glass homogenizer. Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often recommended.[1]
Inefficient Extraction Method: The chosen solvent system may not be optimal for extracting VLCFAs, which are highly nonpolar.For liquid-liquid extractions, ensure the correct ratio of chloroform, methanol, and water (e.g., 8:4:3 v/v/v in the final mixture for the Folch method) to achieve proper phase separation and lipid recovery.[2] Consider alternative methods like supercritical fluid extraction (SFE) for higher recovery of nonpolar lipids.
Analyte Loss During Phase Separation: this compound may be partitioning into the aqueous phase or getting trapped in the protein interface.Centrifugation can be a highly effective method for breaking emulsions and achieving clean phase separation. A solid "protein cake" may form at the interface, which can aid in the clean removal of the lipid-containing organic layer.[3]
Degradation of this compound: VLCFAs can be susceptible to enzymatic and chemical degradation during the extraction process.Work quickly and keep samples on ice throughout the extraction procedure to minimize enzymatic activity.[1][4] Use fresh, high-purity solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.[4]
Sample Contamination Co-extraction of Non-lipid Components: Polar solvents can co-extract water-soluble compounds like amino acids and carbohydrates.After the initial extraction, perform a wash step. For example, in the Folch method, washing the chloroform layer with a salt solution (e.g., 0.9% NaCl) helps remove non-lipid contaminants.[5]
Plasticizers Leaching from Labware: Phthalates and other plasticizers from tubes or pipette tips can contaminate the sample.Use glass or polypropylene labware whenever possible, as these materials are less likely to leach contaminants into organic solvents.
Emulsion Formation During Liquid-Liquid Extraction Presence of Emulsifying Agents: Biological samples are rich in phospholipids, proteins, and other molecules that can stabilize emulsions.[3]Gentle Mixing: Avoid vigorous shaking. Instead, gently invert the separation funnel to mix the phases. Centrifugation: This is a very effective way to break emulsions.[3] Addition of Brine: Adding a saturated NaCl solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
Inconsistent Results Sample Handling and Storage: Improper storage and handling can lead to degradation of VLCFAs.Flash-freeze fresh tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.[1]
Variability in Extraction Protocol: Minor deviations in the protocol can lead to significant differences in extraction efficiency.Adhere strictly to a standardized protocol for all samples within a study. Use internal standards to monitor and correct for variability in extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound?

A1: The optimal method depends on your specific research needs, including the sample matrix, required purity, and available equipment.

  • Liquid-Liquid Extraction (LLE) , such as the Folch or Bligh & Dyer methods, is robust and widely used for a broad range of lipids, including VLCFAs.[6]

  • Solid-Phase Extraction (SPE) offers high recovery and purity and is well-suited for sample cleanup and fractionation.[5] It is also amenable to automation.

  • Supercritical Fluid Extraction (SFE) with carbon dioxide is a "green" alternative that is highly efficient for extracting nonpolar lipids like VLCFAs and can be highly selective by adjusting pressure and temperature.[7]

Q2: What are the best solvents for extracting this compound?

A2: Due to its very long, nonpolar hydrocarbon chain, this compound is best solubilized in nonpolar solvents.

  • Mixtures of chloroform and methanol are considered the gold standard for comprehensive lipid extraction.[2][8]

  • Hexane/isopropanol is a less toxic alternative, though it may be less efficient at extracting polar lipids.[8]

  • Methyl-tert-butyl ether (MTBE) in combination with methanol is another effective and less hazardous option compared to chloroform-based methods.[9]

Q3: How can I prevent the degradation of this compound during extraction?

A3: To minimize degradation, it is crucial to inhibit enzymatic activity and prevent oxidation.

  • Perform all extraction steps on ice or at 4°C.[4]

  • Use fresh, high-purity solvents.

  • Add an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent.[4]

  • Process samples as quickly as possible after collection.[4]

  • For long-term storage, keep lipid extracts under an inert gas (like nitrogen or argon) at -80°C.

Q4: I am seeing a lot of interfering peaks in my chromatogram. How can I clean up my sample?

A4: Sample cleanup is essential for removing non-lipid contaminants and other interfering substances.

  • For LLE, a wash step with a salt solution can help remove water-soluble impurities.[5]

  • Solid-Phase Extraction (SPE) is an excellent technique for sample cleanup. You can use a "bind and elute" strategy where the this compound is retained on the SPE sorbent while impurities are washed away, or a "removal" strategy where the impurities are retained and the analyte of interest passes through.[10]

Q5: Is it necessary to derivatize this compound before analysis?

A5: For analysis by gas chromatography (GC), derivatization is necessary to increase the volatility of the fatty acid. This is typically done by converting the carboxylic acid to a fatty acid methyl ester (FAME). For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always required but can improve ionization efficiency and chromatographic separation.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the performance of different extraction methods for very-long-chain fatty acids.

Extraction Method Principle Typical Recovery/Efficiency Advantages Disadvantages
Folch/Bligh & Dyer (LLE) Liquid-liquid extraction using a chloroform-methanol mixture to partition lipids.[5]High, often considered a benchmark.[5]Well-established and effective for a wide range of lipids.[5]Use of toxic chlorinated solvents, labor-intensive.[5]
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.[5]High (>90% recovery is achievable).[5]High recovery, good reproducibility, potential for automation.[5]Can be more expensive per sample than LLE, method development may be required.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO₂) as the extraction solvent.[7]High, especially for nonpolar lipids."Green" and sustainable, highly selective, preserves thermolabile compounds.[7]High initial equipment cost.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[5]High.Fast, efficient at room temperature.[5]Efficiency can be affected by sample viscosity and solid content.

Experimental Protocols

Liquid-Liquid Extraction (Folch Method) for Plasma/Serum
  • Sample Preparation: To a 15 mL glass centrifuge tube, add 100 µL of plasma or serum.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenization: Vortex the mixture for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases. Three layers should be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., hexane for GC, or a mobile phase-compatible solvent for LC-MS).

Solid-Phase Extraction (SPE) for Tissue Homogenates
  • Sorbent Selection: Choose a reversed-phase sorbent (e.g., C18) for the extraction of nonpolar VLCFAs.

  • Column Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water through the column. Do not let the sorbent dry out.

  • Sample Loading: Load the pre-prepared tissue homogenate (solubilized in a polar solvent and filtered) onto the SPE cartridge.

  • Washing: Wash the column with 2 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar impurities.

  • Elution: Elute the this compound with a nonpolar solvent, such as 2 mL of hexane or chloroform.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate under a stream of nitrogen and reconstitute as described in the LLE protocol.

Supercritical Fluid Extraction (SFE)
  • Sample Preparation: Lyophilize (freeze-dry) the biological sample to remove water, which can interfere with the extraction.

  • SFE System Setup:

    • Supercritical Fluid: Carbon dioxide (CO₂) is the most common choice.

    • Temperature: Set the extraction temperature (e.g., 40-60°C).

    • Pressure: Set the extraction pressure (e.g., 200-400 bar). Higher pressures increase the solvating power of the CO₂ for nonpolar lipids.

  • Extraction: Place the dried sample in the extraction vessel. Pump supercritical CO₂ through the vessel. The this compound will dissolve in the supercritical fluid.

  • Collection: The CO₂ containing the dissolved lipid is passed into a separator at a lower pressure. The drop in pressure causes the CO₂ to return to a gaseous state and the this compound to precipitate out for collection.

  • Post-Extraction: The collected lipid extract can be dissolved in a suitable solvent for further analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis cluster_data Data Processing start Biological Matrix (Plasma, Tissue) homogenization Homogenization/ Lysis start->homogenization extraction Lipid Extraction (LLE, SPE, or SFE) homogenization->extraction phase_separation Phase Separation/ Elution extraction->phase_separation evaporation Solvent Evaporation phase_separation->evaporation reconstitution Reconstitution evaporation->reconstitution derivatization Derivatization (optional) reconstitution->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: General experimental workflow for this compound extraction.

vlcfa_metabolism cluster_synthesis VLCFA Synthesis (Endoplasmic Reticulum) cluster_functions Biological Functions cluster_degradation VLCFA Degradation (Peroxisomes) cluster_disease Pathology LCFA Long-Chain Fatty Acids (e.g., C16:0) Elongation Elongation Cycles (ELOVL enzymes) LCFA->Elongation VLCFA This compound (C25:0) and other VLCFAs Elongation->VLCFA Sphingolipids Sphingolipid Synthesis VLCFA->Sphingolipids Membrane Membrane Structure VLCFA->Membrane Signaling Cell Signaling VLCFA->Signaling Peroxisome Peroxisomal Beta-Oxidation VLCFA->Peroxisome Shortened Shorter Chain Fatty Acids Peroxisome->Shortened Defect Peroxisomal Defect (e.g., X-ALD) Peroxisome->Defect Accumulation VLCFA Accumulation Defect->Accumulation

References

Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Pentacosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of pentacosanoic acid (C25:0).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound.[1] In biological samples such as plasma, serum, or tissue, this includes a complex mixture of proteins, salts, and other lipids like phospholipids.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal.[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4] Given that this compound is a very-long-chain fatty acid (VLCFA), it is hydrophobic and prone to co-extracting with other lipids, making it particularly susceptible to matrix effects, especially ion suppression caused by phospholipids.[5][6][7]

Q2: How can I determine if my LC-MS/MS analysis of this compound is affected by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify the retention time regions in your chromatogram where ion suppression or enhancement occurs.[2] A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. A dip in the baseline signal indicates ion suppression, while a rise indicates enhancement at that specific retention time.

  • Quantitative Assessment (Matrix Factor Calculation): This involves a quantitative comparison of the analyte's response in the presence and absence of the matrix.[8] The Matrix Factor (MF) is calculated by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a neat solution at the same concentration.[8]

    • An MF value less than 1 indicates ion suppression.

    • An MF value greater than 1 indicates ion enhancement.

    • An MF value equal to 1 indicates no matrix effect.

Q3: What are the common signs of matrix effects in my data for this compound?

A3: Common indicators of matrix effects include:

  • Poor reproducibility and inconsistent results across different sample preparations.

  • Low signal intensity or complete signal loss for this compound, which is often a sign of severe ion suppression.[9]

  • Non-linear calibration curves.

  • Inaccurate and imprecise quantification.[4]

  • Peak shape distortion, such as tailing or fronting.[9]

Q4: What are the primary causes of matrix effects in the analysis of this compound from biological samples?

A4: The most significant source of matrix effects in the analysis of this compound from biological matrices like plasma and serum are phospholipids.[5][7] These abundant lipids have a high tendency to co-elute with other hydrophobic molecules like VLCFAs and can cause ion suppression in the electrospray ionization (ESI) source. Other endogenous components like salts and proteins can also contribute to matrix effects.[2]

Q5: How can I mitigate matrix effects in my this compound analysis?

A5: A multi-faceted approach is often necessary:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) for removing phospholipids.[10][11]

  • Chromatographic Separation: Optimize your LC method to separate this compound from the regions of ion suppression identified by post-column infusion. This can be achieved by adjusting the gradient, flow rate, or using a column with a different chemistry.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., deuterated this compound) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the peak area ratio.[12]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inconsistent Results for this compound Quantification

This is a common symptom of unaddressed matrix effects. Follow this systematic approach to troubleshoot:

cluster_troubleshooting Troubleshooting Workflow: Inconsistent Results A Inconsistent Results Observed B Step 1: Diagnose Matrix Effects (Calculate Matrix Factor) A->B C Is MF significantly different from 1? B->C D Step 2: Enhance Sample Preparation (Switch from PPT to SPE) C->D Yes I No significant matrix effect. Investigate other sources of variability (e.g., instrument performance, sample handling). C->I No E Step 3: Optimize Chromatography (Adjust gradient/column) D->E F Step 4: Implement SIL-IS (e.g., Deuterated this compound) E->F G Re-evaluate Matrix Factor F->G H Consistent Results Achieved G->H cluster_troubleshooting_low_signal Troubleshooting Workflow: Low Signal Intensity A Low/No Signal for this compound B Step 1: Post-Column Infusion (Identify suppression zones) A->B C Step 2: Compare Analyte RT with Suppression Zones B->C D Does RT fall in suppression zone? C->D E Step 3: Modify Chromatography (Shift RT away from suppression) D->E Yes I Suppression is not the primary issue. Investigate other causes: - Instrument sensitivity - Sample degradation - Incorrect MS/MS parameters D->I No F Step 4: Employ More Effective Sample Cleanup (e.g., Mixed-Mode SPE) E->F G Re-analyze Sample F->G H Signal Intensity Restored G->H cluster_pathway Generalized Fatty Acid Signaling FA This compound (Extracellular) Transport Fatty Acid Transporter (e.g., CD36) FA->Transport Membrane Cell Membrane FA_intra This compound (Intracellular) Transport->FA_intra Activation Acyl-CoA Synthetase FA_intra->Activation FA_CoA Pentacosanoyl-CoA Activation->FA_CoA Mitochondria Mitochondria FA_CoA->Mitochondria Signaling Cellular Signaling (e.g., PPAR activation) FA_CoA->Signaling BetaOx β-oxidation Mitochondria->BetaOx Energy Energy Production (ATP) BetaOx->Energy Gene Gene Expression (Lipid Metabolism, Inflammation) Signaling->Gene

References

Improving the recovery of pentacosanoic acid during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in improving the recovery of pentacosanoic acid (C25:0) during sample preparation. Low and variable recovery is a common challenge in the analysis of very-long-chain fatty acids (VLCFAs), impacting data accuracy and reproducibility. This guide offers systematic approaches to identify and resolve potential issues in your experimental workflow.

Troubleshooting Guide: Low this compound Recovery

Low recovery of this compound can arise from multiple factors throughout the sample preparation workflow, from initial sample handling to final analysis. This section provides a question-and-answer-formatted guide to troubleshoot common issues.

Q1: I am experiencing consistently low recovery of this compound. Where should I start troubleshooting?

A1: Low recovery is a multifaceted issue. A systematic approach, starting from sample collection and moving through each step of your protocol, is the most effective way to identify the source of analyte loss. Key areas to investigate are:

  • Sample Lysis and Homogenization: Inefficient disruption of cells or tissues can leave this compound sequestered within complex lipid structures.

  • Lipid Extraction: The choice of solvent and extraction technique is critical for the efficient recovery of very-long-chain fatty acids.

  • Hydrolysis: If this compound is present in esterified forms (e.g., triglycerides, phospholipids), incomplete hydrolysis will lead to underestimation.

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Suboptimal conditions during these cleanup steps can result in analyte loss.

  • Derivatization (for GC-MS): Incomplete conversion of this compound to its volatile ester derivative will result in poor detection.

  • Analyte Adsorption: this compound, being a long-chain fatty acid, can adsorb to plasticware and glassware.

The following workflow diagram illustrates the critical steps where analyte loss can occur.

Low_Recovery_Troubleshooting Troubleshooting Workflow for Low this compound Recovery Start Low Recovery Observed Lysis 1. Inefficient Cell/Tissue Lysis? Start->Lysis Extraction 2. Suboptimal Lipid Extraction? Lysis->Extraction If lysis is complete Hydrolysis 3. Incomplete Hydrolysis? Extraction->Hydrolysis If extraction is efficient Cleanup 4. Analyte Loss During Cleanup (SPE/LLE)? Hydrolysis->Cleanup If hydrolysis is complete Derivatization 5. Inefficient Derivatization (GC-MS)? Cleanup->Derivatization If cleanup is optimized Adsorption 6. Adsorption to Labware? Derivatization->Adsorption If derivatization is complete Resolved Recovery Improved Adsorption->Resolved If adsorption is minimized

Caption: A logical workflow for troubleshooting low this compound recovery.

Frequently Asked Questions (FAQs)

Sample Preparation

Q2: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective for this compound extraction, with the choice often depending on the sample matrix, required throughput, and desired cleanliness of the final extract.[1]

  • LLE (e.g., Folch or Bligh & Dyer methods): These are classic methods that are robust and effective for a broad range of lipids.[2] They are particularly useful for tissues and complex biological samples. However, they can be labor-intensive, consume large volumes of organic solvents, and may be less amenable to automation.[1] For very-long-chain fatty acids, the efficiency of these methods can be high if performed correctly.

  • SPE: This technique offers greater selectivity and can produce cleaner extracts, which is beneficial for sensitive downstream analysis like LC-MS/MS.[1] SPE is also more easily automated. For this compound, a reverse-phase or mixed-mode sorbent can be effective. Optimization of the loading, washing, and elution steps is critical to prevent analyte loss.[3]

Q3: What are the best solvents for extracting this compound?

A3: Due to its very long hydrocarbon chain, this compound is highly nonpolar. Therefore, solvent systems with a significant nonpolar component are required for efficient extraction.

  • For LLE: The most common and effective solvent systems are chloroform/methanol mixtures, as used in the Folch and Bligh & Dyer methods.[2] The methanol serves to disrupt the interactions between lipids and proteins, while the chloroform dissolves the lipids.

  • For SPE: The choice of solvents will depend on the sorbent used. For reverse-phase SPE, the sample is typically loaded in a polar solvent, washed with a slightly less polar solvent to remove interferences, and the this compound is eluted with a nonpolar solvent or a mixture of solvents with high organic content.

Q4: My samples contain complex lipids. Do I need a hydrolysis step?

A4: Yes, a hydrolysis step is crucial if you are interested in the total this compound content and your sample contains complex lipids such as triglycerides, phospholipids, or cholesterol esters. This compound is often incorporated into these lipid classes. Without hydrolysis, you will only measure the free fatty acid pool, leading to a significant underestimation of the total amount.

Acidic or alkaline hydrolysis can be employed to release the fatty acids from their ester linkages.[4] A common method involves heating the lipid extract with a reagent like methanolic HCl or BF3/methanol, which simultaneously hydrolyzes the lipids and converts the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.[5]

Analytical Methods

Q5: I am using GC-MS for analysis. Why is derivatization necessary for this compound?

A5: Derivatization is essential for the GC-MS analysis of fatty acids like this compound.[5] Free fatty acids are polar and have low volatility due to hydrogen bonding, which leads to poor chromatographic peak shape (tailing) and potential adsorption to the GC column.[5] Converting this compound to a more volatile and less polar derivative, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester, is necessary for good chromatographic separation and detection.[5]

Q6: How can I improve the efficiency of my derivatization reaction for this compound?

A6: Incomplete derivatization is a common source of low recovery in GC-MS analysis. To improve efficiency:

  • Ensure Anhydrous Conditions: Water can interfere with many derivatization reagents. Ensure your sample extract and solvents are dry.

  • Optimize Reaction Time and Temperature: The derivatization of very-long-chain fatty acids may require longer reaction times or higher temperatures than shorter-chain fatty acids.

  • Use a Catalyst: For acid-catalyzed methylation, reagents like boron trifluoride (BF3) in methanol are effective.[5]

  • Ensure Proper Reagent-to-Sample Ratio: Use a sufficient excess of the derivatization reagent.

Q7: I am using LC-MS/MS. What are the common challenges for this compound analysis?

A7: While LC-MS/MS does not require derivatization, it is susceptible to matrix effects , which can lead to ion suppression or enhancement, affecting the accuracy of quantification.[6][7] The co-elution of other lipids or matrix components can interfere with the ionization of this compound in the mass spectrometer source.

To mitigate matrix effects:

  • Improve Sample Cleanup: Use a more rigorous SPE protocol to remove interfering compounds.

  • Optimize Chromatography: Adjust your LC gradient to separate this compound from co-eluting matrix components.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) is the most effective way to compensate for matrix effects, as it will behave similarly to the analyte during extraction, chromatography, and ionization.

Data Presentation: Comparison of Extraction Methods

While direct quantitative comparisons of recovery for this compound are not extensively published, data from studies on very-long-chain fatty acids and general lipidomics provide valuable insights. The following tables summarize expected recovery trends based on the literature.

Table 1: Qualitative Comparison of LLE and SPE for this compound Recovery

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowerHigher[1]
Recovery Can be high with optimizationCan be high with optimization[1]
Extract Cleanliness Generally lowerGenerally higher[1]
Solvent Consumption HighLow[1]
Throughput/Automation Difficult to automateEasily automated[1]
Common Issues Emulsion formationAnalyte breakthrough or incomplete elution

Table 2: Influence of Solvent Polarity on Very-Long-Chain Fatty Acid Extraction Efficiency (Illustrative)

Solvent System (in order of decreasing polarity)Expected Recovery of this compoundRationale
100% MethanolLowThis compound has poor solubility in highly polar solvents.[8]
AcetonitrileLow to ModerateBetter than methanol, but still suboptimal for very nonpolar lipids.[8]
IsopropanolModerateOffers a balance of polarity to interact with the sample matrix and solvate the fatty acid.
Chloroform/Methanol (2:1, v/v)HighThe classic Folch method; highly effective for a broad range of lipids, including VLCFAs.[2]
Hexane/Isopropanol (3:2, v/v)HighA common alternative to chloroform-based systems, effective for extracting nonpolar lipids.

Experimental Protocols

Protocol 1: High-Recovery Extraction of this compound from Plasma using LLE

This protocol is a modified Folch extraction method, optimized for the recovery of total fatty acids, including very-long-chain fatty acids.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add an appropriate amount of an internal standard (e.g., deuterated this compound).

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenization: Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for 30 seconds. Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Hydrolysis and Derivatization (for GC-MS):

    • To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Cool to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex.

    • Centrifuge and collect the upper hexane layer containing the FAMEs for GC-MS analysis.

LLE_Protocol LLE Protocol for this compound from Plasma Start Plasma Sample + IS AddSolvent Add Chloroform:Methanol (2:1) Start->AddSolvent Vortex1 Vortex 2 min AddSolvent->Vortex1 AddSaline Add 0.9% NaCl Vortex1->AddSaline Vortex2 Vortex 30 sec AddSaline->Vortex2 Centrifuge Centrifuge 2000 x g, 5 min Vortex2->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry HydroDeriv Hydrolysis & Derivatization (GC-MS) or Reconstitution (LC-MS) Dry->HydroDeriv Analysis Analysis HydroDeriv->Analysis

Caption: Workflow for the Liquid-Liquid Extraction of this compound.

Protocol 2: High-Recovery Extraction of this compound from Tissue using SPE

This protocol outlines a general procedure for solid-phase extraction of total fatty acids from a tissue homogenate.

  • Homogenization: Homogenize a known weight of tissue in a suitable buffer.

  • Initial Extraction: Perform an initial liquid extraction of the homogenate using a chloroform/methanol or hexane/isopropanol mixture to obtain a crude lipid extract. Dry the extract under nitrogen.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge.

  • Sample Loading: Re-dissolve the dried lipid extract in a small volume of a suitable loading solvent (e.g., methanol/water mixture) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution: Elute the this compound and other fatty acids with 3 mL of a nonpolar solvent such as hexane or a mixture like chloroform/methanol (2:1 v/v).

  • Drying and Further Processing: Evaporate the eluate to dryness under nitrogen. Proceed with hydrolysis and derivatization if required for GC-MS analysis, or reconstitute in a suitable solvent for LC-MS/MS.

SPE_Protocol SPE Protocol for this compound from Tissue Start Tissue Homogenate InitialExtract Initial Liquid Extraction Start->InitialExtract Dry1 Dry Crude Extract InitialExtract->Dry1 Load Load Sample Dry1->Load Condition Condition C18 SPE Cartridge Condition->Load Wash Wash with Polar Solvent Load->Wash Elute Elute with Nonpolar Solvent Wash->Elute Dry2 Dry Eluate Elute->Dry2 Analysis Analysis Dry2->Analysis

Caption: Workflow for the Solid-Phase Extraction of this compound.

Signaling Pathways and Cellular Context

This compound is a very-long-chain saturated fatty acid (VLCSFA). In biological systems, VLCFAs are components of cellular lipids, particularly sphingolipids, and are involved in maintaining the structure and function of cell membranes. The metabolism of VLCFAs primarily occurs in peroxisomes through β-oxidation.[9]

Disruptions in the metabolism of VLCFAs are associated with several metabolic disorders. While specific signaling pathways directly modulated by this compound are not as well-characterized as those for shorter-chain fatty acids, its accumulation or deficiency can impact cellular processes related to lipid metabolism and membrane function. From an analytical perspective, the association of this compound with cellular membranes and its binding to proteins like albumin in plasma are important considerations for ensuring complete extraction.[10] The strong hydrophobic interactions can make it challenging to fully recover this analyte from the sample matrix. Therefore, the use of organic solvents like methanol is crucial to disrupt these protein-lipid interactions during the extraction process.

References

Technical Support Center: Pentacosanoic Acid Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of pentacosanoic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary causes of this compound degradation are:

  • Oxidation: As a long-chain saturated fatty acid, this compound is susceptible to oxidation, which can be initiated by exposure to oxygen, light, and heat. This process can lead to the formation of various degradation products, including shorter-chain fatty acids, aldehydes, and ketones.

  • Thermal Degradation: Although saturated fatty acids are relatively stable at room temperature, prolonged exposure to high temperatures can lead to thermal degradation.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can accelerate the degradation of fatty acids.[3][4]

  • Hydrolysis: In the presence of water, fatty acids can undergo hydrolysis, although this is less of a concern for the pure compound compared to its esters.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can promote lipid oxidation and degradation of fatty acids.[5][6][7][8][9]

Q2: What are the optimal storage conditions for long-term stability of this compound?

A2: For optimal long-term stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes thermal degradation and slows down oxidative processes.
Atmosphere Inert gas (e.g., argon or nitrogen)Prevents oxidation by displacing oxygen.
Light Protected from light (amber vials, stored in the dark)Prevents photodegradation.[3][4]
Form Solid (powder)More stable than in solution.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and interaction with container material.

Q3: How can I detect and quantify the degradation of this compound?

A3: Degradation of this compound can be detected and quantified using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing fatty acids.[10][11][12] It allows for the separation and identification of this compound and its potential degradation products. Derivatization to fatty acid methyl esters (FAMEs) is typically required.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of fatty acids, particularly for separating isomers or when dealing with heat-sensitive compounds.[13][14][15][16]

Q4: Should I use antioxidants to prevent the degradation of this compound?

A4: While this compound is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, the use of antioxidants can provide additional protection, especially for long-term storage or if the sample is frequently handled. Suitable antioxidants for lipid-based systems include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E). The choice and concentration of the antioxidant should be carefully considered based on the intended application of the this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Change in physical appearance (e.g., discoloration, clumping) Oxidation, moisture absorptionStore under an inert atmosphere, ensure the container is tightly sealed, and consider using a desiccant.
Unexpected peaks in analytical chromatogram (GC-MS, HPLC) Degradation products (e.g., shorter-chain fatty acids, aldehydes)Review storage conditions (temperature, light, oxygen exposure). Analyze for common degradation products.
Reduced purity or concentration over time Degradation due to improper storageRe-evaluate and optimize storage conditions based on the recommendations in the FAQs. Perform a new analysis to confirm the current concentration.
Inconsistent experimental results Sample degradation, impact of freeze-thaw cyclesAliquot the sample upon receipt to minimize freeze-thaw cycles.[5][6][7][8][9] Always handle the sample in a controlled environment to minimize exposure to light and oxygen.

Experimental Protocols

Protocol 1: Quantification of this compound Degradation by GC-MS

Objective: To quantify the amount of this compound and identify potential degradation products in a stored sample.

Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., chloroform:methanol 2:1 v/v).

    • Add an internal standard (e.g., a fatty acid with a different chain length not expected in the sample).

    • Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a standard procedure (e.g., with BF3-methanol or methanolic HCl).

    • Extract the FAMEs with a non-polar solvent (e.g., hexane).

    • Wash the extract and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a known volume of hexane.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a GC system equipped with a suitable capillary column for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Oven Program: Use a temperature gradient program to separate the FAMEs based on their boiling points.

    • Mass Spectrometer: Operate the MS in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ions and characteristic fragments of the FAMEs.

    • Data Analysis: Identify the this compound methyl ester peak based on its retention time and mass spectrum. Quantify the amount of this compound by comparing its peak area to that of the internal standard. Identify any additional peaks as potential degradation products by searching their mass spectra against a library (e.g., NIST).

Visualizations

Degradation_Pathway Pentacosanoic_Acid This compound Oxidation Oxidation Pentacosanoic_Acid->Oxidation O2, Light, Heat Thermal_Degradation Thermal Degradation Pentacosanoic_Acid->Thermal_Degradation High Temperature Photodegradation Photodegradation Pentacosanoic_Acid->Photodegradation Light (UV) Degradation_Products Degradation Products (e.g., shorter-chain fatty acids, aldehydes, ketones) Oxidation->Degradation_Products Thermal_Degradation->Degradation_Products Photodegradation->Degradation_Products

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Internal_Standard Add Internal Standard Dissolve->Internal_Standard Derivatize Derivatize to FAMEs Internal_Standard->Derivatize Extract Extract FAMEs Derivatize->Extract Concentrate Concentrate Sample Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peaks Detect->Identify Quantify Quantify this compound Identify->Quantify Identify_Degradation Identify Degradation Products Identify->Identify_Degradation

Caption: Workflow for GC-MS analysis of this compound degradation.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Appearance Check Physical Appearance (Color, Clumping) Start->Check_Appearance Run_Analysis Run GC-MS/HPLC Analysis Start->Run_Analysis No (Appearance OK) Check_Appearance->Run_Analysis Yes (Changes observed) OK Sample Appears Stable Check_Appearance->OK No (Looks OK) Unexpected_Peaks Unexpected Peaks Present? Run_Analysis->Unexpected_Peaks Review_Storage Review Storage Conditions (Temp, Light, Atmosphere) Unexpected_Peaks->Review_Storage Yes Unexpected_Peaks->OK No Aliquot_Sample Aliquot New Sample Review_Storage->Aliquot_Sample

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Pentacosanoic Acid and Cerotic Acid: Physicochemical Properties, Biological Activities, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipid research, particularly concerning very-long-chain fatty acids (VLCFAs), pentacosanoic acid (C25:0) and cerotic acid (C26:0) are of significant interest to researchers, scientists, and drug development professionals. Both are saturated fatty acids that play roles in cellular structure and metabolism; however, their accumulation is pathologically linked to X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder. This guide provides a comprehensive comparison of their properties, supported by experimental data and detailed methodologies.

Physicochemical Properties

A fundamental understanding of the distinct physicochemical characteristics of this compound and cerotic acid is crucial for experimental design and interpretation. The addition of a single carbon atom to the aliphatic chain of cerotic acid results in measurable differences in molecular weight, melting point, and other physical properties.

PropertyThis compoundCerotic Acid
Synonyms Hyenic Acid, n-Pentacosanoic AcidHexacosanoic Acid
Chemical Formula C25H50O2C26H52O2[1]
Molecular Weight 382.66 g/mol 396.70 g/mol [1]
Appearance White to almost white powder or crystalline powderWhite solid, impure samples may appear yellowish[1]
Melting Point 82 - 85 °C87.7 °C[1]
Boiling Point 412.4 ± 8.0 °C at 760 mmHg250 °C[1]
Solubility in Water Practically insolubleNegligible[1]
Solubility in Organic Solvents Soluble in ChloroformSoluble in ethanol, ether, chloroform, CS2, turpentine[1]

Biological Activities and Pathophysiological Roles

The accumulation of both this compound and cerotic acid is a hallmark of X-linked adrenoleukodystrophy, a genetic disorder caused by mutations in the ABCD1 gene, which impairs the transport of VLCFAs into peroxisomes for degradation. This accumulation leads to a cascade of cellular dysfunctions, including mitochondrial impairment, oxidative stress, and inflammation, ultimately contributing to the demyelination and neurodegeneration characteristic of the disease.

Mitochondrial Dysfunction

Elevated levels of VLCFAs have been shown to disrupt mitochondrial function. Studies on murine oligodendrocytes and rat brain cells have demonstrated that exposure to VLCFAs, including cerotic acid, leads to a decrease in the mitochondrial inner membrane potential.[2][3] This depolarization can impair ATP production and increase the generation of reactive oxygen species (ROS). One study observed that while lower concentrations of cerotic acid (≤25 µM) had a mild effect on cell survival, they still caused a depletion in mitochondrial glutathione and a decrease in the inner membrane potential.[2]

Oxidative Stress

The impairment of mitochondrial function by VLCFAs contributes to an increase in oxidative stress. Research has shown that treating oligodendrocytes with VLCFAs triggers an overproduction of ROS and reactive nitrogen species (RNS), leading to lipid peroxidation and protein carbonylation.[4] Knockdown of the Abcd1 gene in these cells potentiated the VLCFA-induced ROS overproduction, highlighting the direct link between impaired VLCFA metabolism and oxidative stress.[4]

Inflammatory Signaling

VLCFAs are also implicated in promoting inflammatory responses within the central nervous system. While direct comparative studies on the pro-inflammatory effects of pentacosanoic versus cerotic acid are limited, it is understood that the accumulation of VLCFAs can activate pro-inflammatory signaling pathways. Saturated fatty acids, in general, are known to be pro-inflammatory. The cellular stress induced by VLCFA accumulation can lead to the activation of pathways such as NF-κB, resulting in the increased production of inflammatory cytokines like TNF-α and IL-1β.

Signaling_Pathway VLCFA VLCFA Accumulation (Pentacosanoic & Cerotic Acid) Mitochondria Mitochondrial Dysfunction VLCFA->Mitochondria Inflammation Inflammatory Response VLCFA->Inflammation ROS Increased ROS Production Mitochondria->ROS ROS->Inflammation Demyelination Demyelination & Neurodegeneration ROS->Demyelination NFkB NF-κB Activation Inflammation->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Cytokines->Demyelination

VLCFA-Induced Pathophysiological Cascade

Experimental Protocols

To aid researchers in the comparative study of pentacosanoic and cerotic acid, this section provides detailed methodologies for key experiments.

Analysis of Very-Long-Chain Fatty Acids in Fibroblasts

This protocol is essential for quantifying the cellular levels of pentacosanoic and cerotic acid, particularly in patient-derived fibroblasts.

Experimental_Workflow_VLCFA start Start: Fibroblast Culture extraction Lipid Extraction (e.g., Folch method) start->extraction hydrolysis Acid Hydrolysis extraction->hydrolysis derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) hydrolysis->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quantification Data Analysis & Quantification analysis->quantification end End: Comparative Results quantification->end

References

A Comparative Guide to Pentacosanoic Acid and Lignoceric Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of pentacosanoic acid (C25:0) and lignoceric acid (C24:0), two very-long-chain saturated fatty acids (VLCFAs) pertinent to cellular biology, lipid metabolism, and the study of various metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their physicochemical properties, biological roles, and the experimental methodologies used for their study.

Executive Summary

This compound and lignoceric acid are both saturated very-long-chain fatty acids that play significant roles in the structure of cellular membranes and energy metabolism. The primary distinction between them lies in their carbon chain length: this compound is an odd-chain fatty acid with 25 carbons, while lignoceric acid is an even-chain fatty acid with 24 carbons. This seemingly minor structural difference leads to distinct metabolic fates and biological implications, particularly in the context of peroxisomal β-oxidation. Understanding these differences is crucial for research into metabolic diseases such as X-linked adrenoleukodystrophy (X-ALD), where the accumulation of VLCFAs is a key pathological marker.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and lignoceric acid is presented in Table 1. These properties are fundamental to their biological behavior, influencing their incorporation into lipid membranes and their interactions with metabolic enzymes.

PropertyThis compoundLignoceric Acid
Chemical Formula C25H50O2C24H48O2
Molar Mass 382.66 g/mol 368.63 g/mol
Carbon Chain Length 25 (Odd)24 (Even)
Melting Point 82-85 °C[1]84.2 °C[2]
Solubility in Water Practically insoluble[3]Practically insoluble[4]
Solubility in Organic Solvents Soluble in DMSO (with sonication), sparingly soluble in ethanol.[5]Soluble in chloroform and THF.[6]
Appearance White to off-white solid[5]Crystalline solid[6]

Biological and Metabolic Differences

The most significant distinctions between this compound and lignoceric acid arise from their metabolism, particularly the end products of their β-oxidation in peroxisomes.

Lignoceric Acid (Even-Chain VLCFA):

  • Metabolism: Lignoceric acid undergoes β-oxidation in the peroxisomes, where it is chain-shortened by successive removal of two-carbon units in the form of acetyl-CoA.[7] The resulting shorter-chain fatty acids can then be further metabolized in the mitochondria to generate ATP.

  • Biological Roles: It is a key component of sphingolipids, such as cerebrosides and sphingomyelin, which are vital for the structure and function of myelin in the nervous system.[2][8] Lignoceric acid is also found in small amounts in most natural fats.[2]

  • Pathological Significance: The accumulation of lignoceric acid is a hallmark of X-linked adrenoleukodystrophy (X-ALD), a genetic disorder caused by a defect in the ABCD1 transporter, which is responsible for transporting VLCFAs into the peroxisome for degradation.[9]

This compound (Odd-Chain VLCFA):

  • Metabolism: Similar to lignoceric acid, this compound is also metabolized in the peroxisomes. However, due to its odd number of carbon atoms, the final cycle of β-oxidation produces one molecule of propionyl-CoA in addition to acetyl-CoA.[10] Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle, or it can be used as a substrate for gluconeogenesis.[7]

  • Biological Roles: this compound is also a component of cellular lipids and is considered a membrane stabilizer and an energy source.[7] Its presence is generally much lower than that of even-chain VLCFAs.

  • Pathological Significance: Elevated levels of this compound, along with other VLCFAs, are also observed in X-ALD and other peroxisomal disorders.[5] The ratio of C26:0/C22:0 and C24:0/C22:0, and sometimes C25:0, are used as diagnostic markers for these conditions.

Signaling Pathways and Metabolic Fates

The differing metabolic end products of pentacosanoic and lignoceric acid have implications for cellular energy balance and biosynthetic pathways.

Comparative Peroxisomal β-Oxidation of Pentacosanoic and Lignoceric Acids cluster_lignoceric Lignoceric Acid (C24:0) Metabolism cluster_pentacosanoic This compound (C25:0) Metabolism Lignoceric Acid Lignoceric Acid Lignoceroyl-CoA Lignoceroyl-CoA Lignoceric Acid->Lignoceroyl-CoA Acyl-CoA Synthetase Peroxisomal β-Oxidation (Even-Chain) Peroxisomal β-Oxidation (Even-Chain) Lignoceroyl-CoA->Peroxisomal β-Oxidation (Even-Chain) Acetyl-CoA (x12) Acetyl-CoA (x12) Peroxisomal β-Oxidation (Even-Chain)->Acetyl-CoA (x12) Mitochondrial TCA Cycle Mitochondrial TCA Cycle Acetyl-CoA (x12)->Mitochondrial TCA Cycle Energy Production This compound This compound Pentacosanoyl-CoA Pentacosanoyl-CoA This compound->Pentacosanoyl-CoA Acyl-CoA Synthetase Peroxisomal β-Oxidation (Odd-Chain) Peroxisomal β-Oxidation (Odd-Chain) Pentacosanoyl-CoA->Peroxisomal β-Oxidation (Odd-Chain) Acetyl-CoA (x11) Acetyl-CoA (x11) Peroxisomal β-Oxidation (Odd-Chain)->Acetyl-CoA (x11) Propionyl-CoA Propionyl-CoA Peroxisomal β-Oxidation (Odd-Chain)->Propionyl-CoA Acetyl-CoA (x11)->Mitochondrial TCA Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization TCA Cycle & Gluconeogenesis TCA Cycle & Gluconeogenesis Succinyl-CoA->TCA Cycle & Gluconeogenesis

Caption: Metabolic fate of even- vs. odd-chain VLCFAs.

Experimental Protocols

Accurate quantification and functional analysis of this compound and lignoceric acid are essential for research in this field. Below are outlines of key experimental protocols.

Quantification of Pentacosanoic and Lignoceric Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for VLCFA analysis.[11][12]

Objective: To quantify the levels of this compound and lignoceric acid in biological samples (e.g., plasma, cultured cells).

Materials:

  • Internal standards (e.g., deuterated C25:0 and C24:0)

  • Methanol, isooctane, acetonitrile, pentafluorobenzyl bromide (PFB-Br), diisopropylethylamine (DIPEA)

  • GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or cell lysate, add a known amount of deuterated internal standards for C25:0 and C24:0.

    • Perform acid hydrolysis to release fatty acids from complex lipids by adding HCl and heating.

  • Extraction:

    • Extract the fatty acids using an organic solvent such as isooctane.

    • Vortex and centrifuge to separate the phases. Collect the organic layer.

  • Derivatization:

    • Dry the organic extract under nitrogen.

    • Derivatize the fatty acids to their pentafluorobenzyl (PFB) esters by adding PFB-Br and DIPEA in acetonitrile. This enhances their volatility and detection by GC-MS.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in isooctane.

    • Inject an aliquot into the GC-MS system.

    • Use a temperature gradient program to separate the fatty acid esters.

    • Detect and quantify the ions corresponding to the PFB esters of this compound, lignoceric acid, and their respective internal standards using selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Calculate the concentration of each fatty acid by comparing the peak area ratio of the analyte to its internal standard against a standard curve.

GC-MS Workflow for VLCFA Quantification Sample (Plasma/Cells) Sample (Plasma/Cells) Hydrolysis & Extraction Hydrolysis & Extraction Sample (Plasma/Cells)->Hydrolysis & Extraction Internal Standards Internal Standards Internal Standards->Hydrolysis & Extraction Derivatization (PFB Esters) Derivatization (PFB Esters) Hydrolysis & Extraction->Derivatization (PFB Esters) GC-MS Analysis GC-MS Analysis Derivatization (PFB Esters)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: Workflow for VLCFA analysis by GC-MS.

In Vitro Assay for Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Activity

This protocol allows for the comparison of the enzymatic activation of this compound and lignoceric acid.[2]

Objective: To measure and compare the rate of conversion of this compound and lignoceric acid to their respective acyl-CoA esters by VLC-ACS in cell lysates or purified enzyme preparations.

Materials:

  • Radiolabeled [1-14C]this compound and [1-14C]lignoceric acid

  • ATP, Coenzyme A (CoA), MgCl2, Triton X-100

  • Cell lysate or purified VLC-ACS

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing buffer, ATP, CoA, MgCl2, and Triton X-100.

    • Add either [1-14C]this compound or [1-14C]lignoceric acid to the mixture.

  • Enzyme Reaction:

    • Initiate the reaction by adding the cell lysate or purified enzyme.

    • Incubate at 37°C for a defined period.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a solution to precipitate proteins and extract unreacted fatty acids.

    • Separate the aqueous phase (containing the radiolabeled acyl-CoA) from the organic phase (containing the unreacted radiolabeled fatty acid).

  • Quantification:

    • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of VLC-ACS for each fatty acid substrate (e.g., in nmol/min/mg protein). Compare the Vmax and Km values for this compound and lignoceric acid if substrate concentrations are varied.

Cell Viability Assay to Assess Cytotoxicity

This protocol can be used to compare the cytotoxic effects of this compound and lignoceric acid on cultured cells.

Objective: To determine the dose-dependent effect of this compound and lignoceric acid on the viability of a chosen cell line (e.g., oligodendrocytes, hepatocytes).

Materials:

  • This compound and lignoceric acid

  • Cell culture medium and selected cell line

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Fatty Acid Treatment:

    • Prepare stock solutions of this compound and lignoceric acid (e.g., in DMSO).

    • Treat the cells with a range of concentrations of each fatty acid for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO alone).

  • Cell Viability Measurement:

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot dose-response curves and determine the IC50 value for each fatty acid.

Conclusion

This compound and lignoceric acid, while structurally similar, exhibit fundamental differences in their metabolic processing that can have significant biological consequences. The production of propionyl-CoA from the odd-chain this compound distinguishes its metabolism from the purely ketogenic fate of the even-chain lignoceric acid. For researchers in the fields of lipidomics, neuroscience, and metabolic diseases, a clear understanding of these differences, supported by robust experimental methodologies, is essential for advancing our knowledge of the roles of VLCFAs in health and disease. This guide provides a foundational resource for the comparative study of these two important molecules.

References

A Comparative Guide to the Validation of Analytical Methods for Pentacosanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of validated analytical methods for the accurate quantification of pentacosanoic acid (C25:0), a very-long-chain saturated fatty acid. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the reliability and robustness of the analytical procedures.[1][2][3][4][5][6][7][8][9] This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for their specific needs.

Introduction to this compound Analysis

This compound is a saturated fatty acid with a 25-carbon backbone. Its accurate quantification in biological matrices is crucial for various research areas, including the study of metabolic disorders and gut microbiome contributions to host physiology.[10] The choice of analytical technique and the thoroughness of its validation are paramount to obtaining reliable and reproducible data. The two most common and powerful techniques for the quantification of fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Principles of Analytical Method Validation

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[8] Key validation parameters, as stipulated by ICH Q2(R2) guidelines, include:[1][3][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][8]

  • Accuracy: The closeness of the test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Comparison of Analytical Methods for this compound Quantification

Both GC-MS and LC-MS are highly suitable for the quantification of this compound. The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by mass-based detection.
Derivatization Typically required to increase the volatility of fatty acids (e.g., conversion to fatty acid methyl esters - FAMEs).[11][12]Can often be performed without derivatization, analyzing the free fatty acid.[13][14]
Sensitivity High, often reaching femtomole levels.[11]Very high, with limits of detection in the nM range.[13][15]
Selectivity High, especially with single ion monitoring (SIM).[16]Excellent, particularly with tandem mass spectrometry (MS/MS) using techniques like selected reaction monitoring (SRM).[13]
Sample Throughput Can be high with rapid GC methods.[11]Generally high, with run times as short as 15 minutes.[13][15]
Matrix Effects Generally less susceptible to ion suppression/enhancement compared to LC-MS.Can be prone to matrix effects, requiring careful sample preparation and the use of internal standards.
Instrumentation Cost Generally lower than LC-MS/MS systems.Typically higher due to the complexity of the LC and tandem mass spectrometer.

Validated Method Performance Data

The following tables summarize typical performance data for validated GC-MS and LC-MS/MS methods for the quantification of long-chain fatty acids, including this compound, in biological samples.

Table 1: GC-MS Method Validation Data

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.99> 0.994[10][11]
Range To be defined based on application2-3 orders of magnitude[10][11]
Accuracy (% Recovery) 80 - 120%94.89 - 109.32%[17]
Precision (% RSD) ≤ 15%Intra-day: < 10%, Inter-day: < 15%[10]
LOD Signal-to-Noise ≥ 3Analyte dependent, often in the low µg/mL range.
LOQ Signal-to-Noise ≥ 106.833 µg/mL (for a similar fatty acid)[12]

Table 2: LC-MS/MS Method Validation Data

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.99> 0.99[14][18]
Range To be defined based on application0.078 to 5 µg/mL (for a similar analyte)[19]
Accuracy (% RE) ± 20%-6.2 to 6.6%[19]
Precision (% RSD) ≤ 20%Intra- and Inter-day: < 20%[13]
LOD Signal-to-Noise ≥ 35-100 nM[13][15]
LOQ Signal-to-Noise ≥ 101.1–4.8 ng/mL[18]

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the quantification of this compound using GC-MS and LC-MS/MS.

GC-MS Protocol: Quantification of this compound as its Methyl Ester (FAME)
  • Sample Preparation (Lipid Extraction and Derivatization):

    • Homogenize the biological sample (e.g., plasma, tissue).

    • Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled C25:0 or another odd-chain fatty acid not present in the sample).

    • Perform a lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

    • Evaporate the solvent under a stream of nitrogen.

    • Derivatize the extracted fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or methanolic HCl.[12] This step is crucial for making the fatty acids volatile for GC analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a system equipped with a capillary column suitable for FAME analysis (e.g., DB-FastFAME).[12]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Operate in splitless mode at an elevated temperature (e.g., 250 °C).[12]

    • Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs. For example, start at a low temperature, hold, then ramp up to a final temperature to elute all analytes.[12]

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use single ion monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound methyl ester and the internal standard.[16]

  • Data Analysis:

    • Identify the this compound methyl ester peak based on its retention time and characteristic mass fragments.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

LC-MS/MS Protocol: Direct Quantification of this compound
  • Sample Preparation (Lipid Extraction):

    • Homogenize the biological sample.

    • Add a known amount of an internal standard (e.g., ¹³C-labeled this compound).

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the fatty acids.[13][17]

    • Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a system with a reverse-phase column (e.g., C8 or C18).[13][18]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol).[18]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.

    • Detection: Use selected reaction monitoring (SRM) for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and specific SRM transition.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound and a simplified logical relationship for method validation.

GC_MS_Workflow GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound quantification by GC-MS.

Method_Validation_Logic Logical Flow of Analytical Method Validation cluster_params Key Validation Parameters Define_Purpose Define Intended Purpose Develop_Method Develop Analytical Method Define_Purpose->Develop_Method Validation_Protocol Write Validation Protocol Develop_Method->Validation_Protocol Execute_Validation Execute Validation Experiments Validation_Protocol->Execute_Validation Validation_Report Generate Validation Report Execute_Validation->Validation_Report Specificity Specificity Execute_Validation->Specificity Linearity Linearity & Range Execute_Validation->Linearity Accuracy Accuracy Execute_Validation->Accuracy Precision Precision Execute_Validation->Precision LOD_LOQ LOD & LOQ Execute_Validation->LOD_LOQ Robustness Robustness Execute_Validation->Robustness

Caption: Logical flow for analytical method validation.

References

A Researcher's Guide to Certified Reference Materials for Pentacosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers in drug development and metabolic studies, the accuracy and reliability of analytical measurements are paramount. Certified reference materials (CRMs) of pentacosanoic acid (C25:0), a very-long-chain saturated fatty acid, serve as the cornerstone for precise quantification and method validation. This guide provides a comparative overview of commercially available this compound CRMs, details on analytical methodologies, and insights into its biological significance.

Comparison of this compound Certified Reference Materials

Choosing the appropriate CRM is critical for experimental success. Below is a comparison of this compound CRMs offered by various suppliers. The data presented is based on information available from the suppliers' websites and publications. Researchers are advised to consult the certificates of analysis for the most current and lot-specific information.

SupplierProduct NameCAS NumberPurityFormatStorage Conditions
LGC Standards This compound506-38-7Information not readily availableNot specifiedNot specified
MedChemExpress This compound (Standard)506-38-7>98%Solid-20°C
Cayman Chemical This compound506-38-7≥98%Crystalline Solid-20°C
Chem-Impex This compound506-38-7≥96% (GC)White to almost white powder to crystalline powder0 - 8°C
Sigma-Aldrich pentanoic acid (valeric acid) Pharmaceutical Secondary Standard CRM109-52-4CertifiedSolid2-30°C

Note: While Sigma-Aldrich offers a certified reference material for pentanoic acid (a shorter-chain fatty acid), a specific CRM for this compound was not explicitly found in the initial search. Researchers should verify the availability of a this compound CRM directly with Sigma-Aldrich.[1][2]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in biological matrices typically involves chromatographic separation coupled with mass spectrometric detection. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of fatty acids, which often requires derivatization to increase their volatility.

1. Sample Preparation and Lipid Extraction:

  • Biological samples (e.g., plasma, tissue homogenates) are subjected to lipid extraction, commonly using a modified Folch or Bligh-Dyer method with a chloroform/methanol mixture.

  • An internal standard, such as a deuterated analog of a fatty acid (e.g., d4-lignoceric acid), should be added at the beginning of the extraction process to correct for extraction losses and instrumental variability.

2. Saponification and Derivatization:

  • The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

  • The free fatty acids are then derivatized to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol) or by acid-catalyzed esterification.

3. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 7890B GC or similar.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at 10°C/minute.

    • Ramp 2: Increase to 320°C at 5°C/minute, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the this compound methyl ester and the internal standard.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample IS_Addition Add Internal Standard (e.g., d4-Lignoceric Acid) Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch method) Saponification Saponification (e.g., KOH in Methanol) Extraction->Saponification IS_Addition->Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Saponification->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection MS Detection (EI, SIM mode) GC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids and may not always require derivatization.

1. Sample Preparation and Lipid Extraction:

  • Similar to the GC-MS protocol, perform lipid extraction from the biological matrix using a suitable method.

  • Incorporate an appropriate internal standard, such as a stable isotope-labeled this compound (if available) or another very-long-chain fatty acid.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Gradient Elution: A gradient from 60% B to 100% B over 10 minutes, followed by a hold at 100% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (m/z 381.4), a common transition is the loss of the carboxyl group (m/z 337.4).

Workflow for LC-MS/MS Analysis of this compound

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS_Addition Add Internal Standard Sample->IS_Addition Extraction Lipid Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation IS_Addition->Extraction MS_Detection MS/MS Detection (ESI-, MRM mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Biological Role and Signaling Pathways of this compound

This compound is a member of the very-long-chain fatty acid (VLCFA) family. VLCFAs are fatty acids with 22 or more carbon atoms. While not as abundant as their shorter-chain counterparts, VLCFAs play crucial roles in various biological processes.

Key Functions of Very-Long-Chain Fatty Acids:

  • Structural Components of Membranes: VLCFAs are integral components of sphingolipids, such as ceramides and sphingomyelin. These lipids are enriched in specific membrane microdomains, often referred to as lipid rafts, which are critical for cell signaling and protein trafficking.

  • Precursors for Signaling Molecules: VLCFAs can be metabolized to produce signaling molecules that are involved in inflammation and other cellular responses.

  • Barrier Function: In the skin, VLCFAs are essential for the formation of the epidermal water barrier, preventing dehydration.

VLCFA Metabolism and Signaling Pathway:

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle involving a complex of enzymes. These elongated fatty acids can then be incorporated into various lipid species, primarily sphingolipids. Perturbations in VLCFA metabolism are associated with several genetic disorders, highlighting their physiological importance.

VLCFA_Pathway cluster_synthesis VLCFA Synthesis (Endoplasmic Reticulum) cluster_sphingolipid Sphingolipid Synthesis cluster_function Cellular Functions LCFA Long-Chain Fatty Acyl-CoA (e.g., C16:0, C18:0) Elongation Fatty Acid Elongation System (ELOVLs, KAR, HCD, TECR) LCFA->Elongation VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA (e.g., Pentacosanoyl-CoA) Elongation->VLCFA_CoA Ceramide_Synthase Ceramide Synthase VLCFA_CoA->Ceramide_Synthase Serine_PalmitoylCoA Serine + Palmitoyl-CoA LCB Long-Chain Bases Serine_PalmitoylCoA->LCB LCB->Ceramide_Synthase Ceramides Ceramides Ceramide_Synthase->Ceramides Complex_Sphingolipids Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) Ceramides->Complex_Sphingolipids Membrane_Structure Membrane Structure (Lipid Rafts) Complex_Sphingolipids->Membrane_Structure Signaling Cell Signaling Membrane_Structure->Signaling

Caption: Simplified pathway of VLCFA synthesis and incorporation into sphingolipids.

By providing this comprehensive guide, we aim to equip researchers with the necessary information to select the most suitable certified reference materials for this compound and to implement robust analytical methods for its accurate quantification. Understanding the biological context of this important very-long-chain fatty acid will further aid in the interpretation of experimental results and the advancement of scientific knowledge.

References

Cross-validation of different analytical assays for pentacosanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Assays for Pentacosanoic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of this compound (C25:0), a very long-chain fatty acid (VLCFA), is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the primary analytical methodologies for the determination of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays like ELISA are common for larger molecules, their application to small lipids like this compound is not established, and this guide will also touch upon the theoretical considerations and challenges of such a method.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an analytical method for this compound quantification is a critical decision that depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of VLCFAs, including this compound.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range Wide dynamic range, typically from ng/mL to µg/mL levels.Excellent linearity over a broad concentration range, often several orders of magnitude.
Limit of Detection (LOD) High sensitivity, often in the low ng/mL range.Exceptional sensitivity, capable of reaching sub-ng/mL or even pg/mL levels.[1]
Limit of Quantification (LOQ) Typically in the low to mid ng/mL range.Generally lower than GC-MS, enabling quantification of trace amounts.
Accuracy (Recovery %) Good accuracy, with recoveries typically between 90-110%.High accuracy, with recoveries often in the range of 95-105%.
Precision (%RSD) High precision, with Relative Standard Deviations (RSD) generally below 15%.Excellent precision, with RSDs often below 10%.
Sample Preparation Requires derivatization to increase volatility and improve chromatographic properties.Can be performed with or without derivatization.[2]
Throughput Moderate, with run times that can be lengthy due to the derivatization step.Higher throughput is often possible due to faster sample preparation and shorter run times.
Specificity High, especially with the use of selected ion monitoring (SIM).Very high, particularly with multiple reaction monitoring (MRM), minimizing matrix interference.[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical assays. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of fatty acids.[4] Due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile ester, typically a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[5][6]

1. Sample Preparation and Lipid Extraction:

  • To a known volume of sample (e.g., 100 µL of plasma), add an internal standard (e.g., a stable isotope-labeled C25:0 or another odd-chain fatty acid not present in the sample).

  • Perform a lipid extraction using a suitable solvent system, such as a modified Folch method with chloroform and methanol.

  • The lipid extract is then dried under a stream of nitrogen.

2. Derivatization (Methylation):

  • The dried lipid extract is reconstituted in a solution of 14% boron trifluoride in methanol.[7]

  • The mixture is heated at 60°C for 30-60 minutes to facilitate the formation of FAMEs.

  • After cooling, the FAMEs are extracted into an organic solvent like hexane.

  • The hexane layer is collected and may be washed with water before being dried over anhydrous sodium sulfate.

3. GC-MS Analysis:

  • Instrumentation: An Agilent 7890B GC coupled to a 5977B MS detector or a similar system.

  • Column: A capillary column suitable for FAME analysis, such as a DB-23 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can sometimes be performed without derivatization, which simplifies sample preparation.[2]

1. Sample Preparation and Extraction:

  • To a known volume of sample (e.g., 100 µL of plasma), add an internal standard (e.g., deuterated this compound).

  • Precipitate proteins by adding a four-fold excess of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • The supernatant is collected and can be directly injected or evaporated to dryness and reconstituted in the mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: A Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer or equivalent.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for this compound (e.g., m/z 381.4 -> 381.4 or a characteristic fragment).

Enzyme-Linked Immunosorbent Assay (ELISA) - A Prospective View

Currently, there are no commercially available ELISA kits for the direct quantification of this compound. The development of such an assay would face several challenges:

  • Immunogenicity: Small molecules like this compound are not immunogenic on their own. To produce antibodies, the fatty acid would need to be conjugated to a larger carrier protein, a process known as haptenization.

  • Specificity: Generating an antibody that can specifically recognize a C25 fatty acid and differentiate it from other highly similar VLCFAs (e.g., C24:0 and C26:0) would be technically demanding.

Should such an antibody be developed, a competitive ELISA format would be the most likely approach. In this format, free this compound in the sample would compete with a labeled form of the fatty acid for binding to a limited number of antibody sites. The resulting signal would be inversely proportional to the concentration of this compound in the sample.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample (e.g., Plasma) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Lipid Extraction (e.g., Folch Method) InternalStandard->Extraction Drying1 Dry Down Extract Extraction->Drying1 Reconstitution Add BF3/Methanol Drying1->Reconstitution Heating Heat at 60°C Reconstitution->Heating FAME_Extraction Extract FAMEs (Hexane) Heating->FAME_Extraction Drying2 Dry & Concentrate FAME_Extraction->Drying2 Injection Inject into GC-MS Drying2->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Plasma) InternalStandard Add Internal Standard Sample->InternalStandard ProteinPrecipitation Protein Precipitation (Acetonitrile) InternalStandard->ProteinPrecipitation Centrifugation Centrifuge ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Direct Injection or Reconstitution & Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

References

Unraveling Pentacosanoic Acid Levels Across Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data reveals trace yet variable concentrations of pentacosanoic acid (C25:0), a very-long-chain saturated fatty acid, across different biological kingdoms. This guide synthesizes the current quantitative knowledge, details the analytical methodologies employed for its detection, and explores its potential biological roles.

For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of specific lipids like this compound is crucial for various fields, including metabolic research, biomarker discovery, and understanding disease pathology. This report provides a comparative analysis of this compound levels in different species, based on available scientific literature.

Quantitative Analysis of this compound

This compound is generally found in low abundance, and its quantification has been reported in a limited number of species. The following table summarizes the available quantitative data.

KingdomSpeciesTissue/Sample TypeConcentration of this compound (C25:0)Reference
PlantaeArabidopsis thalianaLeaves~0.1% of total fatty acids (under control conditions)[Ghasemian et al., 2020]
Arabidopsis thalianaLeavesIncreased levels under heat and drought stress[Ghasemian et al., 2020]
AnimaliaPseudosuberites sp. (Marine Sponge)Total Lipids9.2% of total fatty acids[Barnathan et al., 1996]
AnimaliaMus musculus (Mouse)Brain, Adrenal Gland, Heart, Liver, KidneyElevated levels of C24:0 and C26:0 in a mouse model of X-linked adrenoleukodystrophy, C25:0 not specified.[Lu et al., 1997]

It is important to note that the presence of this compound has been qualitatively reported in other organisms, including the plants Senecio scandens and Sabia parviflora, as well as in various fungi, but quantitative data from these sources remains limited in the currently available literature.[1]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound, a very-long-chain fatty acid (VLCFA), necessitates specialized analytical techniques. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction

Biological samples (e.g., tissues, cells, plasma) are first homogenized. Lipids are then extracted using a solvent system, typically a mixture of chloroform and methanol, such as the Folch or Bligh-Dyer methods. This step separates the total lipid fraction from other cellular components.

Fatty Acid Methylation (for GC-MS)

For GC-MS analysis, the extracted lipids are subjected to a derivatization process to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs). This is commonly achieved by transesterification using methanolic HCl or BF3-methanol.

Chromatographic Separation and Detection
  • Gas Chromatography-Mass Spectrometry (GC-MS): FAMEs are separated on a long-chain, polar capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides both quantification and structural information based on the mass-to-charge ratio of the fragments.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method can directly analyze underivatized fatty acids. The separation is achieved using a reversed-phase column. The eluting compounds are ionized (typically by electrospray ionization in negative mode) and then fragmented and detected by a tandem mass spectrometer. This technique offers high sensitivity and specificity.

Experimental Workflow for Fatty Acid Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization LipidExtraction Lipid Extraction (e.g., Folch method) Homogenization->LipidExtraction Derivatization Fatty Acid Methylation (for GC-MS) LipidExtraction->Derivatization if GC-MS LCMS LC-MS/MS Analysis LipidExtraction->LCMS if LC-MS/MS GCMS GC-MS Analysis Derivatization->GCMS Identification Identification GCMS->Identification LCMS->Identification Quantification Quantification Identification->Quantification

Figure 1: A generalized workflow for the analysis of fatty acids from biological samples.

Biological Role and Signaling Pathways

This compound is a very-long-chain fatty acid (VLCFA), a class of lipids that are essential components of cellular membranes, particularly sphingolipids and glycerophospholipids. While specific signaling pathways directly involving this compound are not well-elucidated due to its low abundance and the limited research focus, VLCFAs in general are known to be involved in several critical cellular processes.

The metabolism of VLCFAs, including their synthesis and degradation, is crucial for maintaining cellular homeostasis. The elongation of fatty acids to produce VLCFAs occurs in the endoplasmic reticulum through a series of reactions catalyzed by fatty acid elongase enzymes.

fatty_acid_elongation cluster_elongation Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Condensation Condensation (KCS) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Reduction1 First Reduction (KAR) Condensation->Reduction1 Dehydration Dehydration (HACD) Reduction1->Dehydration Reduction2 Second Reduction (ECR) Dehydration->Reduction2 Elongated_Acyl_CoA Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA

Figure 2: The four sequential reactions of the fatty acid elongation cycle in the endoplasmic reticulum.

Mutations in genes responsible for VLCFA metabolism can lead to severe diseases, such as X-linked adrenoleukodystrophy (X-ALD), which is characterized by the accumulation of VLCFAs in various tissues.[2] This accumulation is believed to contribute to the pathology of the disease, highlighting the importance of tightly regulating VLCFA levels.

Conclusion

The comparative analysis of this compound levels across different species is still in its nascent stages, primarily due to the analytical challenges posed by its low abundance. The available data, though sparse, indicates that its concentration can vary significantly between different organisms and can be influenced by environmental stressors. Future research employing sensitive and specific analytical methods like LC-MS/MS is needed to build a more comprehensive understanding of the distribution and biological significance of this very-long-chain fatty acid across the tree of life. This knowledge will be invaluable for advancing our understanding of lipid metabolism and its role in health and disease.

References

A Comparative Analysis of the Biological Activities of Pentacosanoic Acid and Other Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) are a class of lipids with aliphatic tails of 22 or more carbons, playing crucial roles in numerous biological processes, from maintaining membrane structure to participating in cell signaling.[1][2] Among these, pentacosanoic acid (C25:0), an odd-chain saturated VLCFA, presents a unique profile compared to its more prevalent even-chain counterparts, such as lignoceric acid (C24:0) and cerotic acid (C26:0). This guide provides a comprehensive comparison of the biological activities of this compound against other VLCFAs, supported by experimental data, to illuminate its distinct role and potential as a therapeutic target or biomarker.

Comparative Biological Activities

The biological effects of VLCFAs are diverse and context-dependent. Emerging evidence suggests that the distinction between odd- and even-chain VLCFAs is critical to their function, particularly in inflammatory processes.

Pro-inflammatory Responses in Macrophages

Saturated fatty acids are known to modulate inflammatory responses. Studies on macrophages, key cells of the innate immune system, have revealed that while even-chain saturated VLCFAs can promote inflammation, odd-chain fatty acids may exert opposing effects.

Experimental Data Summary:

While direct comparative studies on the inflammatory potential of this compound are limited, research on other odd-chain fatty acids suggests they are associated with lower levels of inflammatory markers compared to even-chain fatty acids.[3][4][5] In contrast, cerotic acid (C26:0) has been shown to activate a pro-inflammatory signaling pathway in macrophages.[6]

Fatty AcidChain LengthTypePro-inflammatory Cytokine Release (e.g., TNF-α, IL-6)JNK Signaling ActivationReference
This compound C25:0Odd-chain Sat.Data not available; hypothesized to be lower than even-chainsData not available
Lignoceric Acid C24:0Even-chain Sat.Data not available in direct comparisonData not available in direct comparison
Cerotic Acid C26:0Even-chain Sat.Induces chemokine releaseActivates JNK pathway[6]
Palmitic AcidC16:0Long-chain Sat.Induces TNF-α, IL-6, IL-1βActivates JNK pathway[7]

Experimental Protocol: Macrophage Stimulation and Cytokine Analysis

A general protocol to assess the inflammatory potential of VLCFAs on macrophages is as follows:

  • Cell Culture: Human or murine macrophage cell lines (e.g., THP-1 or RAW 264.7) are cultured under standard conditions.[6]

  • Fatty Acid Treatment: Cells are treated with different concentrations of the fatty acid of interest (e.g., this compound, lignoceric acid, cerotic acid) complexed to bovine serum albumin (BSA) for a specified duration (e.g., 24 hours).[8]

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]

  • Data Analysis: Cytokine concentrations are normalized to a control (e.g., BSA-treated cells) and compared across different fatty acid treatments.

Experimental Workflow for Macrophage Stimulation

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis macrophage Macrophage Cell Line (e.g., THP-1) pentacosanoic This compound (C25:0) macrophage->pentacosanoic Incubation lignoceric Lignoceric Acid (C24:0) macrophage->lignoceric Incubation cerotic Cerotic Acid (C26:0) macrophage->cerotic Incubation control Control (BSA) macrophage->control Incubation cytokine Cytokine Measurement (ELISA) pentacosanoic->cytokine Supernatant jnk JNK Activation (Western Blot) pentacosanoic->jnk Cell Lysate lignoceric->cytokine Supernatant lignoceric->jnk Cell Lysate cerotic->cytokine Supernatant cerotic->jnk Cell Lysate control->cytokine Supernatant control->jnk Cell Lysate

Caption: Workflow for assessing VLCFA effects on macrophages.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in stress responses and inflammation.[11] Activation of this pathway can lead to the production of pro-inflammatory mediators.

Experimental Data Summary:

Experimental Protocol: JNK Phosphorylation Analysis by Western Blot

To determine the activation of the JNK pathway, the phosphorylation of JNK can be assessed using Western blotting:

  • Protein Extraction: Following fatty acid treatment, cells are lysed, and total protein is extracted.[12]

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.[13]

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of JNK (p-JNK). After washing, a secondary antibody conjugated to an enzyme is added.[1][14]

  • Detection: The signal is detected using a chemiluminescent substrate. The membrane is then stripped and re-probed with an antibody for total JNK to normalize the data.[15]

JNK Signaling Pathway Activation by Even-Chain VLCFAs

jnk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vlcfa Even-Chain VLCFA (e.g., Cerotic Acid) receptor Receptor vlcfa->receptor jnkk JNK Kinase receptor->jnkk Activates jnk JNK jnkk->jnk Phosphorylates p_jnk p-JNK (Active) jnk->p_jnk ap1 AP-1 p_jnk->ap1 Activates gene Pro-inflammatory Gene Expression ap1->gene

Caption: Simplified JNK signaling pathway.

Role in Plant Defense

VLCFAs are integral components of the plant cuticle, the outermost protective layer that acts as a barrier against pathogens.[16][17] The composition of cuticular waxes, which are derived from VLCFAs, can influence plant-pathogen interactions.

Experimental Data Summary:

The specific role of this compound in plant defense has not been extensively studied in comparison to other VLCFAs. However, analysis of plant cuticular waxes has shown the presence of various VLCFAs, including even- and odd-chain fatty acids.[18][19] The relative abundance of these fatty acids can vary between plant species and in response to environmental stress, suggesting a role in defense.

Plant SpeciesTissueThis compound (C25:0) AbundanceLignoceric Acid (C24:0) AbundanceCerotic Acid (C26:0) AbundanceReference
Quercus suberLeavesPresentPresentPresent[18]
Triticum aestivumLeaves/StemsPresentPresentPresent[6]

Experimental Protocol: Analysis of Plant Cuticular Waxes

The composition of VLCFAs in plant cuticles can be determined using gas chromatography-mass spectrometry (GC-MS):

  • Wax Extraction: Plant tissues (e.g., leaves) are briefly immersed in an organic solvent (e.g., chloroform or hexane) to dissolve the epicuticular waxes.[4][20]

  • Derivatization: The fatty acids in the wax extract are converted to their methyl ester derivatives to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The different fatty acid methyl esters are separated based on their boiling points and identified by their mass spectra.[21]

  • Quantification: The abundance of each fatty acid is determined by integrating the peak area in the chromatogram.[17]

Ceramide Synthesis

Ceramides are a class of sphingolipids that play important roles in cell signaling, including apoptosis and cell cycle regulation. They are synthesized by ceramide synthases (CerS), which acylate a sphingoid base with a fatty acyl-CoA. Different CerS isoforms exhibit specificity for fatty acyl-CoAs of different chain lengths.[22]

Experimental Data Summary:

Mammalian CerS have distinct substrate specificities. For instance, CerS2 is primarily responsible for the synthesis of ceramides containing very-long-chain fatty acids (C22-C24), while CerS3 utilizes even longer chains (C26-C34).[12][23] The specificity of these enzymes for odd-chain VLCFAs like this compound is not as well-characterized. It is plausible that this compound can be incorporated into ceramides, potentially leading to the formation of a unique class of ceramides with distinct biological activities.

Ceramide Synthase Substrate Specificity

ceramide_synthesis cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products (Ceramides) sphingoid Sphingoid Base cers2 CerS2 sphingoid->cers2 cers3 CerS3 sphingoid->cers3 c25_cer C25-Ceramide (?) sphingoid->c25_cer Hypothesized c24_coa Lignoceryl-CoA (C24) c24_coa->cers2 c25_coa Pentacosanoyl-CoA (C25) c25_coa->c25_cer Hypothesized c26_coa Cerotoyl-CoA (C26) c26_coa->cers3 c24_cer C24-Ceramide cers2->c24_cer c26_cer C26-Ceramide cers3->c26_cer

Caption: Substrate specificity of ceramide synthases.

Conclusion

This compound, as an odd-chain very-long-chain fatty acid, is poised to have a distinct biological activity profile compared to its even-chain counterparts. While direct comparative data remains limited, the available evidence suggests potential differences in inflammatory signaling. Further research is warranted to fully elucidate the specific roles of this compound in macrophage activation, plant defense, and ceramide metabolism. Such studies will be crucial for understanding its physiological significance and exploring its potential in drug development and as a disease biomarker.

References

Quantitative comparison of pentacosanoic acid in healthy versus diseased tissues.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of pentacosanoic acid (C25:0) levels in healthy versus diseased tissues, offering valuable insights for researchers and professionals in drug development. The information is compiled from recent studies and presented to facilitate an objective understanding of the potential role of this very-long-chain saturated fatty acid in various pathologies.

Quantitative Comparison of this compound

This compound, a saturated fatty acid with a 25-carbon chain, is typically present in trace amounts in human tissues. However, recent research has indicated significant alterations in its concentration in certain disease states, particularly in cancer.

Tissue TypeConditionThis compound (C25:0) LevelSource
Breast Tissue Healthy/NormalNot Detected[1][2]
Breast CancerTrace amounts detected[1][2]
Brain Tissue (Neocortical) Healthy/ControlData not available for C25:0. However, related odd-chain fatty acid Pentadecanoic acid (C15:0) was measured at 0.04 g/kg dry weight.[3]
Alzheimer's DiseaseData not available for C25:0. However, related odd-chain fatty acid Pentadecanoic acid (C15:0) was significantly elevated by 35%.[3]

Note: While direct quantitative data for this compound in neurological and metabolic disorders remains limited in the reviewed literature, studies on related very-long-chain fatty acids (VLCFAs) suggest that alterations in their metabolism are a feature of these conditions. Further research is needed to specifically quantify this compound levels in these diseases.

Experimental Protocols for Quantification

The quantification of this compound in biological tissues is a meticulous process that requires precise analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method. Below is a synthesized protocol based on established methodologies.[4][5][6]

Protocol: Quantification of this compound in Tissue Samples by GC-MS

1. Sample Preparation and Lipid Extraction:

  • Homogenization: Weigh the frozen tissue sample and homogenize it in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v), to extract the lipids. The tissue-to-solvent ratio should be optimized based on the tissue type.

  • Internal Standard: Add a known amount of an appropriate internal standard, such as a deuterated version of a very-long-chain fatty acid (e.g., C23:0), to the homogenate to correct for extraction and derivatization variability.

  • Phase Separation: After homogenization, add water or a saline solution to induce phase separation. Centrifuge the mixture to separate the organic (lipid-containing) and aqueous layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids. Repeat the extraction of the aqueous phase to ensure complete lipid recovery. Combine the organic extracts.

  • Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

  • Saponification: Resuspend the dried lipid extract in a methanolic sodium hydroxide or potassium hydroxide solution and heat to saponify the fatty acids from complex lipids (e.g., triglycerides, phospholipids).

  • Methylation: Add a methylating agent, such as boron trifluoride-methanol complex or methanolic HCl, and heat the mixture to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling, add water and a non-polar solvent like hexane to extract the FAMEs. Collect the upper hexane layer containing the FAMEs.

  • Washing and Drying: Wash the hexane extract with water to remove any residual reagents. Dry the hexane extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the hexane to concentrate the FAMEs and redissolve them in a small, known volume of a suitable solvent (e.g., hexane or isooctane) for GC-MS analysis.

3. GC-MS Analysis:

  • Injection: Inject an aliquot of the FAMEs solution into the GC-MS system.

  • Gas Chromatography: Use a capillary column suitable for FAME analysis (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase). The oven temperature program should be optimized to achieve good separation of the FAMEs, including the very-long-chain species.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all detectable FAMEs or in selected ion monitoring (SIM) mode for targeted quantification of specific FAMEs, including this compound methyl ester.

  • Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard. Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard and using a calibration curve generated with known concentrations of a this compound standard.

Visualizing the Workflow and Potential Pathways

To better understand the experimental process and the potential biological context of this compound, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Tissue Tissue Sample (Healthy or Diseased) Homogenization Homogenization in Solvent Tissue->Homogenization Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Methylation Methylation to FAMEs Saponification->Methylation GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Methylation->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: Workflow for quantifying this compound in tissues.

While a specific signaling pathway directly regulated by this compound is not yet well-defined in the literature, its synthesis is intrinsically linked to the fatty acid elongation pathway, which involves a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). Aberrant ELOVL activity has been implicated in cancer.[7]

Logical_Relationship Potential Role of this compound Synthesis in Cancer Precursors Shorter-chain fatty acids ELOVL ELOVL Enzymes (e.g., ELOVL1) Precursors->ELOVL Elongation C25_0 This compound (C25:0) ELOVL->C25_0 Membrane Altered Membrane Composition C25_0->Membrane Signaling Modified Cell Signaling Membrane->Signaling Growth Tumor Growth & Proliferation Signaling->Growth

Caption: Biosynthesis and potential role of C25:0 in cancer.

Conclusion

The available data, though preliminary, suggests that the presence and concentration of this compound may serve as a biomarker for certain diseases, such as breast cancer. The provided experimental protocol offers a robust framework for the accurate quantification of this and other very-long-chain fatty acids in tissue samples. Further research is warranted to elucidate the precise roles of this compound in various disease states and its potential as a therapeutic target. The exploration of its involvement in cellular signaling pathways, potentially through the modulation of membrane composition and function, represents a promising avenue for future investigation.

References

A Comparative Guide to the Accuracy and Precision of Pentacosanoic Acid Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of pentacosanoic acid (C25:0), a very-long-chain saturated fatty acid, is critical for advancing research in metabolic disorders, developing novel therapeutics, and ensuring quality control in pharmaceutical formulations. This guide provides a comprehensive comparison of the primary analytical platforms used for its measurement: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method hinges on a balance between sensitivity, specificity, throughput, and the nature of the sample matrix.

Quantitative Performance Comparison

The choice of an analytical technique is often a trade-off between various performance parameters. The following table summarizes key quantitative metrics for the most common methods used for the analysis of this compound and other very-long-chain fatty acids (VLCFAs).

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity High to Very HighVery High
Sensitivity (LOD/LOQ) High (pmol to fmol range)Very High (fmol to amol range)
Accuracy (% Recovery) Generally 85-115%[1]Typically 90-110%
Precision (%RSD) < 15%< 10%[2]
Derivatization MandatoryOften not required, but can enhance sensitivity[3]
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validity of analytical results. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique for the analysis of fatty acids. However, due to their low volatility, fatty acids require a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).

1. Sample Preparation (Lipid Extraction and Hydrolysis):

  • For biological samples such as plasma or tissues, a lipid extraction is performed using methods like the Folch or Bligh-Dyer procedures.

  • To analyze total fatty acids (including those esterified in complex lipids), a hydrolysis step (acidic or basic) is required to release the free fatty acids.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • The extracted and hydrolyzed fatty acids are converted to FAMEs using a derivatizing agent such as boron trifluoride-methanol (BF3-methanol) or by acid-catalyzed esterification with methanolic HCl.[4]

  • Procedure with BF3-Methanol:

    • Dry the lipid extract under a stream of nitrogen.

    • Add 1-2 mL of 14% BF3-methanol solution.

    • Heat the mixture at 100°C for 30 minutes in a sealed tube.

    • Cool the tube and add 1 mL of water and 2 mL of hexane.

    • Vortex vigorously and centrifuge to separate the layers.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., DB-23, SP-2560).[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a temperature ramp to approximately 220-250°C.[1]

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of this compound methyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often allows for the analysis of fatty acids without the need for derivatization.[5]

1. Sample Preparation (Extraction):

  • Similar to GC-MS, a lipid extraction is performed. For plasma samples, a simple protein precipitation with an organic solvent like acetonitrile or methanol can be sufficient.

  • Internal standards, such as isotopically labeled this compound (e.g., C25:0-d4), should be added at the beginning of the sample preparation to ensure accuracy.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C8 or C18) is typically used for the separation of fatty acids.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for fatty acids as it provides a strong signal for the deprotonated molecule [M-H]-.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the deprotonated this compound) and a specific product ion generated after fragmentation in the collision cell.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Hydrolysis Hydrolysis (optional) (to release bound fatty acids) Extraction->Hydrolysis Derivatization Derivatization (e.g., to FAMEs) Hydrolysis->Derivatization For GC-MS LC_Separation Liquid Chromatography Separation Hydrolysis->LC_Separation For LC-MS/MS GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (EI, SIM) GC_Separation->MS_Detection_GC Data_Analysis Data Analysis (Quantification) MS_Detection_GC->Data_Analysis MS_Detection_LC Tandem Mass Spectrometry Detection (ESI, MRM) LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Analysis

Caption: A generalized workflow for this compound analysis.

Simplified Fatty Acid Metabolism Pathway

fatty_acid_metabolism Simplified Fatty Acid Metabolism Dietary_Lipids Dietary Lipids Fatty_Acids Free Fatty Acids (including this compound) Dietary_Lipids->Fatty_Acids De_Novo_Synthesis De Novo Lipogenesis De_Novo_Synthesis->Fatty_Acids Activation Activation (Acyl-CoA Synthetase) Fatty_Acids->Activation Signaling Signaling Molecules Fatty_Acids->Signaling Fatty_Acyl_CoA Fatty Acyl-CoA Activation->Fatty_Acyl_CoA Beta_Oxidation β-Oxidation (Mitochondria/Peroxisomes) Fatty_Acyl_CoA->Beta_Oxidation Esterification Esterification Fatty_Acyl_CoA->Esterification Energy Energy (ATP) Beta_Oxidation->Energy Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) Esterification->Complex_Lipids Membranes Cellular Membranes Complex_Lipids->Membranes Complex_Lipids->Signaling

Caption: Overview of major fatty acid metabolic pathways.

References

A Guide to Inter-laboratory Comparison of Pentacosanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pentacosanoic acid (C25:0), a very long-chain fatty acid (VLCFA), is crucial for various biomedical studies, including the diagnosis and monitoring of certain metabolic disorders. This guide provides an objective comparison of analytical methodologies for this compound, supported by data from inter-laboratory comparison studies on fatty acids, to aid in the selection of appropriate analytical techniques and to ensure data reliability and comparability across different laboratories.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound analysis is a critical decision that impacts the accuracy, sensitivity, and throughput of the study. The two primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Data from broader inter-laboratory proficiency programs for fatty acids can serve as a valuable benchmark for the expected performance of these methods in this compound analysis.

The following table summarizes the typical performance characteristics of these methods based on findings from inter-laboratory studies, such as the Fatty Acid Quality Assurance Program (FAQAP) conducted by the National Institute of Standards and Technology (NIST).[1][2][3]

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Key Considerations for this compound
Precision (CV%) Intra-laboratory: <10% Inter-laboratory: 10-30%Intra-laboratory: <15% Inter-laboratory: 15-35%GC-MS often provides slightly better precision due to mature and standardized protocols.
Accuracy/Bias Generally low bias with proper calibration and use of internal standards.Can be susceptible to matrix effects, potentially leading to higher bias if not adequately addressed.Isotope-labeled internal standards are crucial for both techniques to ensure accuracy.
Limit of Detection (LOD) Low ng/mL rangeSub ng/mL to pg/mL rangeLC-MS/MS typically offers superior sensitivity, which is advantageous for low-abundance VLCFAs.
Throughput Lower, due to longer run times and derivatization steps.Higher, with faster analysis times and potential for multiplexing.For large-scale clinical studies, the higher throughput of LC-MS/MS is a significant advantage.
Sample Preparation Requires derivatization to increase volatility, which can be a source of variability.[4]Derivatization is often not required, simplifying the sample preparation workflow.[5]The additional derivatization step in GC-MS adds time and potential for error to the workflow.

Experimental Protocols: Methodologies for this compound Analysis

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results in an inter-laboratory setting. Below are generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation & Lipid Extraction:

    • To a 1 mL plasma or serum sample, add an internal standard (e.g., deuterated this compound).

    • Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extract under a stream of nitrogen.

  • Hydrolysis and Derivatization:

    • Hydrolyze the dried lipid extract to release free fatty acids using an acidic or alkaline catalyst (e.g., methanolic HCl or NaOH).

    • Convert the fatty acids to their volatile fatty acid methyl esters (FAMEs) by heating with a derivatizing agent like boron trifluoride-methanol.[6]

    • Extract the FAMEs with a non-polar solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the extracted FAMEs onto a GC system equipped with a high-resolution capillary column (e.g., SP-2560).[6]

    • Employ a temperature gradient program to separate the FAMEs based on their boiling points.

    • Detect the eluted compounds using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

  • Sample Preparation & Lipid Extraction:

    • Follow the same lipid extraction procedure as for GC-MS, including the addition of an appropriate internal standard.

  • LC Separation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives such as formic acid or ammonium formate to achieve separation.

  • MS/MS Detection:

    • Interface the LC system with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[7]

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis.[4][5] This involves selecting the precursor ion of this compound and a specific product ion for highly selective detection.

Visualizing the Workflow and Comparison Logic

To better illustrate the processes involved in this compound analysis and the structure of an inter-laboratory comparison, the following diagrams are provided.

G cluster_pre Sample Preparation cluster_gc GC-MS Workflow cluster_lc LC-MS/MS Workflow cluster_post Data Analysis Sample Sample Receipt Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Deriv Derivatization (FAMEs) Dry->Deriv Recon Reconstitution Dry->Recon GC GC Separation Deriv->GC MS_GC MS Detection GC->MS_GC Quant Quantification MS_GC->Quant LC LC Separation Recon->LC MS_LC MS/MS Detection LC->MS_LC MS_LC->Quant Report Reporting Quant->Report

Analytical workflows for this compound analysis.

G cluster_labs Participating Laboratories Organizer Coordinating Laboratory (e.g., NIST) LabA Laboratory A Organizer->LabA Distribute Samples LabB Laboratory B Organizer->LabB Distribute Samples LabC Laboratory C Organizer->LabC Distribute Samples LabD ... Organizer->LabD Distribute Samples Data Data Submission LabA->Data Submit Results LabB->Data Submit Results LabC->Data Submit Results LabD->Data Submit Results Analysis Statistical Analysis (z-scores, bias, precision) Data->Analysis Report Final Report & Comparison Analysis->Report Report->Organizer

References

Safety Operating Guide

Navigating the Disposal of Pentacosanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and responsible disposal of pentacosanoic acid, ensuring the protection of both laboratory personnel and the environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to adhere to standard laboratory chemical waste protocols.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Although this compound has a low hazard profile with NFPA ratings of zero for health, flammability, and reactivity, following standard chemical handling precautions is a fundamental aspect of laboratory safety.[1][2] In the event of a spill, the material should be picked up mechanically.[1]

Key Data for Disposal Considerations

A clear understanding of the properties of this compound is essential for its proper management as waste. The following table summarizes key data relevant to its disposal.

PropertyValueCitation
GHS Classification Not classified as hazardous[1][2]
CAS Number 506-38-7[1][2]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1][2]
Physical State Solid (Powder)[3]
Incompatibilities Strong oxidizing agents[2]
Hazardous Decomposition Formation of toxic gases is possible during heating or in case of fire.[2]
Step-by-Step Disposal Protocol

The disposal of this compound should follow the general guidelines for laboratory chemical waste.[4][5][6][7] Do not dispose of this compound down the drain or in regular solid waste receptacles.[4][5]

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated and clearly labeled chemical waste container.[4]

  • The container must be made of a material compatible with the chemical and be in good condition with a secure lid.[5][7]

  • Ensure that this compound waste is not mixed with incompatible materials, such as strong oxidizing agents.[2]

2. Labeling:

  • Properly label the waste container with the full chemical name ("this compound") and any other information required by your institution's environmental health and safety (EHS) department.[4]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

  • The storage area should be away from heat sources and incompatible chemicals.[4]

4. Disposal of Empty Containers:

  • For containers that previously held this compound, remove as much of the remaining solid as possible.

  • While the substance is not classified as acutely hazardous, it is good practice to rinse the empty container with a suitable solvent.[5][8] The rinsate should be collected and disposed of as chemical waste.[5]

  • After rinsing, deface or remove the original label from the empty container before disposing of it according to your facility's procedures for non-hazardous lab glass or plastic.[5]

5. Arranging for Final Disposal:

  • Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the collected this compound waste.[4]

Disposal Workflow for this compound

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Labeled, Compatible Chemical Waste Container ppe->container transfer Transfer Waste into Container container->transfer segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers) transfer->segregate seal_label Securely Seal and Ensure Proper Labeling segregate->seal_label storage Store in Designated Satellite Accumulation Area seal_label->storage pickup Arrange for Pickup by EHS or Licensed Waste Contractor storage->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Pentacosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides detailed procedural guidance for the use of Pentacosanoic acid, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols.

Hazard Assessment

This compound is a long-chain saturated fatty acid. While some safety data sheets (SDS) may classify it as non-hazardous under the Globally Harmonized System (GHS), it is crucial to treat all chemicals with care.[1][2] As a powder, it can pose an inhalation risk. Some fatty acids can cause skin and eye irritation.[3] Therefore, a cautious approach to handling is recommended.

Personal Protective Equipment (PPE)

The following PPE is recommended for handling this compound to minimize exposure and ensure personal safety.[4][5][6][7]

PPE CategoryItemSpecifications
Eye and Face Protection Safety glasses with side shields or GogglesShould be worn at all times in the laboratory.
Face shieldRecommended when there is a risk of splashing or generating dust.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are generally suitable for handling solid chemicals. Consult the specific glove manufacturer's resistance guide.[8]
Body Protection Laboratory coatA standard lab coat is sufficient for most procedures.
Chemical-resistant apronRecommended when handling larger quantities or if there is a significant risk of spills.
Closed-toe shoesMust be worn at all times in the laboratory.
Respiratory Protection N95 respirator or equivalentRecommended when handling the powder outside of a chemical fume hood to prevent inhalation.

Operational Plan

A systematic approach to handling this compound will ensure safety and efficiency. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (e.g., Fume Hood) prep_ppe->prep_area prep_materials Gather Materials and Equipment prep_area->prep_materials weigh Weigh this compound prep_materials->weigh Proceed to Handling dissolve Dissolve or Mix as per Protocol weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate Procedure Complete liquid_waste Dispose of Liquid Waste in Designated Container dissolve->liquid_waste Unused/Waste Solutions remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash solid_waste Dispose of Solid Waste in Designated Container remove_ppe->solid_waste Used PPE

Caption: Workflow for Handling this compound.

Experimental Protocols

Weighing Solid this compound:

  • Don all required PPE as listed in the table above.

  • Perform the weighing operation within a chemical fume hood or on a benchtop with adequate ventilation. If outside a fume hood, a respirator is recommended.

  • Use a clean spatula and weigh boat.

  • Carefully transfer the desired amount of this compound to the weigh boat, avoiding the creation of dust.

  • Promptly clean any minor spills with a damp cloth or absorbent pad.

Preparing a Solution:

  • Ensure all PPE is correctly worn.

  • In a chemical fume hood, add the weighed this compound to the appropriate solvent in a suitable container. This compound is typically formulated as a suspension.[9]

  • Stir the mixture as required by the experimental protocol until the solid is fully dissolved or a homogenous suspension is achieved.

  • Clearly label the container with the chemical name, concentration, date, and your initials.

Disposal Plan

Proper waste disposal is critical to laboratory safety and environmental protection.

Solid Waste:

  • Contaminated materials such as used gloves, weigh boats, and paper towels should be placed in a designated solid waste container.

  • Unused or excess solid this compound should be disposed of as chemical waste according to your institution's guidelines. Do not dispose of it in the regular trash.[3]

Liquid Waste:

  • Solutions containing this compound should be collected in a designated hazardous waste container.

  • Do not pour solutions down the drain unless specifically permitted by your institution's environmental health and safety office.[3]

  • Ensure the liquid waste container is properly labeled and stored in a secondary containment bin.

Empty Containers:

  • Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • After rinsing, the container can be disposed of according to institutional guidelines, which may allow for recycling.[3]

Emergency Procedures

Spills:

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[10]

    • Once absorbed, carefully sweep or scoop the material into a designated chemical waste container.[11]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.[10]

    • Alert your supervisor and institutional safety office.

    • Restrict access to the spill area.[10]

    • Follow your institution's emergency response plan.[12][13][14]

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[15]

By adhering to these safety and logistical guidelines, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult the specific Safety Data Sheet for the product you are using and follow your institution's safety protocols.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.